Caged ATP
Description
Structure
3D Structure
Properties
CAS No. |
67030-27-7 |
|---|---|
Molecular Formula |
C18H23N6O15P3 |
Molecular Weight |
656.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O15P3/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21)/t9?,12-,14-,15-,18-/m1/s1 |
InChI Key |
UOLVQBSMMHANLG-XZNUSECASA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyms |
adenosine-5'-triphosphate P(3)-1-(2-nitrophenyl)ethyl ester caged ATP NPE-caged ATP P(3)-1-(2-nitro)phenylethyladenosine 5'-triphosphate |
Origin of Product |
United States |
Foundational & Exploratory
The Principle of Caged ATP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle of Caged ATP
This compound is a powerful tool in biological research, allowing for the precise temporal and spatial control of ATP availability. The fundamental principle lies in rendering ATP biologically inert by covalently attaching a photoremovable protecting group, often referred to as a "cage," to its terminal phosphate (B84403) (γ-phosphate).[1][2] This modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes and receptors.[1][2] The this compound can be introduced into a biological system, such as a cell or tissue, without eliciting a response.
The activation, or "uncaging," of ATP is achieved through photolysis, typically by exposing the caged compound to a brief pulse of ultraviolet (UV) light.[3] The light provides the energy to cleave the bond between the cage and the ATP molecule, releasing free, active ATP in a rapid and localized manner.[3] This sudden increase in ATP concentration can then initiate or modulate a wide array of biological processes, allowing researchers to study their kinetics and underlying mechanisms with high precision.
The most commonly used caging groups are ortho-nitrobenzyl derivatives, such as the 1-(2-nitrophenyl)ethyl (NPE) group.[1][2] The photolysis of NPE-caged ATP yields not only ATP but also a proton and a nitrosoacetophenone byproduct.[3] It is crucial to consider the potential effects of these byproducts in experimental design.
Quantitative Properties of this compound Analogs
The choice of a this compound analog for a specific experiment depends on its photophysical properties. Key parameters include the quantum yield (Φ), which represents the efficiency of converting an absorbed photon into a released ATP molecule, and the molar extinction coefficient (ε), which indicates the probability of light absorption at a given wavelength. A higher product of these two values (Φ x ε) signifies a more efficient uncaging process. The rate of ATP release is another critical factor for studying rapid biological events.
| This compound Analog | Caging Group | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | λmax (nm) | Release Rate Constant (k) at pH 7, ~22°C (s-1) |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 0.63 | 660 at 347 nm | ~260 | ~220[4] |
| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 0.07[5][6] | 5,000 at 350 nm[1] | ~355 | Slower than NPE |
| CNB-caged ATP | α-carboxy-2-nitrobenzyl | 0.2 - 0.4 | - | ~260 | Very fast (µs range) |
| CMNB-caged ATP | 5-carboxymethoxy-2-nitrobenzyl | Intermediate | - | ~310 | Intermediate |
Note: Values can vary depending on experimental conditions (e.g., pH, solvent).
Experimental Protocols
Synthesis of NPE-caged ATP
The synthesis of P³-(1-(2-nitrophenyl)ethyl) adenosine (B11128) 5'-triphosphate (NPE-caged ATP) is a multi-step process.[1] A common method involves the initial synthesis of caged phosphate, which is then coupled to ADP.[1]
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Adenosine 5'-diphosphate (ADP)
-
Anhydrous solvents (e.g., pyridine, DMF)
-
Triethylammonium (B8662869) bicarbonate buffer
-
Chromatography supplies (e.g., DEAE-Sephadex)
Methodology:
-
Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate (NPE-caged phosphate):
-
React 1-(2-nitrophenyl)ethanol with phosphorus oxychloride in an anhydrous solvent like pyridine.
-
The reaction mixture is then hydrolyzed to yield NPE-caged phosphate.
-
Purify the product using chromatography.
-
-
Activation of NPE-caged phosphate:
-
Activate the purified NPE-caged phosphate using a coupling agent like 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent.
-
-
Coupling with ADP:
-
React the activated NPE-caged phosphate with the tri-n-butylammonium salt of ADP in an anhydrous solvent.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Purification of NPE-caged ATP:
-
Purify the final product using ion-exchange chromatography on a DEAE-Sephadex column with a triethylammonium bicarbonate buffer gradient.
-
The fractions containing NPE-caged ATP are identified by UV absorbance and pooled.
-
The product is then lyophilized to obtain the final solid product.
-
Note: This is a simplified overview. The synthesis requires expertise in organic chemistry and should be performed in a properly equipped laboratory with appropriate safety precautions.
Application in Skinned Muscle Fibers
This compound is extensively used to study the kinetics of muscle contraction.[7] Skinned muscle fibers, which have their sarcolemma removed, allow for direct access of this compound to the contractile machinery.
Materials:
-
Glycerinated rabbit psoas muscle fibers
-
Relaxing solution (e.g., containing EGTA, MgCl₂, KCl, imidazole (B134444) buffer)
-
Rigor solution (same as relaxing solution but without ATP)
-
NPE-caged ATP
-
Flash photolysis setup (e.g., UV laser or flash lamp)
-
Force transducer and data acquisition system
Methodology:
-
Fiber Preparation:
-
Dissect a single glycerinated muscle fiber and mount it between a force transducer and a fixed hook in a temperature-controlled experimental chamber.
-
Initially, perfuse the fiber with relaxing solution.
-
-
Introduction of this compound:
-
Replace the relaxing solution with a rigor solution containing a known concentration of NPE-caged ATP (e.g., 1-5 mM).
-
Allow sufficient time for the this compound to diffuse into the fiber.
-
-
Photolysis and Data Acquisition:
-
Trigger a UV flash (e.g., from a frequency-doubled ruby laser at 347 nm) to photolyze the this compound.[4]
-
Simultaneously record the tension generated by the muscle fiber using the force transducer.
-
The data acquisition system should have a high sampling rate to capture the rapid force development.
-
-
Data Analysis:
-
Analyze the recorded force transient to determine kinetic parameters such as the rate of force development and the maximum force generated.
-
The concentration of ATP released can be controlled by varying the intensity and duration of the UV flash.
-
Application in Neuronal Slice Electrophysiology
This compound is used to study the effects of ATP on neuronal activity and synaptic transmission through purinergic receptors.[8]
Materials:
-
Brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with an upright microscope
-
Whole-cell patch-clamp amplifier and data acquisition system
-
NPE-caged ATP
-
UV light source coupled to the microscope (e.g., flash lamp or laser)
Methodology:
-
Slice Preparation and Recording:
-
Prepare acute brain slices from the region of interest.
-
Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
-
Application of this compound:
-
Bath-apply a known concentration of NPE-caged ATP (e.g., 100-500 µM) to the aCSF.
-
-
Photolysis and Electrophysiological Recording:
-
Position the UV light spot over the neuron of interest or a specific subcellular compartment.
-
Deliver a brief pulse of UV light to uncage ATP.
-
Record the resulting changes in membrane potential or current using the patch-clamp amplifier.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to characterize the ATP-evoked response, such as changes in firing rate, synaptic currents, or membrane potential.
-
Pharmacological agents can be used to identify the specific purinergic receptors involved.
-
Visualization of Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The elementary step that generates force and sinusoidal analysis in striated muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle Fiber Contraction and Relaxation | Anatomy and Physiology I [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
Synthesis of NPE-Caged ATP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP). This photoactivatable ATP analog is an invaluable tool in biological research, allowing for the precise spatial and temporal control of ATP release, thereby enabling the study of ATP-dependent processes with high resolution. This document details two primary synthetic routes, purification protocols, and the photolytic release of ATP, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction to NPE-Caged ATP
NPE-caged ATP is a derivative of adenosine (B11128) triphosphate (ATP) that is rendered biologically inactive by the covalent attachment of a photolabile 1-(2-nitrophenyl)ethyl (NPE) group to its terminal (γ) phosphate (B84403).[1][2] This "caging" group prevents the ATP molecule from being recognized and utilized by ATP-dependent enzymes.[1] Upon irradiation with ultraviolet (UV) light, typically around 360 nm, the bond between the NPE group and the phosphate is cleaved, rapidly releasing free ATP and the byproduct, 2-nitrosoacetophenone.[2][3] This rapid and localized release of ATP allows researchers to initiate and study a wide range of biological processes, from muscle contraction to intracellular signaling cascades, with a high degree of control.
Synthetic Strategies
There are two primary methods for the synthesis of NPE-caged ATP: a multi-step synthesis involving the coupling of a pre-synthesized NPE-phosphate to ADP, and a more direct one-step approach utilizing a diazoalkane reagent.
Multi-Step Synthesis
This classic approach involves three main stages: the synthesis of the NPE caging group precursor, its phosphorylation, and finally, its coupling to adenosine diphosphate (B83284) (ADP).[1]
Experimental Protocol:
Step 1: Synthesis of 1-(2-Nitrophenyl)ethanol (B14764)
-
Reaction Setup: In a round-bottom flask, dissolve 2-nitroacetophenone in a suitable solvent like ethanol (B145695).
-
Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-(2-nitrophenyl)ethanol can be purified by silica (B1680970) gel column chromatography.
Step 2: Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate
-
Phosphorylation: Dissolve the purified 1-(2-nitrophenyl)ethanol in a dry, aprotic solvent (e.g., anhydrous pyridine (B92270) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).
-
Activating Agent: Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), dropwise at a low temperature (e.g., 0 °C).
-
Hydrolysis: After the reaction is complete, carefully hydrolyze the reaction mixture by adding it to ice-cold water or a buffer solution.
-
Purification: The resulting 1-(2-nitrophenyl)ethyl phosphate can be purified by ion-exchange chromatography.
Step 3: Coupling of 1-(2-Nitrophenyl)ethyl Phosphate with ADP
-
Activation: The 1-(2-nitrophenyl)ethyl phosphate is activated to a more reactive intermediate. This can be achieved using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) in a dry, aprotic solvent like dimethylformamide (DMF).
-
Reaction with ADP: To the activated NPE-phosphate, add a solution of ADP (as its tributylammonium (B8510715) salt for better solubility in organic solvents).
-
Reaction Monitoring and Workup: The reaction progress is monitored by HPLC. Once complete, the solvent is removed under vacuum.
-
Purification: The final product, NPE-caged ATP, is purified by preparative HPLC.
Quantitative Data for Multi-Step Synthesis:
| Step | Reactants | Key Reagents | Typical Yield |
| 1. Synthesis of 1-(2-Nitrophenyl)ethanol | 2-Nitroacetophenone | Sodium borohydride | 80-90% |
| 2. Synthesis of 1-(2-Nitrophenyl)ethyl Phosphate | 1-(2-Nitrophenyl)ethanol | Phosphorus oxychloride | 50-60% |
| 3. Coupling with ADP | 1-(2-Nitrophenyl)ethyl Phosphate, ADP | 1,1'-Carbonyldiimidazole | 20-30% |
One-Step Synthesis via Diazoalkane Chemistry
A more direct route to NPE-caged ATP involves the reaction of ATP with 1-(2-nitrophenyl)diazoethane.[1] This method can be more efficient but requires the synthesis of the unstable diazoalkane reagent immediately before use.
Experimental Protocol:
Step 1: Synthesis of 2-Nitroacetophenone Hydrazone
-
In a round-bottom flask, dissolve 2-nitroacetophenone in ethanol.
-
Add hydrazine (B178648) monohydrate and a catalytic amount of acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.
Step 2: Synthesis of 1-(2-Nitrophenyl)diazoethane
Caution: Diazoalkanes are potentially explosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a flask, suspend the 2-nitroacetophenone hydrazone in a suitable solvent like diethyl ether.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) or yellow mercuric oxide (HgO), in portions while stirring vigorously at room temperature.
-
The reaction progress is indicated by a color change. The resulting deep red or purple solution of 1-(2-nitrophenyl)diazoethane is used immediately in the next step without isolation.
Step 3: Caging of ATP
-
Prepare a solution of ATP (as its triethylammonium (B8662869) salt) in a suitable solvent, such as a mixture of water and DMF.
-
Slowly add the freshly prepared ethereal solution of 1-(2-nitrophenyl)diazoethane to the ATP solution at room temperature.
-
The reaction progress is monitored by HPLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude NPE-caged ATP is then purified by preparative HPLC.
Quantitative Data for One-Step Synthesis:
| Step | Reactants | Key Reagents | Typical Yield |
| 1. Synthesis of Hydrazone | 2-Nitroacetophenone | Hydrazine monohydrate | >90% |
| 2. Synthesis of Diazoalkane | 2-Nitroacetophenone hydrazone | Manganese dioxide | Not isolated |
| 3. Caging of ATP | ATP, 1-(2-Nitrophenyl)diazoethane | - | 10-20% |
Purification of NPE-Caged ATP
High-performance liquid chromatography (HPLC) is the method of choice for the purification of NPE-caged ATP. Due to the highly polar nature of nucleotides, ion-pair reversed-phase chromatography is typically employed.[2][4]
Experimental Protocol: HPLC Purification
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: An aqueous buffer, such as 0.1 M triethylammonium acetate (TEAA) or triethylammonium bicarbonate (TEAB), pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the product. For example, 0-50% B over 30 minutes.
-
Detection: UV absorbance is monitored at 260 nm, the absorbance maximum for the adenine (B156593) base.
-
Fraction Collection and Processing: Fractions containing the pure NPE-caged ATP are collected, pooled, and lyophilized to remove the volatile mobile phase components.
Characterization and Photolysis
Spectroscopic Properties:
| Property | Value |
| Absorbance Maximum (λmax) | 260 nm[5] |
| Molar Extinction Coefficient (ε) at 260 nm | 18,000 M⁻¹cm⁻¹[5] |
| Uncaging Wavelength | ~360 nm[2] |
| Quantum Yield (Φ) | ~0.6[1] |
| Rate of ATP release (k) | ~83 s⁻¹[1] |
Photolysis (Uncaging):
The release of ATP from its caged form is initiated by photolysis with UV light.[3] The process involves an intramolecular rearrangement of the 2-nitrobenzyl group, leading to the cleavage of the ester bond and the formation of ATP and 2-nitrosoacetophenone.[3]
Visualizing the Process
Synthesis Workflows
Caption: Overview of the multi-step and one-step synthetic routes to NPE-caged ATP.
Purification and Photolysis Workflow
Caption: Workflow for the purification and subsequent photolytic activation of NPE-caged ATP.
Signaling Pathway Example: ATP-Gated Ion Channel Activation
Caption: Use of NPE-caged ATP to study P2X receptor-mediated signaling pathways.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nathan.instras.com [nathan.instras.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide to the Chemical Properties and Applications of DMNPE-caged ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological applications of DMNPE-caged ATP (P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) ester of Adenosine (B11128) 5'-triphosphate). This photoactivatable compound is an invaluable tool for the precise spatiotemporal control of ATP release, enabling detailed studies of ATP-dependent processes in cellular and physiological contexts.
Core Chemical Properties of DMNPE-caged ATP
DMNPE-caged ATP is a derivative of adenosine 5'-triphosphate (ATP) rendered biologically inactive by the covalent attachment of a photolabile 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group to the terminal phosphate.[1][2] This "caging" group prevents the ATP molecule from being recognized and utilized by ATP-dependent enzymes and receptors.[3] The key feature of DMNPE-caged ATP is its ability to release free, biologically active ATP upon photolysis with near-UV light, allowing for rapid and localized increases in ATP concentration.[2]
Molecular Structure and Physicochemical Data
The fundamental chemical and physical properties of DMNPE-caged ATP are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₇N₆O₁₇P₃·2NH₃ | [1] |
| Molecular Weight | 750.44 g/mol | [1] |
| Purity | ≥98% (via HPLC) | [1] |
| Appearance | Colorless to slightly yellow solution in water | |
| Solubility | Soluble to 100 mM in water and to 50 mM in DMSO | [4] |
| Storage Conditions | Store at -20°C, protected from light.[2] In powder form, it is stable for up to 3 years at -20°C.[5] In solvent, it should be stored at -80°C for up to 1 year.[5] |
Photochemical Properties
The utility of DMNPE-caged ATP lies in its photochemical properties, which dictate the conditions required for its activation and the efficiency of ATP release.
| Property | Value | Source(s) |
| Absorption Maximum (λmax) | ~350-360 nm | [2] |
| Molar Extinction Coefficient (ε) | 5,000 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.07 | [6][4][7] |
| Recommended Photolysis Wavelength | 355-365 nm | [2][8] |
Stability
The stability of DMNPE-caged ATP is a critical factor for ensuring the integrity of the compound before photolysis and preventing premature release of ATP.
| Condition | Stability Information | Source(s) |
| Aqueous Solution (General) | Neutral ATP solutions are stable for at least one year when stored frozen.[9] A refrigerated solution is stable for at least one week.[9] | |
| pH | The rate of ATP release from caged ATP does not change markedly at pH values of 6.0, 7.0, and 8.0.[2] | |
| Temperature | The activation enthalpies for the release of ATP from this compound are around 55 kJ/mole and are consistent across a range of pH values.[2] ATP itself undergoes rapid hydrolysis at elevated temperatures, with half-lives of only a few minutes at 120°C.[10] A 6-hour exposure to 20°C does not lead to a critical decline in ATP concentrations in CPDA-1 packed red blood cells.[11] |
Experimental Protocols
The following sections provide detailed methodologies for the photolysis of DMNPE-caged ATP and the subsequent quantification of the released ATP.
Protocol for Photolysis of DMNPE-caged ATP
This protocol describes the general procedure for the photorelease of ATP from DMNPE-caged ATP in an experimental solution.
Materials:
-
DMNPE-caged ATP
-
Experimental buffer (e.g., PBS, HEPES-buffered saline)
-
UV light source with a peak output around 360 nm (e.g., mercury arc lamp, UV LED, or a frequency-doubled laser)
-
Quartz cuvette or appropriate sample holder transparent to UV light
Procedure:
-
Preparation of DMNPE-caged ATP solution: Dissolve DMNPE-caged ATP in the desired experimental buffer to the final working concentration. Typical concentrations used in cellular experiments range from the micromolar to millimolar range.
-
Sample Loading: Transfer the DMNPE-caged ATP solution to a quartz cuvette or the experimental chamber.
-
UV Illumination: Expose the sample to UV light at a wavelength between 355 nm and 365 nm.[2][8] The duration and intensity of the UV exposure will determine the amount of ATP released and should be optimized for the specific experimental setup and desired ATP concentration.
-
Post-photolysis: The released ATP is now biologically active and can be used to stimulate the biological system of interest.
Protocol for Quantification of Released ATP using a Luciferase-Based Assay
This protocol outlines the steps to quantify the concentration of ATP released from DMNPE-caged ATP upon photolysis using a firefly luciferase-based bioluminescence assay.
Materials:
-
Photolyzed DMNPE-caged ATP sample
-
ATP standard solutions of known concentrations
-
Luciferin-luciferase assay reagent (commercially available kits or prepared in-house)
-
Luminometer
-
White or black-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Prepare ATP Standard Curve:
-
Prepare a series of ATP standard solutions of known concentrations in the same buffer as the experimental sample.
-
Add a defined volume of each ATP standard to separate wells of the 96-well plate.
-
-
Prepare Experimental Samples:
-
Following photolysis of the DMNPE-caged ATP solution, add the same defined volume of the photolyzed sample to separate wells of the 96-well plate.
-
Include a non-photolyzed DMNPE-caged ATP solution as a negative control to assess for any spontaneous hydrolysis.
-
-
Perform Luminescence Assay:
-
Add the luciferin-luciferase reagent to each well containing the standards and samples according to the manufacturer's instructions.[4]
-
Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Calculate ATP Concentration:
-
Generate a standard curve by plotting the luminescence intensity versus the known ATP concentrations of the standards.
-
Determine the concentration of ATP in the photolyzed samples by interpolating their luminescence readings on the standard curve.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a biological signaling pathway involving DMNPE-caged ATP.
Caption: Experimental workflow for the quantification of ATP released from DMNPE-caged ATP.
Caption: Activation of a P2X receptor-mediated signaling pathway by photoreleased ATP.
Applications in Research
The ability to precisely control ATP levels makes DMNPE-caged ATP a powerful tool in various research areas, particularly in neuroscience and cell biology.
Investigating Purinergic Signaling
Extracellular ATP is a key signaling molecule that activates P2X and P2Y purinergic receptors, mediating a wide range of physiological processes.[8][12] The rapid and localized release of ATP from DMNPE-caged ATP allows researchers to study the kinetics and spatial dynamics of P2 receptor activation. For instance, uncaging ATP near a cell expressing P2X receptors triggers the opening of these ligand-gated ion channels, leading to cation influx (Na⁺ and Ca²⁺) and membrane depolarization.[13] This technique has been instrumental in elucidating the role of purinergic signaling in synaptic transmission, neuroinflammation, and pain perception.
Probing ATP-Dependent Cellular Processes
Many fundamental cellular processes are fueled by the hydrolysis of ATP. DMNPE-caged ATP can be introduced into cells, for example via microinjection, to study ATP-dependent events with high temporal resolution. This includes investigating the dynamics of molecular motors, ion pumps, and enzymatic reactions.
Studying Astrocyte Calcium Signaling
Astrocytes, a type of glial cell in the central nervous system, exhibit complex calcium signaling that is often initiated by the activation of purinergic receptors. By uncaging ATP in the vicinity of astrocytes, researchers can induce calcium waves and investigate their propagation and downstream effects on neuronal activity and synaptic plasticity. This has provided significant insights into the role of astrocyte-neuron communication in brain function.
References
- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature dependence of ATP release from "caged" ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMNPE-caged ATP diammonium salt | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 6. Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 8. dggv.de [dggv.de]
- 9. Effect of 6-hour exposure to 20 degrees C on the ATP content and other biochemical measures of CPDA-1 packed red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Activation of P2X7 Receptor by ATP Plays an Important Role in Regulating Inflammatory Responses during Acute Viral Infection | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Photolysis Mechanism of Caged ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photolysis mechanism of caged ATP, a critical tool for the precise spatiotemporal control of ATP-dependent processes in biological systems. We delve into the core photochemical principles, quantitative release kinetics, and detailed experimental protocols relevant to the application of this technology.
Introduction to this compound
Caged compounds are synthetic molecules wherein a biologically active molecule, in this case, Adenosine Triphosphate (ATP), is rendered temporarily inert by covalent attachment of a photoremovable protecting group, colloquially known as a "caging group". This chemical modification prevents the ATP from being recognized and utilized by ATP-dependent enzymes.[1] Upon illumination with light of a specific wavelength, typically in the near-UV range, the caging group is cleaved, rapidly releasing free, biologically active ATP.[2] This "uncaging" process allows for precise experimental control over the timing and location of ATP release, enabling the study of fast cellular processes that are otherwise difficult to investigate.
The most widely used and well-characterized caging groups for ATP are based on the o-nitrobenzyl moiety, such as the 1-(2-nitrophenyl)ethyl (NPE) group.[1] Other notable caging groups include 4,5-dimethoxy-2-nitrobenzyl (DMB) and ruthenium-bipyridyl (Ru(bpy)₂) complexes, each offering distinct photochemical properties.
The Photolysis Mechanism of o-Nitrobenzyl this compound
The photolysis of o-nitrobenzyl-caged compounds, including NPE-caged ATP, has been studied in detail.[2] The process is initiated by the absorption of a photon, which excites the o-nitrobenzyl group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming a transient aci-nitro intermediate.[3] This intermediate is unstable and undergoes a series of non-photochemical "dark" reactions to rearrange and ultimately cleave the bond linking the caging group to the ATP molecule.[3] The final products of this reaction are free ATP, a proton, and a 2-nitrosoacetophenone byproduct.[2]
The release of ATP is not instantaneous upon photon absorption but is limited by the decay rate of the aci-nitro intermediate.[3] This decay is a pH-dependent process.[3]
Below is a diagram illustrating the photolysis pathway of NPE-caged ATP.
Quantitative Data on this compound Photolysis
The efficiency and speed of ATP release are critical parameters for the successful application of this compound. These are quantified by the quantum yield of photolysis (Φ) and the rate constant of release (k), respectively. The following table summarizes these properties for commonly used this compound derivatives.
| This compound Derivative | Caging Group | Quantum Yield (Φ) | Release Rate Constant (k) at pH 7, ~22°C | Excitation Wavelength (λ_max) | Molar Extinction Coefficient (ε) at λ_max |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 0.63 | 220 s⁻¹[3] | ~347 nm[2] | ~640 M⁻¹cm⁻¹ at 347 nm |
| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 0.07 | Slower than NPE | ~350 nm | ~5,000 M⁻¹cm⁻¹ |
| Ru(bpy)₂-caged ATP | Ruthenium(II) bis(bipyridine) | Varies | Varies | ~450 nm (Visible light) | High |
Note: Data for DMNPE and Ru(bpy)₂-caged ATP are less consistently reported in the literature compared to NPE-caged ATP. The values provided are indicative.
Experimental Protocols
The following diagram outlines a typical workflow for an experiment utilizing this compound to study a biological process.
This technique is employed to determine the kinetics of ATP release from a caged precursor.[4]
Objective: To measure the rate of decay of the aci-nitro intermediate, which corresponds to the rate of ATP release.
Materials:
-
Pulsed laser source (e.g., frequency-doubled ruby laser at 347 nm or Nd:YAG laser at 355 nm)[2]
-
Spectrophotometer with a fast detector (photomultiplier tube)
-
Quartz cuvette
-
Solution of this compound in a buffered aqueous solution (e.g., Tris-HCl)[2]
-
Oscilloscope for data acquisition[2]
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 2.5 mM) in the desired buffer.[3]
-
Place the solution in the quartz cuvette within the spectrophotometer.
-
Set the spectrophotometer to monitor absorbance at a wavelength where the aci-nitro intermediate absorbs (typically around 406 nm).
-
Trigger a single, short laser pulse to irradiate the sample. The laser pulse initiates the photolysis.
-
Simultaneously, record the change in absorbance over time using the fast detector and oscilloscope. The absorbance will rapidly increase upon formation of the aci-nitro intermediate and then decay as it converts to the final products.
-
Fit the decay of the absorbance trace to a single exponential function to determine the rate constant (k) of the decay, which represents the rate of ATP release.[3]
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the amount of ATP released after photolysis.[2]
Objective: To determine the quantum yield of photolysis by measuring the amount of ATP produced for a known number of absorbed photons.
Materials:
-
HPLC system with a suitable column (e.g., anion exchange or reverse-phase)[2]
-
UV detector for HPLC
-
Continuous wave light source (e.g., mercury arc lamp with appropriate filters)
-
Actinometer solution (e.g., potassium ferrioxalate) for light source calibration
-
Solution of this compound
-
ATP standard solutions of known concentrations
Procedure:
-
Calibrate the photon flux of the light source using a chemical actinometer.
-
Prepare a solution of this compound and place it in a cuvette.
-
Irradiate the this compound solution for a defined period.
-
Inject a sample of the irradiated solution, a non-irradiated control, and ATP standards onto the HPLC column.
-
Elute the samples with an appropriate mobile phase and monitor the absorbance at 260 nm.
-
Identify and quantify the ATP peak in the irradiated sample by comparing its retention time and area to the ATP standards.[2]
-
The quantum yield (Φ) can be calculated as the number of ATP molecules produced divided by the number of photons absorbed by the this compound solution.
The luciferin-luciferase bioluminescence assay is a highly sensitive method for measuring ATP concentrations in cell lysates after intracellular uncaging.
Objective: To quantify the increase in intracellular ATP concentration following photolysis of this compound loaded into cells.
Materials:
-
Cells loaded with this compound
-
Light source for photolysis
-
Cell lysis buffer
-
Luciferin-luciferase assay kit
-
Luminometer
-
ATP standard solutions
Procedure:
-
Load cells with this compound using an appropriate method (e.g., microinjection, electroporation, or membrane-permeant esters).
-
Expose the cells to a controlled light pulse to induce photolysis.
-
At desired time points after photolysis, lyse the cells to release the intracellular contents, including the photoreleased ATP.
-
Add the cell lysate to the luciferin-luciferase reagent. The luciferase enzyme will catalyze the oxidation of luciferin (B1168401) in the presence of ATP, producing light.
-
Measure the light emission using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Determine the ATP concentration in the sample by comparing the luminescence signal to a standard curve generated with known ATP concentrations.
Application in a Biological Signaling Pathway: Muscle Contraction
This compound has been instrumental in elucidating the kinetics of muscle contraction. By rapidly releasing ATP in muscle fibers held in a state of rigor (lacking ATP), researchers can study the elementary steps of the cross-bridge cycle.
The diagram below illustrates the use of this compound to initiate muscle fiber contraction.
Conclusion
The photolysis of this compound is a powerful technique that provides unparalleled control over ATP-dependent biological processes. A thorough understanding of the underlying photochemical mechanism, quantitative parameters, and experimental protocols is essential for its effective implementation. The choice of caging group should be tailored to the specific experimental requirements, considering factors such as the desired release rate, quantum yield, and excitation wavelength. With careful experimental design and execution, this compound will continue to be an invaluable tool for researchers in cell biology, neuroscience, and drug development.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nathan.instras.com [nathan.instras.com]
- 3. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpdata.caltech.edu [rpdata.caltech.edu]
Uncaging the Power of ATP: A Technical Guide to the Quantum Yield of Caged ATP Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yields of various caged ATP (adenosine triphosphate) compounds, detailed experimental protocols for their determination, and the cellular signaling pathways they modulate. Caged compounds are invaluable tools in biological research, allowing for the precise spatiotemporal release of bioactive molecules like ATP through photolysis. The efficiency of this release is quantified by the quantum yield (Φ), a critical parameter for designing and interpreting experiments.
Data Presentation: Quantum Yields of this compound Compounds
The quantum yield of a caged compound is the ratio of the number of released molecules to the number of absorbed photons. A higher quantum yield indicates a more efficient release of the active molecule upon illumination. The following table summarizes the reported quantum yields for several common this compound compounds.
| This compound Compound | Caging Group | Abbreviation | Quantum Yield (Φ) | Key Characteristics |
| P³-(1-(2-Nitrophenyl)ethyl) ester | 1-(2-Nitrophenyl)ethyl | NPE-caged ATP | 0.63 - 0.65 | High quantum yield, widely used. |
| P³-(1-(4,5-Dimethoxy-2-nitrophenyl)ethyl) ester | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE-caged ATP | 0.07 | Lower quantum yield but red-shifted absorption maximum. |
| P³-([7-(Dimethylamino)coumarin-4-yl]methyl) ester | [7-(Dimethylamino)coumarin-4-yl]methyl | DMACM-caged ATP | High (exact value for ATP not specified, but efficient photolysis reported)[1][2] | Excitable at longer wavelengths, reducing photodamage. |
| P³-([7-(Diethylamino)coumarin-4-yl]methyl) ester | [7-(Diethylamino)coumarin-4-yl]methyl | DEACM-caged ATP | Moderate (exact value for ATP not specified, but used in studies)[3][4] | Coumarin-based cage with fluorescence properties. |
| P³-(α-Carboxy-2-nitrobenzyl) ester | α-Carboxy-2-nitrobenzyl | CNB-caged ATP | 0.2 - 0.4[5] | Good water solubility and fast uncaging rates.[5] |
| P³-(5-Carboxymethoxy-2-nitrobenzyl) ester | 5-Carboxymethoxy-2-nitrobenzyl | CMNB-caged ATP | Intermediate between CNB and DMNB cages[5] | Water-soluble with an intermediate photolysis rate.[5] |
Experimental Protocols: Determination of Photolysis Quantum Yield
The determination of the quantum yield of a caged compound is crucial for quantitative studies. Two primary methods are employed: the absolute method and the relative method.
Absolute Method using Chemical Actinometry
This method involves calibrating the light source using a chemical actinometer, a compound with a well-characterized photochemical reaction and known quantum yield. The potassium ferrioxalate (B100866) actinometer is a common choice.[6][7]
Protocol:
-
Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate of a known concentration.
-
Irradiate the Actinometer: Irradiate the actinometer solution with the same light source and geometry that will be used for the caged compound.
-
Quantify the Photoproduct: After irradiation, quantify the amount of the photoproduct formed. In the case of the ferrioxalate actinometer, Fe²⁺ ions are produced and can be quantified spectrophotometrically after complexation with 1,10-phenanthroline.
-
Calculate Photon Flux: Using the known quantum yield of the actinometer, calculate the photon flux of the light source.
-
Irradiate the Caged Compound: Irradiate a solution of the this compound compound of known concentration and absorbance at the irradiation wavelength under the identical conditions used for the actinometer.
-
Quantify the Photoreleased ATP: Measure the concentration of ATP released after a specific irradiation time. This can be done using various methods such as high-performance liquid chromatography (HPLC) or enzymatic assays (e.g., luciferin/luciferase).[8]
-
Calculate the Quantum Yield: The quantum yield of the this compound is calculated using the following formula:
Φ_sample = (moles of ATP released) / (photon flux × irradiation time × (1 - 10⁻ᴬ))
where A is the absorbance of the this compound solution at the irradiation wavelength.
Relative Method
The relative method compares the photolysis of the caged compound of interest to that of a standard compound with a known quantum yield.
Protocol:
-
Select a Standard: Choose a standard caged compound with a well-established quantum yield and similar absorption properties to the sample.
-
Prepare Solutions: Prepare solutions of both the sample and the standard with identical absorbance at the excitation wavelength.
-
Irradiate Samples: Irradiate both solutions under identical conditions (light source, geometry, irradiation time).
-
Quantify Photoproducts: Measure the concentration of the photoreleased product for both the sample (ATP) and the standard.
-
Calculate the Quantum Yield: The quantum yield of the sample is calculated using the following formula:[9]
Φ_sample = Φ_standard × (Rate_sample / Rate_standard) × (Absorbance_standard / Absorbance_sample)
where 'Rate' refers to the rate of photoproduct formation.
Signaling Pathways Modulated by Photoreleased ATP
Extracellular ATP is a potent signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y receptor families. The rapid and localized release of ATP from caged precursors allows for the precise activation of these pathways.
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, primarily Na⁺ and Ca²⁺. This leads to membrane depolarization and an increase in intracellular calcium concentration, triggering various downstream cellular responses.[10]
Caption: P2X Receptor Signaling Pathway.
P2Y Receptor Signaling
P2Y receptors are G-protein coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, initiate intracellular signaling cascades through different G-protein subtypes (Gq/11, Gi/o, and Gs).[11][12]
Caption: P2Y Receptor Signaling Pathways.
Experimental Workflow: ATP Uncaging in a Cellular Context
The following diagram illustrates a typical workflow for an experiment involving the photolysis of this compound to study cellular responses.
Caption: Experimental Workflow for ATP Uncaging.
References
- 1. [PDF] DMACM‐Caged Adenosine Nucleotides: Ultrafast Phototriggers for ATP, ADP, and AMP Activated by Long‐Wavelength Irradiation | Semantic Scholar [semanticscholar.org]
- 2. nathan.instras.com [nathan.instras.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. technoprocur.cz [technoprocur.cz]
- 8. nathan.instras.com [nathan.instras.com]
- 9. edinst.com [edinst.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to Photoremovable Protecting Groups for ATP
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photoremovable protecting groups (PPGs), commonly known as "caging" groups, with a specific focus on their application to adenosine (B11128) triphosphate (ATP). The ability to control the release of ATP with high spatiotemporal precision using light has become an invaluable tool in studying a myriad of biological processes, from cellular signaling to muscle contraction.[1][2] This document details the core principles, quantitative data, experimental methodologies, and biological applications of caged ATP.
Introduction to Photoremovable Protecting Groups for ATP
Photoremovable protecting groups are chemical moieties that can be attached to a biologically active molecule, such as ATP, rendering it temporarily inactive.[3] This "caged" molecule can be introduced into a biological system without eliciting a response.[1] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in its native form.[4] This process, often referred to as uncaging, allows for precise control over the concentration and location of the released substance, overcoming the limitations of traditional methods like microinjection or perfusion.[5]
The development of this compound was driven by the need to rapidly and synchronously introduce ATP at specific sites of biological interest.[1] The first successful photorelease of ATP was a landmark achievement, paving the way for detailed kinetic and mechanistic studies of ATP-dependent processes.[5][6] The most commonly used PPGs for ATP are based on the 2-nitrobenzyl scaffold, such as the P³-[1-(2-nitrophenyl)ethyl] (NPE) group and the P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] (DMNPE) group.[7]
Properties and Mechanism of Common Photoremovable Protecting Groups
An ideal PPG for biological studies should possess several key characteristics:
-
Stability: The caged compound must be stable in the dark and under physiological conditions to prevent premature release of the active molecule.
-
Biological Inertness: The caged molecule should not interact with its biological target prior to photolysis.[1]
-
Efficient Photolysis: The uncaging process should have a high quantum yield (Φ), meaning a large fraction of absorbed photons leads to photorelease.[8]
-
Wavelength Specificity: The PPG should be cleavable by light at wavelengths that are not damaging to biological tissues, typically in the near-UV or visible range.[2]
-
Rapid Release Kinetics: The release of the active molecule should be rapid enough to study fast biological processes.[8]
-
Biocompatible Byproducts: The photolysis byproducts should be non-toxic and should not interfere with the biological system under investigation.[5]
The general mechanism for the photoremoval of 2-nitrobenzyl-based PPGs involves an intramolecular rearrangement upon photoexcitation, leading to the formation of an aci-nitro intermediate that subsequently breaks down to release the caged molecule, a proton, and a nitroso ketone byproduct.[9]
Quantitative Data for Common this compound Derivatives
The selection of a this compound derivative for a particular experiment often depends on its photochemical properties. The efficiency of photorelease is a product of the molar extinction coefficient (ε) and the quantum yield (Φ).[8] The following table summarizes key quantitative data for widely used this compound compounds.
| Caged Compound | Photoremovable Protecting Group | λmax (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Release Rate (s⁻¹) |
| NPE-caged ATP | P³-[1-(2-nitrophenyl)ethyl] | 260[10][11] | 18,000[10][11] | ~0.06 - 0.63 | 83 - 220[8][9] |
| DMNPE-caged ATP | P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] | ~350 | ~5,000[8] | 0.07[12] | >10,000 |
| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | ~405 | >40,000 | 0.02 | >1.6 x 10⁹[7] |
Note: The values for quantum yield and release rate can vary depending on experimental conditions such as pH, temperature, and solvent.
Experimental Protocols
This protocol describes a general method for the photolytic release of ATP from a caged precursor and its subsequent detection using the firefly luciferase-luciferin system, which produces a measurable light signal proportional to the ATP concentration.[13][14]
Materials:
-
NPE-caged ATP or DMNPE-caged ATP
-
ATP assay kit (containing D-luciferin and firefly luciferase)
-
HEPES buffer (or other appropriate physiological buffer)
-
UV light source (e.g., mercury arc lamp with appropriate filters, or a UV laser)[9][14]
-
Luminometer or a microscope coupled to a photomultiplier tube[13]
-
Quartz cuvettes or a suitable imaging chamber
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the desired buffer (e.g., 100 mM HEPES, pH 7.4). Store in the dark at -20°C.[10][11]
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 100-500 µM) in the reaction buffer.[14] Keep the solution on ice and protected from light.
-
-
Preparation of Detection Reagent:
-
Reconstitute the D-luciferin and luciferase according to the manufacturer's instructions to prepare the ATP assay mix.
-
-
Experimental Setup:
-
In a quartz cuvette or imaging chamber, combine the diluted this compound solution with the ATP assay mix.
-
Place the sample in the luminometer or on the microscope stage.[13]
-
-
Photolysis (Uncaging):
-
Record a baseline luminescence reading in the dark to ensure no premature ATP release.
-
Expose the sample to a brief pulse of UV light.[9][13] The wavelength and duration will depend on the PPG used. For NPE-caged ATP, light around 347-360 nm is effective.[4][9] For DMNPE-caged ATP, a wavelength of ~365 nm is commonly used.[14][15]
-
A typical flash duration can range from nanoseconds to milliseconds for lasers, or a few hundred milliseconds for arc lamps.[9][13]
-
-
Data Acquisition:
-
Immediately following the light flash, begin recording the luminescence signal. A rapid increase in light emission indicates the release of ATP and its consumption by the luciferase.[13]
-
Continue recording until the signal returns to baseline as the newly released ATP is consumed.
-
-
Controls:
-
Negative Control 1 (No UV): Perform the experiment without the UV flash to confirm that this compound is stable and does not spontaneously hydrolyze.
-
Negative Control 2 (No this compound): Expose a sample containing only the buffer and assay mix to the UV flash to ensure that the light itself does not generate a signal.
-
Positive Control: Add a known concentration of free ATP to the assay mix to generate a standard curve for quantifying the amount of photoreleased ATP.
-
Visualization of Signaling Pathways and Workflows
Photoreleased ATP is a powerful tool for investigating purinergic signaling pathways, which are crucial in a wide range of physiological processes.[16] Extracellular ATP acts as a signaling molecule by activating P2 purinergic receptors, which are broadly divided into two families: P2X and P2Y receptors.[17][18]
The following diagram illustrates the typical workflow for studying cellular responses to photoreleased ATP.
References
- 1. This compound [almerja.com]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoremovable Protecting Groups [mdpi.com]
- 4. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 13. researchgate.net [researchgate.net]
- 14. nathan.instras.com [nathan.instras.com]
- 15. researchgate.net [researchgate.net]
- 16. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of ATP release and signalling in the blood vessel wall - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATP-induced Ca2+-signalling mechanisms in the regulation of mesenchymal stem cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Caged ATP Analogs for Researchers
December 18, 2025
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core characteristics of caged ATP analogs. These powerful tools offer precise spatial and temporal control over ATP release, enabling detailed investigation of ATP-dependent processes in a variety of biological systems.
Introduction to this compound Analogs
Caged compounds are biologically active molecules that are rendered temporarily inert by a photolabile protecting group, often referred to as a "cage".[1][2] In the case of this compound, a light-sensitive moiety is attached to the terminal γ-phosphate of the ATP molecule, preventing its interaction with ATP-binding proteins and enzymes.[1][3][4] Exposure to a brief pulse of ultraviolet (UV) light cleaves this bond, rapidly releasing free ATP and initiating the biological process of interest.[5][6] This technique, known as flash photolysis, allows for precise control over the timing and location of ATP release, overcoming the diffusion-limited kinetics of traditional methods of agonist application.[5][6]
The most commonly used caging group is the o-nitrobenzyl moiety and its derivatives.[7] The pioneering this compound analog, P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP), has been instrumental in a wide range of studies, from muscle contraction to neurotransmission.[4][8] Upon photolysis, NPE-caged ATP releases ATP, a proton, and the byproduct 2-nitrosoacetophenone.[4]
Core Characteristics and Quantitative Data
The efficacy of a this compound analog is determined by several key photochemical and physical properties. These include its quantum yield (Φ), molar extinction coefficient (ε), and the rate of photolysis. The quantum yield represents the efficiency of the photorelease process, while the molar extinction coefficient indicates the molecule's ability to absorb light at a specific wavelength. A higher quantum yield and extinction coefficient mean that less light is required to release a given amount of ATP.[9] The rate of photolysis determines how quickly the active ATP is released following the light flash.
Below is a summary of the quantitative data for commonly used this compound analogs.
| This compound Analog | Caging Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 260 | 18,000 | 0.54 | ~83 - 220 (pH 7) | [1][4][6][10] |
| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 351 | 4,400 | Generally lower than NPE | Slower than NPE | [11][12] |
| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | ~334-405 | - | 0.06 - 0.09 | > 1.6 x 10⁹ | [13] |
Note: The photolysis rate of NPE-caged ATP is pH-dependent.[6] DMNPE-caged ATP absorbs light more efficiently at longer wavelengths (~360 nm) compared to NPE-caged ATP, but its photolysis rates and quantum yields are generally lower.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound analogs.
Flash Photolysis of this compound in Muscle Fibers
This protocol is adapted from studies investigating the kinetics of muscle contraction.[14][15][16][17]
Objective: To initiate muscle contraction by rapidly releasing ATP within skinned muscle fibers.
Materials:
-
Skinned muscle fibers (e.g., rabbit psoas)
-
Rigor solution (lacking ATP)
-
This compound solution (e.g., 1-5 mM NPE-caged ATP in rigor solution)
-
High-calcium and low-calcium activating solutions
-
Flash photolysis setup (e.g., UV laser or xenon flash lamp)
-
Force transducer and data acquisition system
Procedure:
-
Mount a single skinned muscle fiber between a force transducer and a fixed hook in a temperature-controlled experimental chamber.
-
Initially, perfuse the fiber with a relaxing solution (low Ca²⁺, with ATP) to ensure it is in a relaxed state.
-
Replace the relaxing solution with a rigor solution to induce a rigor state (cross-bridges are strongly bound, no ATP present).
-
Introduce the this compound solution to the chamber and allow it to diffuse into the fiber for a sufficient period (e.g., 5-10 minutes).
-
Set the desired Ca²⁺ concentration by perfusing with the appropriate activating solution.
-
Deliver a brief pulse of UV light (e.g., from a frequency-doubled ruby laser at 347 nm or a xenon flash lamp) to the muscle fiber to photolyze the this compound.[6]
-
Record the resulting force development using the force transducer and data acquisition system.
-
Analyze the kinetics of force development to determine parameters such as the rate of tension rise and the maximum force generated.
P2X and P2Y Receptor Activation in Neurons
This protocol outlines a general procedure for studying purinergic receptor activation in neuronal preparations.[18][19]
Objective: To investigate the physiological responses mediated by P2X and P2Y receptors upon rapid ATP application.
Materials:
-
Neuronal cell culture or brain slices
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
This compound solution (e.g., 100 µM NPE-caged ATP in external solution)
-
Patch-clamp electrophysiology setup
-
Flash photolysis system coupled to the microscope
-
Specific P2 receptor antagonists (e.g., suramin (B1662206) for P2X, MRS2179 for P2Y₁) for control experiments
Procedure:
-
Prepare the neuronal culture or brain slice and place it in the recording chamber of the patch-clamp setup.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Bath-apply the this compound solution to the preparation. Ensure the solution is protected from ambient light.
-
Position the light source to illuminate the area of interest (e.g., the recorded neuron or a specific subcellular compartment).
-
Deliver a UV light flash to uncage the ATP.
-
Record the resulting changes in membrane current or potential. Inward currents are typically observed upon P2X receptor activation due to cation influx.[20] P2Y receptor activation often leads to more complex downstream signaling, which may be observed as changes in ion channel activity or second messenger signaling.[20][21]
-
To confirm the involvement of specific P2 receptors, repeat the experiment in the presence of selective antagonists.
Visualization of Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the use of this compound analogs.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [almerja.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.fsu.edu [bio.fsu.edu]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 13. nathan.instras.com [nathan.instras.com]
- 14. rupress.org [rupress.org]
- 15. Flash and smash: rapid freezing of muscle fibers activated by photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetics of contraction initiated by flash photolysis of caged adenosine triphosphate in tonic and phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Uncaging of ATP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of ATP uncaging, a powerful technique for investigating cellular processes with high spatiotemporal precision.
Introduction: The Role of ATP in Cellular Signaling
Adenosine triphosphate (ATP) is not only the primary energy currency of the cell but also a crucial extracellular signaling molecule.[1] This purinergic signaling is mediated by P1 and P2 receptors, which are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[1][2] The ability to precisely control the concentration of extracellular ATP is therefore a valuable tool for dissecting these complex signaling pathways.
The Concept of Caged Compounds
"Caged" compounds are molecules that have been rendered biologically inactive by the covalent attachment of a photoremovable protecting group (the "cage").[3][4][5][6] This cage prevents the molecule from interacting with its biological target.[4] Illumination with light of a specific wavelength cleaves the bond between the cage and the molecule, releasing the active compound in a process known as uncaging or photolysis.[3][5] This technique allows for a rapid and localized increase in the concentration of the active molecule, providing precise temporal and spatial control over cellular signaling events.[7][8]
The Chemistry of ATP Uncaging
The most common strategy for caging ATP involves attaching a photolabile group to the terminal γ-phosphate.[4][5] This modification prevents enzymatic hydrolysis by ATPases.[4] Upon photolysis, the bond between the caging chromophore and the γ-phosphate is broken, liberating free ATP.[3]
Several different caging groups have been developed for ATP, each with distinct photochemical properties. The choice of caged ATP depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required speed of ATP release.
Common Caging Groups for ATP:
-
NPE (1-(2-nitrophenyl)ethyl): One of the first and most widely used caging groups.[3][4] It is typically cleaved by UV light.[5] While effective, the rate of ATP release from NPE-caged ATP can be a limiting factor in studies of very fast processes.[3]
-
DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)ethyl): A derivative of NPE with improved photophysical properties, including a higher extinction coefficient at longer UV wavelengths.[9]
-
RuBi (Ruthenium-bipyridine complex): A newer class of caging groups that can be cleaved by visible light and are suitable for two-photon uncaging.[10][11][12] This allows for deeper tissue penetration and reduced phototoxicity.
Quantitative Data on this compound Compounds
The efficiency of uncaging is determined by several factors, including the extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength, and the quantum yield (Φ), which is the probability that an absorbed photon will result in a photoreaction.[3][7]
| Caged Compound | Caging Group | Typical Uncaging Wavelength (nm) | Quantum Yield (Φ) | Release Rate (s⁻¹) | Key Features |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | ~350-365[5][9][13] | 0.65[7] | ~83[3] | Widely used, well-characterized. |
| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | ~350-365[9] | 0.07[3] | ~5,000[3] | Higher extinction coefficient than NPE. |
| RuBi-caged ATP | Ruthenium-bipyridine | 473 (one-photon), ~800 (two-photon)[10] | High | Fast | Suitable for visible light and two-photon uncaging.[10][11] |
Experimental Protocols
-
Dissolve the this compound compound (e.g., NPE-caged ATP) in a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 1-10 mM.
-
The exact concentration may need to be optimized for the specific cell type and experimental setup.
-
Protect the solution from light to prevent premature uncaging.[14]
There are several methods for introducing this compound into cells or the extracellular space:
-
Extracellular Application: The simplest method is to add the this compound to the extracellular bath solution.[3] This is suitable for studying the effects of extracellular ATP on cell surface receptors.
-
Patch Pipette Dialysis: For intracellular applications, this compound can be included in the patch pipette solution and allowed to diffuse into the cell.[3] This method allows for a known concentration of the caged compound to be introduced into the cell.
-
Microinjection: Caged compounds can be directly injected into cells.[15]
-
Bead Loading: This technique creates transient pores in the cell membrane, allowing caged compounds in the surrounding medium to enter the cell.[15]
-
Cell-Permeable Esters (AM Esters): While more common for ion indicators, this method can be adapted for some caged compounds, allowing them to be loaded into a large number of cells simultaneously.[3]
-
Light Source: A flash lamp or laser is used to deliver a pulse of light at the appropriate wavelength to uncage the ATP.[7][16]
-
Two-Photon Uncaging: This technique uses a pulsed infrared laser to achieve highly localized uncaging in three dimensions.[6][16][17][18] It is particularly useful for targeting subcellular structures like individual dendritic spines.[17][18]
-
Light Delivery: The light is typically delivered through the objective of a microscope, allowing for precise targeting of the uncaging event.
The cellular response to the unthis compound can be monitored using a variety of techniques, including:
-
Electrophysiology (Patch-Clamp): To measure changes in membrane potential or ion channel activity.[19]
-
Calcium Imaging: To monitor changes in intracellular calcium concentration, a common downstream effect of purinergic receptor activation.
-
Fluorescence Microscopy: To observe other cellular events, such as changes in cell morphology or protein localization.
Visualizing Workflows and Pathways
Caption: A generalized workflow for an ATP uncaging experiment.
Extracellular ATP can activate P2Y receptors, which are G protein-coupled receptors (GPCRs).[20][21] This initiates a signaling cascade that can lead to various cellular responses, including cell proliferation.[20]
Caption: A simplified signaling pathway for P2Y receptor activation by ATP.
Conclusion
ATP uncaging is a versatile and powerful technique that has significantly advanced our understanding of purinergic signaling. By providing precise control over the timing and location of ATP release, researchers can investigate the intricate roles of this important signaling molecule in a wide range of biological processes. The continued development of new caging groups and uncaging technologies promises to further expand the capabilities of this valuable experimental approach.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 6. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Ca2+ Caging and Uncaging | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Photon Optical Interrogation of Individual Dendritic Spines with Caged Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. higleylab.org [higleylab.org]
- 13. Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Introduction of caged peptide/protein into cells using bead loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio.fsu.edu [bio.fsu.edu]
- 17. frontiersin.org [frontiersin.org]
- 18. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Signaling Pathways of Purinergic Receptors and Their Interactions with Cholinergic and Adrenergic Pathways in the Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Caged ATP in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are synthetic molecules that are biologically inactive until a photolabile "caging" group is removed by light, releasing the active molecule. Caged ATP, a vital tool in cellular biology and physiology, allows for the precise spatiotemporal control of ATP release, enabling researchers to study ATP-dependent processes with high resolution. The stability of this compound in solution is a critical factor for the reliability and reproducibility of such experiments. This guide provides a comprehensive overview of the factors influencing the stability of this compound, methods for its analysis, and protocols for assessing its integrity.
Factors Influencing the Stability of this compound
The stability of this compound in aqueous solutions is primarily influenced by its susceptibility to spontaneous hydrolysis (dark reaction) and photolysis. The rate of these degradation processes is dependent on several factors:
-
pH: this compound is generally more stable at neutral to slightly acidic pH.[1] The rate of hydrolysis can increase under strongly acidic or alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, it is crucial to store this compound solutions at low temperatures to minimize degradation.[2]
-
Light Exposure: this compound is designed to be sensitive to UV light.[3] Exposure to ambient light, especially in the UV spectrum, can lead to premature uncaging and degradation.
-
Buffer Composition: The choice of buffer can influence the stability of this compound.[4] Some buffer components may catalyze hydrolysis. While specific studies on the effects of different buffers on this compound stability are limited, it is known that phosphate (B84403) buffers can sometimes participate in or influence phosphorylation reactions.[5] Buffers like HEPES are generally considered more inert for many biological experiments.[5][6]
-
Divalent Cations (e.g., Mg²⁺): Magnesium ions are essential cofactors for many ATP-dependent enzymes and are often included in experimental buffers. While Mg²⁺ is known to influence the hydrolysis of unthis compound, its precise effect on the stability of the caged form is less well-documented. It is plausible that Mg²⁺ could interact with the phosphate groups of this compound and potentially influence its stability.[7][8]
Common this compound Analogs
Several caging groups have been developed for ATP, with P³-(1-(2-nitrophenyl)ethyl) (NPE) and P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) (DMNPE) being two of the most common.
-
NPE-caged ATP: This was one of the first and is still a widely used this compound. It has a quantum yield for photolysis of approximately 0.63.[9]
-
DMNPE-caged ATP: The dimethoxy substitutions on the nitrophenyl ring shift the absorption maximum to longer wavelengths, allowing for uncaging with less phototoxic light. However, the quantum yield is generally lower than that of NPE-caged ATP, at around 0.07.[10][11]
Data Presentation: Stability and Photolysis Properties
The following tables summarize key quantitative data for common this compound analogs. It is important to note that specific hydrolysis rate constants for this compound under various conditions are not extensively reported in the literature. The stability is often discussed in more general terms.
| Caged Compound | Caging Group | Molar Mass (Free Acid) | λmax (nm) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Recommended Storage |
| NPE-caged ATP | P³-(1-(2-nitrophenyl)ethyl) | 656.33 g/mol [12] | ~260[12] | ~18,000 (at 260 nm)[12] | ~0.63[9] | -20°C, in the dark[12] |
| DMNPE-caged ATP | P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) | 716.38 g/mol | ~355[13] | ~5,400 (at 347 nm) | ~0.07[10][11] | -20°C, in the dark[11][13] |
Experimental Protocols
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for assessing the stability of this compound solutions.
Protocol 1: Analysis of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the separation and quantification of this compound and its potential degradation products, such as ADP, AMP, and the free caging group.
1. Materials and Reagents:
-
This compound solution to be analyzed
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8
-
Mobile Phase B: 100% Acetonitrile or Methanol[14]
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 3 µm particle size, 4.6 x 150 mm)[15][16]
-
Standards for ATP, ADP, AMP, and potentially the synthesized this compound for calibration
2. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and B. A typical gradient might start with a high percentage of A and gradually increase the percentage of B to elute the more hydrophobic caged compound. For example:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: 70% A, 30% B
-
25-30 min: Linear gradient back to 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm for the adenine (B156593) moiety and a secondary wavelength corresponding to the absorbance maximum of the caging group (e.g., ~350 nm for DMNPE).[13][17]
-
Injection Volume: 10-20 µL
-
Column Temperature: 25°C
3. Procedure:
-
Prepare a calibration curve by injecting known concentrations of the this compound standard and its expected degradation products.
-
Filter the this compound samples to be analyzed through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to this compound and its degradation products based on their retention times compared to the standards.
-
Quantify the amount of each compound by integrating the peak area and using the calibration curve.
-
Calculate the percentage of degradation over time for stability studies.
Signaling Pathway of ATP Release and Action
Caption: Photolytic release of ATP and subsequent cellular signaling.
Protocol 2: Monitoring Photolysis of this compound by UV-Vis Spectroscopy
This protocol is used to determine the rate and extent of photolysis of this compound upon exposure to UV light.
1. Materials and Reagents:
-
This compound solution in a suitable buffer (e.g., Tris or HEPES)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
UV light source (e.g., mercury lamp with appropriate filters or a UV LED)
2. Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 50-100 µM).
-
Record the initial absorbance spectrum of the solution from 220 nm to 450 nm to determine the absorbance maximum of the caging group.[11][18]
-
Expose the sample in the cuvette to a controlled dose of UV light at a wavelength close to the absorbance maximum of the caging group.
-
At regular time intervals during irradiation, record the full UV-Vis spectrum.
-
Monitor the decrease in absorbance at the λmax of the caging group and the potential appearance of absorbance from the photolysis byproducts.
-
The rate of photolysis can be determined by plotting the change in absorbance over time. The extent of photolysis can be calculated from the total change in absorbance after prolonged irradiation.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound in solution.
Protocol 3: Determination of Photolysis Quantum Yield (Relative Method)
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. This protocol describes a relative method using a standard with a known quantum yield.
1. Materials and Reagents:
-
This compound solution (test sample)
-
A standard compound with a known quantum yield in the same solvent and at the same excitation wavelength (e.g., another caged compound with a well-characterized Φ).
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
2. Procedure:
-
Prepare a series of dilutions for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_test is the slope from the plot of the test sample.
-
Slope_std is the slope from the plot of the standard.
-
n_test and n_std are the refractive indices of the solvents used for the test and standard samples, respectively (if the same solvent is used, this term is 1).[1]
-
Long-Term Storage and Handling Recommendations
To ensure the long-term stability and integrity of this compound:
-
Storage Temperature: Store stock solutions of this compound at -20°C or -80°C.[12] For frequent use, small aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.
-
Protection from Light: this compound is light-sensitive. Store all solutions in light-protected containers (e.g., amber tubes) and minimize exposure to ambient light during handling.
-
pH of Stock Solutions: Prepare stock solutions in a buffer with a pH around 7.0 to 7.5.[12]
-
Purity: Use high-purity this compound, as impurities can affect experimental results. Purity can be verified by HPLC.[12]
Conclusion
The stability of this compound is paramount for its effective use in research. By understanding the factors that influence its degradation and by employing appropriate analytical techniques to monitor its integrity, researchers can ensure the reliability and accuracy of their experimental findings. Careful handling, proper storage, and regular quality control are essential practices for any laboratory utilizing these powerful photoactivatable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Accelerated stability studies of abatacept formulations: comparison of freeze-thawing- and agitation-induced stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Buffers – The Biological Imaging Facility [microscopyberkeley.net]
- 6. HEPES VS PBS (phosphate buffered saline) - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. The roles of magnesium ions in the reaction catalysed by phosphofructokinase from Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-techne.com [bio-techne.com]
- 11. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 12. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 13. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. engineering.purdue.edu [engineering.purdue.edu]
A Technical Guide to Light-Activated ATP: Foundational Research and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on light-activated ATP, a pivotal technology for the precise spatiotemporal control of biological processes. This document details the core principles, experimental methodologies, and quantitative data associated with the two primary approaches for light-mediated ATP release: the use of "caged" ATP compounds and optogenetic techniques. The information presented herein is intended to serve as a practical resource for researchers designing and implementing experiments involving the controlled release of ATP.
Core Concepts of Light-Activated ATP
The ability to command the release of ATP with light has revolutionized the study of a vast array of biological phenomena, from muscle contraction to neurotransmission. This control is primarily achieved through two distinct strategies:
-
Caged ATP: This chemical approach involves synthesizing ATP molecules that are rendered biologically inactive by a covalently attached photolabile "caging" group.[1] The caging moiety effectively blocks the ATP from interacting with its target proteins.[2] Upon illumination with a specific wavelength of light, the photolabile bond is cleaved, rapidly releasing active ATP into the local environment.[1] A commonly used this compound is P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP).[1][3][]
-
Optogenetics: This biological approach utilizes genetically encoded light-sensitive proteins, such as channelrhodopsins or light-activated proton pumps, to control cellular ATP release.[5][6] By expressing these proteins in specific cells, researchers can use light to trigger physiological events, like an ion influx, that lead to the release of endogenous ATP from the cell.[5] This method offers high cell-type specificity for ATP release.[5] Another optogenetic strategy involves targeting light-activated proton pumps to mitochondria to directly boost ATP synthesis.[7]
Quantitative Data for this compound Compounds
The efficiency and kinetics of ATP photorelease are critical parameters for experimental design. The following tables summarize key quantitative data for commonly used this compound compounds.
| Caged Compound | λmax (nm) | Extinction Coefficient (ε) (L mmol⁻¹ cm⁻¹) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference(s) |
| NPE-caged ATP | 260 | 18.0 (at pH 7.5) | 0.6 (at 360 nm) | 83 | [8][9][10] |
| DMNPE-caged ATP | Not Specified | Not Specified | 0.07 | Not Specified | |
| DEACM-caged ATP | 390 | Not Specified | Concentration Dependent | Not Specified | [11] |
Note: The quantum yield of DEACM-ATP is noted to be quenched at higher concentrations.[11]
Experimental Protocols
Detailed methodologies are crucial for the successful application of light-activated ATP. The following sections outline the core experimental protocols.
Synthesis of NPE-caged ATP
The initial synthesis of this compound involved preparing a caged phosphate (B84403) and subsequently coupling it to ADP.[2] A more direct route involves the reaction of 1-(2-nitrophenyl)diazoethane with ATP.[10] A detailed, albeit older, method involves the resolution of 1-(2-nitrophenyl)ethanol (B14764) and its subsequent conversion and condensation with ADP to yield the two diastereoisomers of NPE-caged ATP.[12]
A generalized synthetic scheme is as follows:
-
Resolution of 1-(2-Nitrophenyl)ethanol: The racemic alcohol is resolved by fractional crystallization of its diastereoisomeric (1S)-camphanates.[12]
-
Conversion to Phosphate Ester: The resolved (R)- and (S)-alcohols are converted to their respective 1-(2-nitrophenyl)ethyl phosphates.[12]
-
Condensation with ADP: Each of the resolved phosphate esters is condensed with adenosine (B11128) diphosphate (B83284) to produce the corresponding (R)- and (S)-P³-esters of adenosine triphosphate.[12]
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).[11]
Cell Loading and Extracellular Application of this compound
For intracellular studies, this compound must be introduced into the cytosol. For extracellular applications, it is applied to the bath surrounding the cells.
-
Microinjection/Patch Pipette: The most precise method for intracellular loading is via a patch pipette, which allows for the dialysis of a known concentration of the caged compound into the cell's cytosol.[10]
-
Acetoxymethyl (AM) Esterification: To make caged compounds cell-permeable, they can be modified with AM esters, a technique commonly used with fluorescent dyes.[10]
-
Extracellular Application: For studying extracellular purinergic signaling, this compound is added to the bathing solution at a final desired concentration (e.g., 100 μM).[13]
Photolysis of this compound
The "uncaging" of ATP is achieved by delivering light of a specific wavelength and intensity. The choice of light source depends on the desired temporal resolution.
-
Light Sources:
-
Arc Lamps: A shutter-controlled arc lamp from a standard fluorescence microscope is suitable for processes with slow kinetics (on the order of seconds).[14]
-
Flashlamps: For faster processes, a flashlamp can deliver rapid pulses of light.[14]
-
Lasers: Pulsed lasers, such as a frequency-doubled ruby laser (347 nm) or a frequency-tripled Nd-YAG laser (355 nm), provide very short, high-energy pulses for experiments requiring high temporal resolution.[1][9]
-
-
Experimental Setup for Photolysis:
-
Sample Preparation: The biological sample (e.g., muscle fibers, cultured cells) is loaded with or placed in a solution containing the this compound.[13][14]
-
Light Delivery: The chosen light source is focused on the area of interest. For example, a 355 nm ns laser can be used to photolyze a sample flowing through a quartz capillary.[9]
-
Calibration: The amount of ATP released can be calibrated against the energy of the light flash, allowing for dose-response experiments.[14]
-
Monitoring: The biological response is monitored using appropriate techniques, such as electrophysiology (e.g., patch-clamp) or fluorescence imaging (e.g., to measure calcium transients).[13][14]
-
Optogenetic Control of ATP Release
This method involves the expression of light-sensitive proteins in target cells to induce ATP release.
-
Vector Construction and Transfection: A genetic construct encoding the light-sensitive protein (e.g., channelrhodopsin) is introduced into the target cells.
-
Light Stimulation: The transfected cells are illuminated with the appropriate wavelength of light to activate the protein. For example, blue light can be used to open channelrhodopsin-2, leading to Ca²⁺ influx and subsequent ATP release.[5]
-
ATP Detection: The released ATP is monitored, often using a luciferin-luciferase assay, which produces a chemiluminescent signal in the presence of ATP.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in light-activated ATP research is essential for a clear understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key processes.
Caption: Photolysis of a this compound molecule to release active ATP and a byproduct.
Caption: A typical experimental workflow for using this compound to study a biological response.
Caption: Signaling pathways activated by extracellular ATP binding to P2X and P2Y receptors.
Conclusion
The development of light-activated ATP methodologies has provided researchers with an unparalleled tool for dissecting the intricate roles of ATP in cellular physiology and pathology. By offering precise spatiotemporal control, both this compound and optogenetic approaches enable the detailed study of kinetics and localization in ATP-dependent processes. This guide serves as a foundational resource, offering the necessary quantitative data, experimental protocols, and conceptual frameworks to empower researchers in their exploration of the dynamic world of purinergic signaling and bioenergetics.
References
- 1. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 2. This compound [almerja.com]
- 3. P3-(1-(2-Nitrophenyl)ethyl) adenosine 5'-triphosphate disodium salt | 171800-68-3 | NN63886 [biosynth.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Mitochondrial Light Switches: Optogenetic Approaches to Control Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optogenetic control of mitochondrial protonmotive force to impact cellular stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 9. Photocage-initiated time-resolved solution X-ray scattering investigation of protein dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Light activation of transcription: photocaging of nucleotides for control over RNA polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and absolute stereochemistry of the two diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate (‘caged’ ATP) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
The Researcher's Guide to Caged Nucleotides: A Technical Overview
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling and molecular biology, the ability to control biological processes with high spatiotemporal precision is paramount. Caged nucleotides have emerged as indispensable tools, offering a method to initiate biological events on demand. These are synthetic nucleotide analogues rendered temporarily inert by a photoremovable protecting group, or "cage." Upon irradiation with light of a specific wavelength, this cage is cleaved, releasing the active nucleotide in a rapid and localized manner. This guide provides a comprehensive technical overview of the various types of caging groups for nucleotides, their photochemical properties, experimental considerations, and applications in dissecting complex signaling pathways.
Core Concepts of Nucleotide Caging
The fundamental principle of nucleotide caging lies in the reversible inactivation of a biologically active molecule. The caging group is strategically attached to a critical functional group of the nucleotide, such as the terminal phosphate (B84403), a hydroxyl group on the ribose sugar, or a heteroatom on the nucleobase, thereby sterically and/or electronically hindering its interaction with target proteins.[1][2] The ideal caging group exhibits several key characteristics:
-
Biological Inertness: The caged compound should be devoid of any biological activity, acting neither as an agonist nor as an antagonist.[3]
-
Stability: It must be stable under physiological conditions in the absence of light to prevent premature uncaging.
-
Efficient Photolysis: The uncaging process should be efficient, characterized by a high quantum yield (Φ), meaning a large fraction of absorbed photons leads to the cleavage of the caging group.[4][5]
-
Wavelength Specificity: The activation wavelength should ideally be in a range that minimizes cellular damage, typically above 350 nm.[4][5]
-
Rapid Release Kinetics: The release of the active nucleotide should be rapid, often in the microsecond to millisecond range, to allow for the study of fast biological processes.[3]
-
Inert Byproducts: The photolysis byproducts should be non-toxic and biologically inert to avoid confounding experimental results.
Major Classes of Caging Groups for Nucleotides
Caging groups for nucleotides can be broadly categorized based on their core chemical structure, which dictates their photochemical properties.
o-Nitrobenzyl Derivatives
The o-nitrobenzyl (NB) moiety and its derivatives are the most widely used class of caging groups.[1] The general mechanism of photolysis involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a nitrosobenzaldehyde or nitrosoketone byproduct.
-
1-(2-Nitrophenyl)ethyl (NPE): A classic and widely used caging group, often employed for caging the terminal phosphate of ATP (NPE-caged ATP).[3][6] It is activated by UV light around 347-360 nm.[6]
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB) and 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl (DMNPE): The addition of methoxy (B1213986) groups red-shifts the absorption maximum to around 355 nm, allowing for more efficient absorption of light in the near-UV range.[7][8] However, this often comes at the cost of lower quantum yields and slower photolysis rates compared to NPE.[8]
-
α-Carboxy-2-nitrobenzyl (CNB): This group offers good water solubility and generally exhibits high quantum yields and fast uncaging rates.[3]
-
6-Nitropiperonyl (NP) and related compounds: These have been developed to further red-shift the absorption and improve uncaging efficiency.
Coumarin-Based Caging Groups
Coumarin (B35378) derivatives have gained popularity due to their favorable photochemical properties, including high extinction coefficients and activation wavelengths extending into the visible spectrum, which reduces potential phototoxicity.[1][9]
-
(7-Diethylaminocoumarin-4-yl)methyl (DEACM): This group has a strong absorption in the near-visible range and is known for its efficient photolysis.[10]
-
(6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc): Bhc-caged compounds exhibit high one- and two-photon uncaging efficiencies.[10]
-
Thiocoumarins: Replacing the carbonyl oxygen with sulfur in the coumarin ring (e.g., thio-DEACM) can lead to a significant red-shift in absorption and faster photolysis kinetics.[1][11]
Other Notable Caging Groups
-
p-Hydroxyphenacyl (pHP): This group offers rapid and efficient release of the caged molecule.[4][5]
-
Nitrodibenzofuran (NDBF): NDBF-caged compounds can be uncaged with visible light and have shown high uncaging efficiencies.[12]
Quantitative Photochemical Properties
The efficiency of a caging group is determined by its photochemical parameters. The uncaging efficiency (ε·Φ) is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of photolysis (Φ).[10] A higher uncaging efficiency means that less light is required to release a given amount of the active nucleotide, minimizing potential photodamage to the biological sample.
| Caging Group | Nucleotide | λmax (nm) | ε (M⁻¹cm⁻¹) at λmax | Quantum Yield (Φ) | Uncaging Efficiency (ε·Φ) | Solvent/Conditions |
| o-Nitrobenzyl Derivatives | ||||||
| NPE | ATP | ~260 | ~18,000 | 0.63 | ~11,340 | Tris-HCl, pH 7.5 |
| DMNPE | ATP | ~355 | ~5,000 | 0.07 | 350 | Aqueous Buffer |
| CNB | Glutamate | ~260 | ~500 | 0.14 | 70 | Aqueous Buffer |
| Coumarin Derivatives | ||||||
| DEACM | dG | 398 | >30,000 | ~0.02 | ~600 | Aqueous Buffer |
| Bhc | cAMP | 374 | ~4,000 | 0.40 | 1600 | K-MOPS, pH 7.4 |
Note: The values presented are approximate and can vary depending on the specific nucleotide being caged, the solvent, pH, and the experimental setup. Data compiled from multiple sources.[3][7][10]
Experimental Protocols
Synthesis of DMNPE-caged ATP
This protocol is a generalized procedure based on established methods for the synthesis of caged nucleotides.
Materials:
-
Adenosine 5'-diphosphate (ADP)
-
1-(4,5-Dimethoxy-2-nitrophenyl)diazoethane (DMNPE-diazoethane)
-
Anhydrous dimethylformamide (DMF)
-
Tri-n-butylamine
-
Methanol
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Preparation of ADP solution: Dissolve ADP in anhydrous DMF with a stoichiometric amount of tri-n-butylamine to form the soluble salt.
-
Preparation of DMNPE-diazoethane: Synthesize DMNPE-diazoethane from 2-nitro-4,5-dimethoxyacetophenone hydrazone. This is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood.
-
Caging Reaction: Add the freshly prepared DMNPE-diazoethane solution dropwise to the ADP solution at room temperature and stir in the dark for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: After the reaction is complete, quench any remaining diazo compound with a small amount of acetic acid. Precipitate the crude product by adding an excess of diethyl ether.
-
Purification: Collect the precipitate by centrifugation and wash it with diethyl ether. Purify the DMNPE-caged ATP by reverse-phase high-performance liquid chromatography (HPLC) using a suitable gradient of triethylammonium (B8662869) bicarbonate buffer and acetonitrile.
-
Lyophilization and Storage: Lyophilize the purified fractions to obtain the final product as a solid. Store the DMNPE-caged ATP at -20°C, protected from light.
Photolysis of Caged Nucleotides in Cultured Cells
This protocol outlines a general workflow for uncaging nucleotides in a cellular context.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Caged nucleotide (e.g., DMNPE-caged ATP)
-
Cell-loading reagent (if the caged nucleotide is not membrane-permeant, e.g., a mild detergent or electroporation)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
A light source capable of delivering the appropriate wavelength for uncaging (e.g., a flash lamp or a laser coupled to a microscope)
-
A detection system to monitor the cellular response (e.g., a fluorescence microscope for calcium imaging)
Procedure:
-
Cell Preparation: Plate the cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Loading of Caged Nucleotide:
-
For membrane-impermeant caged nucleotides, microinjection, electroporation, or the use of a patch pipette are common methods for intracellular delivery.
-
Some caged compounds can be made membrane-permeant by derivatization with acetoxymethyl (AM) esters.
-
Incubate the cells with the caged nucleotide in a physiological buffer for a specific duration to allow for loading.
-
-
Washing: Gently wash the cells with fresh physiological buffer to remove any extracellular caged nucleotide.
-
Photolysis (Uncaging):
-
Mount the dish on the microscope stage.
-
Identify the cell or region of interest.
-
Deliver a brief pulse of light at the appropriate wavelength and intensity to trigger photolysis. The duration and intensity of the light pulse will need to be optimized for the specific caged compound and experimental setup to achieve the desired concentration of the uncaged nucleotide.
-
-
Data Acquisition: Immediately before, during, and after the photolysis event, record the cellular response using the chosen detection method (e.g., time-lapse fluorescence imaging of a calcium indicator).
-
Controls: Perform control experiments, including exposing cells to the light pulse without the caged nucleotide and applying the uncaged nucleotide directly to assess the cellular response.
Applications in Signaling Pathways
Caged nucleotides have been instrumental in elucidating the dynamics of various signaling pathways. By providing a means to precisely control the concentration of key second messengers, researchers can investigate the kinetics and spatial organization of signaling events.
G-Protein Coupled Receptor (GPCR) - cAMP Signaling
The GPCR-cAMP pathway is a ubiquitous signaling cascade involved in numerous physiological processes. Caged cAMP and cGMP allow for the direct activation of downstream effectors like Protein Kinase A (PKA) and cyclic nucleotide-gated (CNG) channels, bypassing the need for receptor stimulation. This enables the study of the kinetics and localization of these downstream events.
Caption: GPCR-cAMP signaling pathway with caged cAMP intervention.
Inositol Trisphosphate (IP3) - Calcium Signaling
The IP3/Ca²⁺ signaling pathway plays a critical role in regulating a wide array of cellular processes. Caged IP3 allows for the precise and rapid release of IP3, triggering the release of Ca²⁺ from intracellular stores and enabling the study of calcium dynamics, such as calcium waves and oscillations, with high temporal resolution.
Caption: IP3-Calcium signaling pathway with caged IP3 intervention.
Conclusion
Caged nucleotides are powerful tools that have revolutionized the study of cellular signaling by providing an unprecedented level of control over the release of key second messengers. The continued development of new caging groups with improved photochemical properties, such as longer activation wavelengths and higher uncaging efficiencies, will further expand their utility in biological research and drug development. By understanding the principles of their design, synthesis, and application, researchers can effectively harness the power of light to unravel the complexities of the cellular world.
References
- 1. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 8. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 9. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Chemistry and Application of Caged ATP: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Caged compounds are indispensable tools in the precise spatiotemporal control of biological processes. Among these, caged ATP has emerged as a cornerstone for investigating a myriad of ATP-dependent cellular functions, including signal transduction, muscle contraction, and neurotransmission. This technical guide provides an in-depth exploration of the core principles of this compound, from its fundamental structure and the chemistry of photolabile protecting groups (PPGs) to its diverse applications in cellular and systems biology. We present a consolidated overview of the quantitative photochemical properties of common this compound analogs, detailed experimental protocols for their synthesis and use, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
Introduction: The Principle of Caging ATP
The concept of "caging" a biologically active molecule involves the temporary inactivation of its function through the covalent attachment of a photolabile protecting group (PPG).[1] This renders the molecule, in this case, Adenosine-5'-triphosphate (ATP), biologically inert.[1] The "cage" is designed to be stable under physiological conditions but can be rapidly and efficiently cleaved upon irradiation with light of a specific wavelength, typically in the UV or near-UV range.[2] This photolysis event, often referred to as "uncaging," releases the active molecule in its native form, allowing for a rapid and localized increase in its concentration.[1]
The primary advantage of using this compound is the ability to bypass the cell membrane, which is impermeable to the highly charged ATP molecule, and to control the timing and location of ATP release with high precision.[1][3] This allows researchers to study the kinetics and concentration dependence of ATP-mediated processes in a manner that is not possible with conventional methods of agonist application.[3]
The Structure of this compound
The most common strategy for caging ATP involves the modification of the terminal γ-phosphate group.[1] A photolabile protecting group is attached to one of the oxygen atoms of the γ-phosphate, sterically hindering its interaction with ATP-binding proteins and enzymes.[1] The general structure consists of the adenosine (B11128) triphosphate molecule with a PPG covalently bound to the terminal phosphate (B84403).
Several different PPGs have been developed for caging ATP, each with distinct photochemical and photophysical properties. The choice of caging group depends on the specific experimental requirements, such as the desired wavelength of activation, the required speed of release, and the tolerance of the biological system to the photolysis byproducts.
Common Photolabile Protecting Groups for ATP
The most widely used PPGs for ATP are based on the o-nitrobenzyl scaffold.[3] Variations in the substituents on the benzyl (B1604629) ring influence the absorption maximum, quantum yield, and rate of photolysis.
-
P³-(1-(2-nitrophenyl)ethyl) (NPE): This was one of the first and remains one of the most commonly used caging groups for ATP.[1] NPE-caged ATP is relatively stable and provides a good quantum yield for uncaging.[1]
-
P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) (DMNPE): The addition of two methoxy (B1213986) groups to the nitrobenzyl ring in DMNPE shifts the absorption maximum to longer, less phototoxic wavelengths and increases the molar extinction coefficient.[4] However, the quantum yield and photolysis rate are generally lower compared to NPE.[4]
-
Other notable caging groups: Researchers have developed a variety of other caging groups to optimize specific properties, such as two-photon absorption cross-section for enhanced spatial resolution, and faster release kinetics for studying rapid biological processes.[1]
Quantitative Properties of this compound Analogs
The efficiency of uncaging is determined by several key photochemical parameters. A comprehensive understanding of these properties is crucial for designing and interpreting experiments using this compound. The key parameters include:
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher extinction coefficient means that more light is absorbed at a given concentration, which can lead to more efficient uncaging.[1]
-
Quantum Yield (Φ): The quantum yield is the ratio of the number of molecules that undergo a specific event (in this case, photolysis) to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of light energy into the desired chemical reaction.[5]
-
Photolysis Rate (k): This is the rate constant for the release of the caged molecule upon illumination. The speed of this reaction is critical for studying fast biological processes. The rate of uncaging for NPE-ATP is in the range of tens to hundreds of reciprocal seconds.[1]
The following table summarizes the key quantitative properties of some of the most common this compound analogs.
| This compound Analog | Photolabile Protecting Group | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Wavelength Maximum (λmax) (nm) | Quantum Yield (Φ) | Photolysis Rate (s-1) |
| NPE-caged ATP | P³-(1-(2-nitrophenyl)ethyl) | ~5,000 | ~260, ~350 | ~0.63 | ~83-220 |
| DMNPE-caged ATP | P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) | ~5,000 | ~350 | ~0.07 | Slower than NPE |
Note: The exact values for these parameters can vary depending on the experimental conditions, such as pH, temperature, and solvent.[1][3]
Experimental Protocols
The successful application of this compound requires careful attention to experimental detail, from the synthesis and handling of the caged compound to its delivery into the biological system and subsequent photolysis.
Synthesis of P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP)
The synthesis of NPE-caged ATP is a multi-step process that is typically performed by specialized chemists. However, understanding the general procedure can be beneficial for researchers. The original synthesis involved coupling NPE-caged phosphate to ADP.[1] A more direct approach involves the reaction of a reactive diazo species of the caging group with ATP.[1]
A generalized protocol for the synthesis of caged NAADP, which is analogous to the synthesis of this compound, involves the following key steps: [2]
-
Synthesis of the caging group precursor: This typically involves the synthesis of a stable precursor of the reactive caging reagent, such as 2-nitroacetophenone hydrazone for NPE-caged compounds.[2]
-
Generation of the reactive caging species: Immediately before use, the stable precursor is converted into a reactive species, such as 1-(2-nitrophenyl)diazoethane.[2]
-
Reaction with ATP: The reactive caging species is then incubated with ATP in an appropriate solvent system to allow for the covalent modification of the terminal phosphate.[2]
-
Purification: The resulting this compound is purified from unreacted starting materials and byproducts using techniques such as high-performance liquid chromatography (HPLC).[2]
Intracellular Loading of this compound
Delivering this compound into the cytosol of living cells is a critical step. Several methods can be employed, each with its own advantages and limitations.
-
Microinjection: This technique involves the direct injection of a solution of this compound into the cytoplasm of a single cell using a fine glass micropipette.[6][7] It allows for the precise delivery of a known concentration of the compound into a targeted cell.[6]
-
Protocol Outline:
-
Prepare a concentrated stock solution of this compound in an appropriate injection buffer.
-
Pull fine-tipped glass micropipettes using a micropipette puller.
-
Backfill the micropipette with the this compound solution.
-
Under microscopic guidance, carefully insert the micropipette into the target cell.
-
Inject a small volume of the solution into the cytoplasm using a microinjector.[7]
-
-
-
Patch-Clamp Pipette Diffusion: For electrophysiological studies, this compound can be included in the intracellular solution of the patch pipette.[3] During whole-cell patch-clamp recording, the caged compound diffuses from the pipette into the cell, allowing for simultaneous electrical recording and photolytic release of ATP.[3]
-
Protocol Outline:
-
Prepare the intracellular patch pipette solution containing the desired concentration of this compound.
-
Establish a whole-cell patch-clamp configuration on the target cell.
-
Allow sufficient time for the this compound to diffuse from the pipette and equilibrate within the cell.
-
Proceed with photolysis and electrophysiological recording.
-
-
-
Cell-Permeant Analogs: While less common for ATP itself due to its high charge, some smaller caged molecules can be made cell-permeant by attaching acetoxymethyl (AM) esters.[1] These esters are cleaved by intracellular esterases, trapping the caged compound inside the cell.
Photolysis (Uncaging) of this compound
The uncaging of ATP is achieved by exposing the sample to a high-intensity light source at the appropriate wavelength. The choice of light source and the parameters of illumination are critical for achieving efficient and controlled release of ATP.
-
Light Sources:
-
Arc Lamps: Mercury or xenon arc lamps coupled to a microscope provide a broad-spectrum, high-intensity light source that can be filtered to select the desired wavelength for uncaging.[8]
-
Lasers: Lasers offer monochromatic light at high power densities, allowing for very rapid and spatially precise uncaging.[9] Pulsed lasers, such as frequency-doubled ruby lasers or Nd:YAG lasers, are often used for kinetic studies.[9][10]
-
-
General Protocol for Photolysis:
-
Load the cells or prepare the in vitro system with this compound.
-
Position the sample on the microscope stage or in the experimental chamber.
-
Focus the light source onto the region of interest.
-
Deliver a pulse of light of a defined duration and intensity to trigger the photolysis of this compound.[9]
-
Monitor the biological response of interest.
-
Quantification of ATP Release
To accurately interpret the results of uncaging experiments, it is often necessary to quantify the amount of ATP released.[1]
-
Calibration using pH indicators: The photolysis of NPE-caged ATP releases a proton for every molecule of ATP generated.[1] By including a pH-sensitive indicator in a calibration experiment (in a cell-free droplet), the change in pH can be used to estimate the amount of ATP released.[1]
-
Biochemical Assays: The concentration of released ATP can be measured using biochemical assays, such as the luciferin-luciferase assay, which produces a light signal proportional to the ATP concentration.[11]
-
Biological Response Calibration: In some cases, the magnitude of a well-characterized biological response can be used to estimate the concentration of released ATP by comparing it to the response generated by known concentrations of applied ATP.
Applications in Research and Drug Development
This compound has been instrumental in advancing our understanding of a wide range of biological phenomena.
-
Neuroscience: Uncaging of ATP is used to study purinergic signaling in the nervous system, including the activation of P2X and P2Y receptors, which are involved in neurotransmission, neuroinflammation, and pain perception.[11]
-
Muscle Physiology: The rapid release of ATP from caged precursors has been crucial for elucidating the kinetics of muscle contraction and the molecular mechanism of motor proteins like myosin.[8]
-
Ion Channel Modulation: this compound allows for the precise study of ATP-gated ion channels and the modulatory effects of ATP on other ion channels.
-
Enzyme Kinetics: The fast and controlled release of ATP is ideal for studying the pre-steady-state kinetics of ATPases and other ATP-dependent enzymes.[12]
-
Drug Discovery: this compound can be used in high-throughput screening assays to identify and characterize compounds that modulate the activity of ATP-dependent targets.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows involving this compound can aid in the design and interpretation of experiments.
ATP-Mediated Purinergic Signaling Pathway
Extracellular ATP acts as a signaling molecule by binding to and activating purinergic receptors on the cell surface. These receptors are broadly classified into two families: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).
Caption: ATP signaling pathway initiated by uncaging of ATP.
General Experimental Workflow for this compound Studies
The following diagram illustrates a typical workflow for an experiment utilizing this compound to study a cellular response.
Caption: A generalized experimental workflow for using this compound.
Logical Flow of this compound Action
This diagram illustrates the logical progression from the inactive caged compound to the final biological effect.
Caption: Logical flow from this compound to biological response.
Conclusion
This compound and its analogs are powerful and versatile tools that have significantly contributed to our understanding of ATP's role in cellular physiology. By providing precise control over the release of this vital molecule, this compound enables researchers to dissect complex biological processes with unparalleled temporal and spatial resolution. As new photolabile protecting groups with improved properties continue to be developed, the utility of this compound in basic research and drug discovery is set to expand even further. This guide provides a foundational understanding of the principles, properties, and protocols associated with this compound, empowering researchers to effectively harness this technology in their scientific endeavors.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of caged peptide/protein into cells using microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jenabioscience.com [jenabioscience.com]
- 12. med.upenn.edu [med.upenn.edu]
The Dawn of Controlled Cellular Energetics: An In-depth Technical Guide to Early Experiments Using Caged ATP
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational experiments that introduced "caged" ATP (P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate) to the world of cell biology and physiology. The ability to photorelease ATP with high temporal and spatial resolution revolutionized the study of ATP-dependent processes, providing unprecedented kinetic insights into muscle contraction, ion channel gating, and neurotransmission. This document serves as a comprehensive resource, summarizing the core data, detailing experimental protocols, and visualizing the key pathways and workflows from these pioneering studies.
Core Principles and Photochemical Properties
Caged compounds are molecules rendered biologically inert by the covalent attachment of a photolabile protecting group.[1] In the case of the first widely used caged ATP, the 1-(2-nitrophenyl)ethyl (NPE) group was attached to the terminal phosphate (B84403) of ATP, sterically hindering its interaction with enzymes like ATPases.[1][2] Exposure to a pulse of near-UV light cleaves this bond, rapidly liberating free ATP and allowing its interaction with biological targets.[3][4] The key characteristics of a useful caged compound, established in these early studies, were its stability in physiological conditions, biological inertness before photolysis, and efficient photorelease of the active molecule.[1]
The photolysis of NPE-caged ATP proceeds through the formation of a short-lived aci-nitro intermediate, which then decays to release ATP, a proton, and 2-nitrosoacetophenone.[5][6][7] The rate of ATP release is determined by the decay of this intermediate.
Quantitative Photochemical and Kinetic Data
The following tables summarize the key quantitative parameters reported in early studies of NPE-caged ATP.
Table 1: Photochemical Properties of NPE-Caged ATP
| Parameter | Value | Conditions | Reference |
| Quantum Yield (Φ) | 0.63 | pH 7.1 | [8] |
| Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | 350 nm | [9] |
| Optimal Photolysis Wavelength | 315 - 360 nm | Near-UV | [3][6] |
| Rate of ATP Release (k) | 220 s⁻¹ | pH 7.0, 22°C | [7][10] |
| Rate of ATP Release (k) | 218 ± 33 s⁻¹ | pH 7.0, 22°C | [11] |
| Rate of ATP Release (k) | 80 - 83 s⁻¹ | Not Specified | [1][9] |
| Temperature Dependence | Linear Arrhenius relationship | pH 7.0 | [12] |
| pH Dependence of Release Rate | 2.2 x 10⁹ [H⁺] s⁻¹ | pH 5.8-9.5, 22°C | [7][10] |
Table 2: Typical Experimental Concentrations and Release Parameters
| Parameter | Value | System | Reference |
| Initial this compound Concentration | 2.5 mM | Actomyosin (B1167339) solution | [7][10] |
| Released ATP Concentration | 500 µM | Actomyosin solution | [7][10] |
| Initial this compound Concentration | 20 - 500 µM | Single kinesin molecules | [13] |
| Released ATP Concentration | 18 - 450 µM | Single kinesin molecules | [13] |
| Initial this compound Concentration | 100 µM | Olfactory bulb slices | [14] |
| Laser Pulse Energy (Ruby Laser) | 25 mJ | Actomyosin solution | [3][7] |
| Laser Pulse Duration (Ruby Laser) | 30 ns | Actomyosin solution | [3][7] |
| UV Lamp Shutter Time | 3 s | Olfactory bulb slices | [14] |
Key Experimental Protocols
The success of this compound experiments hinges on the careful preparation of reagents and the precise execution of the photolysis protocol.
Synthesis of P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP)
While many researchers now purchase commercially available caged compounds, early studies required in-house synthesis.[9] The original methods involved multiple steps. A common approach was the coupling of NPE-caged phosphate to ADP.[9] Another method utilized hyper-reactive diazo chemistry for more direct caging of the phosphate group.[9]
Illustrative Synthetic Pathway (Conceptual)
Caption: Conceptual workflow for the synthesis of NPE-caged ATP.
General Protocol for Flash Photolysis of this compound
This protocol outlines the typical steps for conducting a time-resolved experiment using this compound to study a biological system (e.g., muscle fibers, purified enzymes, or cells).
-
Preparation of this compound Solution:
-
Dissolve NPE-caged ATP in the appropriate experimental buffer to the desired final concentration (e.g., 0.5 - 5 mM).[7][13]
-
The buffer should be strongly buffered (e.g., with Tris or HEPES) to absorb the proton released during photolysis.[5][8]
-
Include any other necessary components for the biological system (e.g., salts, proteins, Ca²⁺ buffers).
-
If working with reactive proteins, consider adding a reducing agent like DTT, as the nitroso byproduct can react with sulfhydryl groups.[8]
-
-
Loading the Sample:
-
For solutions (e.g., actomyosin), place the mixture in a cuvette suitable for both spectroscopic monitoring and laser illumination.[5]
-
For single cells, load the this compound via a patch pipette or by using a membrane-permeant acetoxymethyl (AM) ester version of the compound, if available.[9]
-
For permeabilized muscle fibers, diffuse the this compound solution directly onto the preparation.[15]
-
-
Photolysis - The "Light" Step:
-
Use a high-intensity light source capable of delivering a brief pulse of near-UV light. Early experiments frequently used frequency-doubled ruby lasers (347 nm) or xenon flash lamps (filtered for 300-350 nm).[3][7][8]
-
The energy and duration of the light pulse must be calibrated to release a known amount of ATP.[3][4] This can be done by measuring the ATP concentration after a flash using an enzyme assay (e.g., luciferase) or HPLC.[2][5]
-
Ensure the entire sample volume of interest is illuminated uniformly.
-
-
Data Acquisition:
-
Monitor the biological response of interest with high temporal resolution.
-
For muscle fibers, this involves measuring tension and stiffness.[15]
-
For actomyosin solutions, light scattering or fluorescence changes can monitor dissociation.[6]
-
For ion channels or neurons, use electrophysiological techniques like voltage-clamp to record currents.[14]
-
Simultaneously, it is possible to monitor the photolysis reaction itself by observing the absorbance changes of the aci-nitro intermediate.[5][11]
-
Caption: General experimental workflow for a flash photolysis experiment.
Foundational Applications and Signaling Pathways
Elucidating the Actomyosin Cross-Bridge Cycle
One of the earliest and most impactful applications of this compound was in the study of muscle contraction.[16][17] By releasing ATP into muscle fibers held in a state of rigor (where myosin heads are tightly bound to actin in the absence of ATP), researchers could measure the kinetics of actomyosin dissociation and subsequent force relaxation on a millisecond timescale.[1][18]
Caption: ATP-induced dissociation of the actomyosin rigor complex.
This approach allowed for the direct measurement of the rate of actomyosin dissociation and the subsequent steps of the ATPase cycle, providing critical data for models of force generation in muscle.[6][7][13]
Probing ATP-Gated Ion Channels and Purinergic Signaling
The development of this compound also provided a powerful tool for neurobiology, particularly for studying the fast kinetics of ligand-gated ion channels.[19][20] P2X receptors, which are ATP-gated cation channels, could be activated with a temporal precision that was impossible to achieve with solution exchange methods, which are limited by diffusion.[4][14]
By applying this compound to a cell or slice preparation and then uncaging it with a focused light pulse, researchers could study the rates of channel opening, closing, and desensitization.[14] This technique was crucial for understanding the role of ATP as a fast neurotransmitter.[21]
Caption: Probing P2X receptor kinetics using photoreleased ATP.
Conclusion
The early experiments with this compound marked a paradigm shift in the study of cellular dynamics. By providing a means to initiate an ATP-dependent reaction with a flash of light, this technology overcame the diffusion-limited constraints of previous kinetic methods. The foundational work summarized here not only yielded critical quantitative data on fundamental processes like muscle contraction and neurotransmission but also established a robust experimental framework that has since been adapted for a vast array of other "caged" signaling molecules, continuing to illuminate the complex and rapid inner workings of the cell.
References
- 1. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Base-caged Adenosine Triphosphate as a Model System for Photoactivatab" by Amanda Yoesting Hendrix [repository.lsu.edu]
- 3. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. nathan.instras.com [nathan.instras.com]
- 6. pnas.org [pnas.org]
- 7. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchdiscovery.drexel.edu]
- 11. DSpace [kops.uni-konstanz.de]
- 12. Temperature dependence of ATP release from "caged" ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relaxation of muscle fibers with adenosine 5'-[gamma-thio]triphosphate (ATP[gamma S]) and by laser photolysis of this compound[gamma S]: evidence for Ca2+-dependent affinity of rapidly detaching zero-force cross-bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. The Early History of the Biochemistry of Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. Conduits of life’s spark: A perspective on ion channel research since the birth of Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Feedback facilitation by adenosine A2A receptors of ATP release from mouse hippocampal nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Caged ATP in Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing caged ATP to investigate the kinetics of muscle contraction. This technique allows for the rapid and spatially uniform release of ATP within muscle fibers, enabling the study of transient biochemical and mechanical events in the cross-bridge cycle with high temporal resolution.
Introduction to this compound in Muscle Physiology
This compound, such as P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP), is a photolabile precursor of ATP.[1][2] It is biologically inert until exposed to a brief pulse of ultraviolet (UV) light, which cleaves the "caging" group and rapidly releases active ATP.[3] This method overcomes the diffusion limitations of traditional techniques for introducing ATP into muscle fibers, providing a powerful tool for studying the elementary steps of the actomyosin (B1167339) ATPase and the mechanics of muscle contraction.[1][4]
The rapid liberation of ATP within skinned or glycerinated muscle fibers allows for the synchronous initiation of ATP-dependent processes, such as cross-bridge detachment and the subsequent power stroke.[5] By controlling the timing and concentration of ATP release, researchers can dissect the kinetics of force generation, relaxation, and the influence of regulatory factors like calcium (Ca²⁺) and inorganic phosphate (B84403) (Pi).[6]
Experimental Applications
-
Kinetics of Cross-Bridge Detachment: Measuring the rate of tension decline upon ATP release in rigor muscle fibers to determine the second-order rate constant of ATP binding to myosin.[6]
-
Force Generation and Relaxation Studies: Initiating contraction in the presence of Ca²⁺ or inducing relaxation in its absence to study the time course of force development and the underlying molecular mechanisms.[6][7]
-
Investigation of Regulatory Mechanisms: Examining the influence of Ca²⁺ concentration and other regulatory proteins on the kinetics of the cross-bridge cycle.[8]
-
Drug Discovery and Development: Screening and characterizing the effects of novel therapeutic compounds on the contractility of muscle fibers.
Signaling Pathway of Muscle Contraction
The fundamental process of muscle contraction is driven by the ATP-dependent interaction of actin and myosin filaments. The release of Ca²⁺ from the sarcoplasmic reticulum initiates the cycle by binding to troponin, which exposes the myosin-binding sites on actin. The subsequent steps of the cross-bridge cycle are fueled by ATP hydrolysis.
Caption: Signaling pathway of ATP-dependent muscle contraction.
Experimental Workflow
The general workflow for a this compound experiment involves muscle fiber preparation, incubation with this compound, photolysis to release ATP, and subsequent data acquisition and analysis.
Caption: Experimental workflow for this compound muscle studies.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific muscle type and experimental goals.
Materials and Reagents
-
Muscle Preparation: Skinned or glycerinated single muscle fibers (e.g., rabbit psoas, rat soleus).[5][9]
-
Caged Compound: P³-1-(2-nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP).
-
Solutions:
-
Rigor Solution (ATP-free): Composition may vary, but a typical solution contains (in mM): 100 TES, 5 EGTA, 5 MgCl₂, and ionic strength adjusted with potassium propionate.
-
This compound Solution: Rigor solution supplemented with this compound (e.g., 1-5 mM) and a reducing agent like DTT (dithiothreitol) to protect the caged compound.
-
Activating Solution: this compound solution with the addition of CaCl₂ to achieve the desired free Ca²⁺ concentration.
-
-
Equipment:
-
Force transducer and length controller apparatus.
-
Pulsed UV laser (e.g., frequency-tripled Nd:YAG laser) or a UV flash lamp.[10]
-
Data acquisition system.
-
Muscle Fiber Preparation and Mounting
-
Isolate a single muscle fiber segment from the skinned or glycerinated muscle preparation.
-
Mount the fiber between a force transducer and a length controller.
-
Adjust the sarcomere length to a desired value (e.g., 2.5 µm).
Experimental Procedure
-
Induce Rigor: Perfuse the experimental chamber with the rigor solution to wash out any residual ATP and induce a stable rigor state.
-
This compound Incubation: Replace the rigor solution with the this compound solution. Allow sufficient time for the this compound to diffuse into the muscle fiber (typically 5-10 minutes).
-
Photolysis and Data Acquisition:
-
Trigger the data acquisition system to begin recording force, stiffness, and other relevant parameters.
-
Deliver a single, brief pulse of UV light from the laser or flash lamp to the muscle fiber to photolyze the this compound.[10]
-
Continue recording until the mechanical response reaches a steady state.
-
-
Data Analysis:
-
Measure the rate of tension change to determine the kinetics of cross-bridge detachment or force development.
-
Fit the data to appropriate kinetic models to extract rate constants.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from this compound muscle contraction studies.
| Parameter | Muscle Type | Condition | Value | Reference |
| This compound Concentration | Insect Fibrillar Flight Muscle | - | 100 µM - 1 mM | [6] |
| Rabbit Psoas | - | ~1 mM | [1] | |
| Ca²⁺ Concentration for Activation | Insect Fibrillar Flight Muscle | Contraction | ~30 µM | [6] |
| Rate of Cross-Bridge Detachment | Insect Fibrillar Flight Muscle | ATP-induced relaxation | 5 x 10⁴ - 2 x 10⁵ M⁻¹s⁻¹ | [6] |
| Half-time of Force Development | Rabbit Trachealis (tonic smooth muscle) | Pre-phosphorylated | 0.8 - 1.1 s | [11] |
| Guinea-pig Ileum (phasic smooth muscle) | Pre-phosphorylated | 0.20 - 0.25 s | [11] | |
| Equilibrium Constant for ATP Hydrolysis | Rabbit Psoas | 12°C, pH 7.1 | 6 | [1] |
| Rate of ATP Release from Active Site | Rabbit Psoas | 12°C, pH 7.1 | 13 s⁻¹ | [1] |
Logical Relationships in this compound Experiments
The interpretation of results from this compound experiments depends on understanding the relationships between key experimental variables.
Caption: Key variables in this compound experiments.
Troubleshooting and Considerations
-
Inhibitory Effects of Caged Compounds: Some caged compounds, including NPE-caged ATP, can have inhibitory effects on excitation-contraction coupling in intact muscle fibers.[2] This is less of a concern in skinned or glycerinated fibers where the sarcolemma is removed or permeabilized.
-
Incomplete Photolysis: Ensure the laser or flash lamp provides sufficient energy for efficient photolysis of the this compound. The percentage of this compound photolyzed can be determined in vitro.[12]
-
pH and Temperature Control: The kinetics of the actomyosin ATPase are sensitive to pH and temperature. Maintain stable experimental conditions for reproducible results.
-
Choice of Caged Compound: Different caged compounds may have varying photolysis quantum yields and biological side effects. Select the appropriate caged compound for the specific research question.
By following these protocols and considering the key experimental variables, researchers can effectively utilize this compound to gain valuable insights into the molecular mechanisms of muscle contraction.
References
- 1. The elementary steps of the actomyosin ATPase in muscle fibres studied with caged-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of caged adenine nucleotides and caged phosphate in intact skeletal muscle fibres of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Flash and smash: rapid freezing of muscle fibers activated by photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Relaxation of muscle fibers with adenosine 5'-[gamma-thio]triphosphate (ATP[gamma S]) and by laser photolysis of this compound[gamma S]: evidence for Ca2+-dependent affinity of rapidly detaching zero-force cross-bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient contraction of muscle fibers on photorelease of ATP at intermediate concentrations of Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical study of rat soleus muscle using this compound and X-ray diffraction: high ADP affinity of slow cross-bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of contraction initiated by flash photolysis of caged adenosine triphosphate in tonic and phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of ATP in the regulation of intracellular Ca2+ release in single fibres of mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application of Caged ATP in Neuroscience Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are synthetic molecules that are biologically inert until activated by a brief pulse of light, typically in the UV-A range. This process, known as photolysis or "uncaging," allows for the rapid and spatially precise release of a bioactive molecule. Caged adenosine-5'-triphosphate (B57859) (ATP) has become an indispensable tool in neuroscience for investigating the multifaceted roles of purinergic signaling. By enabling the precise delivery of ATP in complex biological tissues like the brain, researchers can mimic transient physiological events and dissect the downstream consequences with high temporal and spatial resolution. This document provides detailed application notes and experimental protocols for the use of caged ATP in neuroscience research.
Application Notes
The use of this compound allows researchers to address a variety of fundamental questions in neuroscience. Key applications include:
-
Investigating Purinergic Signaling Pathways: Photorelease of ATP allows for the direct activation of P2X (ionotropic) and P2Y (metabotropic) receptors on neurons and glial cells.[1][2] This enables the characterization of downstream signaling cascades, including ion channel activation, changes in membrane potential, and second messenger mobilization.
-
Studying Neuron-Glia Communication: ATP is a key signaling molecule in the bidirectional communication between neurons and glial cells, particularly astrocytes.[3][4] this compound can be used to selectively stimulate astrocytes and study their subsequent influence on neuronal excitability, synaptic transmission, and network activity. For instance, uncaging calcium within an astrocyte can trigger the release of ATP-containing vesicles.[3]
-
Modulating Synaptic Transmission and Plasticity: Purinergic receptors are present at presynaptic and postsynaptic terminals, where they modulate neurotransmitter release and synaptic strength.[5] By uncaging ATP at specific synaptic locations, researchers can investigate its role in processes like long-term potentiation (LTP) and long-term depression (LTD). Studies have shown that photolysis of this compound can evoke an increase in synaptic inputs in neurons, indicating an ATP-dependent increase in network activity.[5]
-
Mapping Neuronal and Glial Circuits: The precise spatial control afforded by light activation, especially with two-photon excitation, allows for the mapping of functional purinergic receptor distribution on neuronal dendrites and glial processes. This helps to understand how purinergic signaling is integrated within complex neural circuits.
Quantitative Data Summary
The following tables summarize key quantitative data related to common this compound compounds and their experimental application.
Table 1: Properties of Common this compound Compounds
| Caged Compound | Caging Group | Typical Wavelength (nm) | Quantum Yield (Φ) | Key Features & References |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | 347 - 360 | ~0.65 | The original and widely used this compound.[1][2][6] Release rate can be rate-limiting for very fast processes.[1] |
| DMNPE-caged ATP | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl | 350 - 365 | 0.07 | Higher extinction coefficient than NPE, but lower quantum yield.[1][7] |
| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | 334 - 405 | High | Activated by longer wavelengths, reducing potential photodamage. Ultrafast release rate.[8] |
Table 2: Typical Experimental Parameters for this compound Photolysis in Brain Slices
| Parameter | Typical Value / Range | Notes & References |
| This compound Concentration | 100 - 500 µM | Applied to the bath or included in the patch pipette.[5][9] |
| Photolysis Source | Mercury Lamp or UV Laser | Mercury lamps for wide-field illumination; lasers (e.g., 347 nm frequency-doubled ruby laser) for focused uncaging.[5][6][9] |
| Illumination Duration | 30 ns - 3 s | Nanosecond pulses for rapid, localized release (lasers); longer durations for wide-field illumination (lamps).[5][9] |
| Antagonists | MRS 2179 (P2Y1), Suramin (general P2) | Used to confirm the specificity of the observed effects. MRS 2179 KB is ~100 nM.[5][10][11] |
Table 3: Example Quantitative Results from this compound Uncaging Studies
| Measurement | Reported Value (Mean ± SEM) | Experimental Context & Reference |
| Membrane Depolarization | 12.9 ± 1.2 mV | In mitral cells following photolysis of 100 µM this compound.[5] |
| Inward Current Integral | 2.1 ± 0.3 nA*s | First photolysis event in mitral cells.[5] |
| Increase in Synaptic Events | 22.1 ± 1.5 events / 3 s | Frequency increase in mitral cells after ATP photorelease.[5] |
| Released ATP Concentration | 500 µM | Generated from 2.5 mM this compound with a 25 mJ, 30 ns laser pulse.[9] |
Key Signaling Pathways and Workflows
The following diagrams illustrate the primary purinergic signaling pathway activated by ATP and a typical experimental workflow for a this compound experiment in brain slices.
Caption: Purinergic signaling pathway initiated by uncaging of ATP.
Caption: Experimental workflow for this compound photolysis in brain slices.
Experimental Protocols
Protocol 1: Photolysis of this compound in Acute Brain Slices for Electrophysiological Recording
This protocol provides a generalized method for investigating the effects of ATP on neuronal activity in acute brain slices using whole-cell patch-clamp electrophysiology.
1. Materials and Reagents
-
Slicing Artificial Cerebrospinal Fluid (aCSF), ice-cold: e.g., NMDG-based protective solution. Must be continuously bubbled with 95% O₂ / 5% CO₂.
-
Recording aCSF: Standard formulation containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubble with 95% O₂ / 5% CO₂.
-
Intracellular Pipette Solution: e.g., K-Gluconate based, containing (in mM): 145 K-Gluconate, 10 HEPES, 2 Mg-ATP, 0.3 Na₂-GTP.[12] pH adjusted to 7.3, osmolarity to ~290 mOsm.
-
This compound: e.g., NPE-caged ATP (P³-(1-(2-nitrophenyl)ethyl)adenosine-5'-triphosphate). Prepare a stock solution in water or intracellular solution.
-
Pharmacological Agents (as needed): e.g., MRS 2179 to block P2Y1 receptors.[10][11]
2. Equipment
-
Vibrating microtome (vibratome)
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Photolysis light source:
-
Wide-field: Mercury or Xenon arc lamp with a shutter.
-
Focused: UV laser coupled to the microscope light path.
-
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
3. Methods
-
Acute Brain Slice Preparation:
-
Anesthetize and perfuse the animal with ice-cold, carbogenated slicing aCSF.
-
Rapidly dissect the brain and place it in the ice-cold slicing aCSF.
-
Mount the brain onto the vibratome stage and begin sectioning (e.g., 300 µm thickness) in the slicing aCSF.
-
Transfer the slices to a recovery chamber containing slicing aCSF at 32-34°C for ~12 minutes, then transfer to a holding chamber with recording aCSF at room temperature for at least 1 hour before recording.[12]
-
-
This compound Loading and Patch-Clamp Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with recording aCSF (~2 mL/min).
-
For bath application, add this compound to the recording aCSF to a final concentration of 100-200 µM.[5] Allow several minutes for equilibration.
-
Pull patch pipettes to a resistance of 3-6 MΩ.
-
Visually identify a target neuron using DIC optics.
-
Approach the neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration. Allow the cell to stabilize for several minutes.
-
-
Photolysis and Data Acquisition:
-
Begin recording baseline electrical activity (voltage-clamp or current-clamp mode). In voltage-clamp, a holding potential of -70 mV is common.[5]
-
Position the light source over the area of interest.
-
Deliver a light pulse to uncage the ATP. For a mercury lamp, a 3-second shutter opening may be used.[5] For a laser, a brief pulse (e.g., 30 ns) is sufficient.[9]
-
Record the resulting electrical response (e.g., inward current, depolarization, or change in synaptic event frequency).[5]
-
To confirm receptor specificity, repeat the experiment in the presence of appropriate antagonists (e.g., 10 µM MRS 2179).[13]
-
4. Data Analysis
-
Analyze electrophysiological traces to quantify changes in holding current, membrane potential, and the frequency and amplitude of spontaneous or evoked postsynaptic currents.
-
Measure the integral of the light-evoked current to quantify the total charge transfer.[5]
-
Compare responses before and after photolysis, and in the presence and absence of antagonists, using appropriate statistical tests.
Disclaimer: This protocol is a general guideline. Specific parameters such as caged compound concentration, light intensity, and duration must be optimized for each experimental setup and biological question. It is crucial to perform control experiments, such as delivering light pulses in the absence of the caged compound, to rule out artifacts.[5]
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Astrocyte Ca2+-evoked ATP release regulates myelinated axon excitability and conduction speed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glial Cell Inhibition of Neurons by Release of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nathan.instras.com [nathan.instras.com]
- 7. DMNPE-caged ATP diammonium salt | Additional P2Y Receptor Compounds: R&D Systems [rndsystems.com]
- 8. nathan.instras.com [nathan.instras.com]
- 9. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 12. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ion Pump Mechanisms Using Caged ATP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion pumps are integral membrane proteins that establish and maintain electrochemical gradients across cellular membranes by actively transporting ions against their concentration gradients. This process is crucial for a myriad of physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The energy for this "uphill" transport is typically derived from the hydrolysis of adenosine (B11128) triphosphate (ATP). Understanding the intricate mechanisms and kinetics of these molecular machines is paramount for both basic research and the development of novel therapeutics targeting ion pump dysfunction.
Caged ATP is a powerful tool for studying the real-time kinetics of ATP-driven ion pumps, such as Na+/K+-ATPase and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). This compound is a chemically modified, biologically inactive form of ATP that, upon exposure to a brief pulse of ultraviolet (UV) light, rapidly releases active ATP. This photolysis allows for precise temporal and spatial control over the initiation of ion pump activity, enabling the study of transient pre-steady-state kinetics that are often too fast to be resolved by conventional mixing techniques.
These application notes provide detailed protocols for the preparation of ion pumps, the execution of this compound-driven experiments, and methods for monitoring pump activity.
Key Ion Pumps Investigated with this compound
Na+/K+-ATPase
The Na+/K+-ATPase, or sodium-potassium pump, is a vital P-type ATPase found in the plasma membrane of all animal cells. For every molecule of ATP hydrolyzed, it pumps three sodium ions out of the cell and two potassium ions in, thereby maintaining the high potassium and low sodium concentrations within the cell.
Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)
SERCA is another P-type ATPase located in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells. It is responsible for transporting calcium ions from the cytoplasm into the SR/ER lumen, a critical step in muscle relaxation and intracellular calcium signaling.
Data Presentation: Properties of this compound Compounds and Kinetic Parameters
The choice of this compound compound is critical and depends on the desired kinetics of ATP release and the specific experimental setup. The following table summarizes key properties of commonly used this compound derivatives and kinetic parameters obtained from studies on Na+/K+-ATPase.
| This compound Derivative | Photolysis Wavelength (nm) | ATP Release Rate Constant (s⁻¹) | Quantum Yield | Notes | Reference |
| NPE-caged ATP | ~347-360 | >100 (pH dependent) | ~0.65 | Slower release, potential for side reactions. Unphotolysed form can inhibit Na+/K+-ATPase. | [1] |
| DMB-caged ATP | ~355 | >10⁵ | - | Faster ATP release, less pH-sensitive. | [2] |
| pHP-caged ATP | 308 | >10⁶ (pH 7.0) | High | Rapid and efficient ATP release. | [2] |
Table 1: Properties of Common this compound Derivatives.
| Parameter | Value | Conditions | Ion Pump | Reference |
| Na+/K+-ATPase | ||||
| ATP Binding Rate Constant | ~1.5 x 10⁶ M⁻¹s⁻¹ | pH and caged compound concentration dependent | Na+/K+-ATPase | [2] |
| E1 to E2 Conformational Change Rate | ~600 s⁻¹ | - | Na+/K+-ATPase | [2] |
| Turnover Rate | ~200 s⁻¹ | 37°C | Na+/K+-ATPase | [1] |
| Kₘ for ATP (Na+-ATPase activity) | ~2 µM | - | Na+/K+-ATPase | [3] |
| Kᵢ for this compound | ~30 µM | - | Na+/K+-ATPase | [3] |
| SERCA | ||||
| Kₘ for ATP | 12.16 ± 2.25 µM | pH 7.0, 37°C | Purified Rabbit SERCA | [4] |
| Vₘₐₓ | 1.68 ± 0.09 µmol ATP/min/mg protein | pH 7.0, 37°C | Purified Rabbit SERCA | [4] |
Table 2: Kinetic Parameters of Na+/K+-ATPase and SERCA.
Experimental Protocols
Protocol 1: Purification of Na+/K+-ATPase from Kidney Medulla
This protocol is adapted from established methods for isolating high-purity, active Na+/K+-ATPase from mammalian kidney.[5][6]
Materials:
-
Fresh or frozen pig or rabbit kidneys
-
Homogenization Buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2
-
SDS Solution: 1% (w/v) Sodium Dodecyl Sulfate
-
ATP Solution: 50 mM ATP, pH 7.0
-
High-salt Buffer: 1 M NaCl, 30 mM histidine, 1 mM EDTA, pH 7.2
-
Dounce homogenizer
-
Ultracentrifuge and rotors
Procedure:
-
Tissue Preparation: Dissect the outer medulla from the kidneys on ice. Mince the tissue into small pieces.
-
Homogenization: Homogenize the minced tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 6,000 x g for 15 minutes to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 48,000 x g for 30 minutes to pellet the crude microsomal fraction.
-
-
SDS Treatment:
-
Resuspend the microsomal pellet in Homogenization Buffer.
-
Slowly add SDS solution to a final concentration of 0.1% (w/v) while stirring on ice. This selectively solubilizes proteins other than the Na+/K+-ATPase.
-
Incubate on ice for 30 minutes.
-
-
Purification:
-
Centrifuge the SDS-treated suspension at 48,000 x g for 60 minutes.
-
The pellet contains the purified Na+/K+-ATPase-rich membranes.
-
Wash the pellet with High-salt Buffer to remove any remaining contaminants.
-
Resuspend the final pellet in a suitable storage buffer (e.g., Homogenization Buffer with 25% glycerol) and store at -80°C.
-
-
Characterization: Determine the protein concentration and measure the specific ATPase activity using a standard phosphate (B84403) release assay to confirm purity and activity.[7]
Protocol 2: Purification and Reconstitution of SERCA into Proteoliposomes
This protocol describes the purification of SERCA from rabbit skeletal muscle and its reconstitution into artificial lipid vesicles, a necessary step for many this compound experiments.[4][8][9]
Materials:
-
Rabbit fast-twitch skeletal muscle
-
SR Isolation Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4, with protease inhibitors
-
Reconstitution Buffer: 100 mM KCl, 20 mM HEPES, pH 7.2, 5 mM MgCl₂
-
Lipids (e.g., DOPC, DOPE) in chloroform (B151607)
-
Detergent (e.g., C₁₂E₈, Triton X-100)
-
Bio-Beads SM-2
-
Ultracentrifuge and rotors
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Sarcoplasmic Reticulum (SR) Vesicle Isolation:
-
Homogenize minced rabbit muscle in SR Isolation Buffer.
-
Perform differential centrifugation to obtain a microsomal fraction enriched in SR vesicles.
-
-
SERCA Purification:
-
Solubilize the SR vesicles with a suitable detergent (e.g., deoxycholate) to extract SERCA.
-
Use density gradient centrifugation or column chromatography to purify the SERCA protein.[4]
-
-
Liposome Preparation:
-
Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of nitrogen.
-
Hydrate the lipid film in Reconstitution Buffer to form multilamellar vesicles (MLVs).
-
Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.
-
-
Reconstitution:
-
Solubilize the purified SERCA with a detergent (e.g., C₁₂E₈).
-
Mix the solubilized SERCA with the pre-formed liposomes.
-
Remove the detergent slowly by adding Bio-Beads. This allows the SERCA to insert into the lipid bilayer.
-
The resulting proteoliposomes can be collected by ultracentrifugation.
-
-
Characterization: Confirm successful reconstitution and activity by measuring Ca²⁺-dependent ATPase activity and Ca²⁺ uptake.[10]
Protocol 3: Measuring Na+/K+-ATPase Transient Currents Using this compound and a Planar Lipid Bilayer
This protocol outlines the measurement of electrical currents generated by the Na+/K+-ATPase following the rapid release of ATP.[2][3][11]
Materials:
-
Purified Na+/K+-ATPase membrane fragments (from Protocol 1)
-
Planar lipid bilayer setup (cup and chamber) with Ag/AgCl electrodes
-
Aperture material (e.g., Teflon film)
-
Lipid solution (e.g., diphytanoyl phosphatidylcholine in n-decane)
-
Experimental Buffer: 130 mM NaCl, 25 mM imidazole, 1 mM MgCl₂, 1 mM EDTA, pH 7.2
-
This compound (e.g., DMB-caged ATP)
-
UV flash lamp or laser (e.g., XeCl excimer laser, 308 nm)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Planar Bilayer Formation:
-
Form a lipid bilayer across a small aperture (~100-200 µm diameter) in the Teflon film separating the two chambers of the setup.
-
-
Adsorption of Membrane Fragments:
-
Add the purified Na+/K+-ATPase membrane fragments to one chamber (the cis side, representing the intracellular side). The fragments will adsorb to the planar bilayer with the ATP-binding site facing the cis chamber.
-
-
Experimental Setup:
-
Fill both chambers with the Experimental Buffer.
-
Add this compound to the cis chamber to the desired final concentration (e.g., 100-500 µM).
-
Connect the electrodes to the amplifier to measure the current across the bilayer.
-
-
Photolysis and Data Acquisition:
-
Position the UV light source to illuminate the planar bilayer.
-
Record the baseline current.
-
Trigger a brief UV flash (e.g., 10-20 ns pulse) to photolyze the this compound, rapidly increasing the ATP concentration in the cis chamber.
-
Record the resulting transient current generated by the electrogenic activity of the Na+/K+-ATPase. The current will typically show a rapid rise followed by a slower decay.
-
-
Data Analysis:
-
Analyze the transient current to determine kinetic parameters such as the rate of charge translocation and the influence of ion and ATP concentrations.
-
Protocol 4: Real-time Fluorescence Measurement of SERCA Ca²⁺ Uptake Activated by this compound
This protocol describes a fluorescence-based assay to monitor the real-time uptake of calcium by SERCA in proteoliposomes following ATP release.[10][12]
Materials:
-
SERCA proteoliposomes (from Protocol 2)
-
Assay Buffer: 100 mM KCl, 20 mM HEPES, pH 7.2, 5 mM MgCl₂
-
This compound
-
Fluorescent Ca²⁺ indicator (e.g., Indo-1, Fluo-4; cell-impermeant version)[10][13][14][15]
-
UV flash lamp or laser
-
Fluorometer or fluorescence plate reader with kinetic measurement capabilities
Procedure:
-
Sample Preparation:
-
Resuspend the SERCA proteoliposomes in the Assay Buffer.
-
Add the fluorescent Ca²⁺ indicator to the buffer outside the proteoliposomes.
-
Add this compound to the desired final concentration.
-
Add a known concentration of CaCl₂ to the buffer to establish an initial external Ca²⁺ concentration.
-
-
Measurement:
-
Place the sample in the fluorometer and record the baseline fluorescence of the Ca²⁺ indicator. .
-
Initiate the reaction by triggering a UV flash to release ATP from the caged compound.
-
Monitor the decrease in extra-vesicular fluorescence over time. This decrease corresponds to the uptake of Ca²⁺ into the proteoliposomes by SERCA.
-
-
Data Analysis:
Visualizations
Caption: General experimental workflow for studying ion pumps with this compound.
Caption: Simplified reaction cycle of the Na+/K+-ATPase.
Caption: Principle of using this compound to activate ion pumps.
Conclusion
The use of this compound provides an invaluable method for elucidating the kinetic mechanisms of ion pumps. By allowing for the rapid and controlled initiation of pump activity, researchers can investigate transient states and fast reaction steps that are otherwise inaccessible. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals to design and execute experiments aimed at understanding the fundamental workings of these essential cellular machines. Careful consideration of the specific ion pump, the choice of caged compound, and the method of activity detection will lead to robust and insightful results.
References
- 1. aups.org.au [aups.org.au]
- 2. Current transients generated by the Na+/K+-ATPase after an ATP concentration jump: dependence on sodium and ATP concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Na+ currents generated by the purified (Na+ + K+)-ATPase on planar lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of the Sarcoplasmic Reticulum Ca2+-ATPase from Rabbit Fast-Twitch Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Reconstitution of the sarcoplasmic reticulum Ca(2+)-ATPase: mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fractionation and reconstitution of the sarcoplasmic reticulum Ca2+ pump solubilized and stabilized by CHAPS/lipid micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast charge translocations associated with partial reactions of the Na,K-pump: I. Current and voltage transients after photochemical release of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of Ca2+ Binding to the SR Ca-ATPase in the E1 State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thermofisher.com [thermofisher.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Single-Molecule Kinesin Assays with Caged ATP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-molecule kinesin assays are powerful tools for dissecting the mechanochemical cycle of kinesin motor proteins. By observing the movement of individual kinesin molecules along microtubules, researchers can gain insights into fundamental processes such as intracellular transport and cell division. The use of caged ATP, a photoactivatable precursor of ATP, provides precise temporal control over the initiation of kinesin motility. A pulse of UV light rapidly releases ATP, allowing for the synchronized start of the kinesin stepping motion and the detailed study of its kinetics.[1][2] These assays are crucial for understanding how kinesin converts chemical energy from ATP hydrolysis into mechanical work and for screening potential drug candidates that modulate kinesin activity.[3]
Core Principles
The assay relies on the following key principles:
-
Single-Molecule Visualization: Individual kinesin molecules, often attached to a fluorescent bead or quantum dot, are visualized as they move along immobilized microtubules.[4][5] Total Internal Reflection Fluorescence (TIRF) microscopy is commonly employed to minimize background fluorescence and enhance the signal-to-noise ratio.[4][6]
-
This compound: An inactive form of ATP, P³-1-(2-nitro)phenylethyladenosine 5'-triphosphate (this compound), is introduced into the system.[2] This molecule does not fuel kinesin motility.[1]
-
Photolysis: A brief pulse of UV laser light cleaves the caging group, rapidly releasing active ATP into the solution.[1][7][8] This initiates the kinesin motor's stepping cycle in a highly synchronized manner.
-
Data Acquisition and Analysis: The movement of the kinesin-attached bead is tracked with high spatial and temporal resolution. Parameters such as velocity, processivity (run length), and step size are then extracted from the trajectory data.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from single-molecule kinesin assays using this compound and other related single-molecule studies.
| Parameter | Value | Conditions | Reference |
| Kinesin Step Size | 8 nm | Single molecule optical trapping | [1][2] |
| ATP Binding Rate Constant | 0.7 µM⁻¹s⁻¹ | Single molecule optical trapping with this compound | [1][2] |
| Force Generation Rate | 45 s⁻¹ | Single molecule optical trapping with this compound | [1][2] |
| Stall Force | ~5 pN | Optical trapping experiments | [6] |
| ATP Hydrolysis Stoichiometry | ~1 ATP per 8-nm step | Single-molecule motility and ATPase assays | [10][11] |
| Released ATP Concentration (µM) | Average Time to Force Generation (ms) | Conditions | Reference |
| 450 | 31 | Flash photolysis of this compound | [1][2] |
| 90 | 45 | Flash photolysis of this compound | [1][2] |
| 18 | 79 | Flash photolysis of this compound | [1][2] |
| Kinesin Construct | Maximum Velocity (v_max) | Michaelis Constant (K_m) for ATP | Reference |
| Kinesin-1 | 0.95 µm/s | 30 µM | In vitro motility assay |
| Kinesin-1 with fluorescent ATP | 247 ± 99 nm/s | 32 ± 22 µM | Single-molecule FRET with fluorescent ATP |
Experimental Protocols
Preparation of Reagents and Biomolecules
-
Kinesin Motor Proteins: Express and purify recombinant kinesin constructs. Truncated, constitutively active kinesin-1 is commonly used.
-
Microtubules: Polymerize tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) or taxol to create stable microtubules. Fluorescently label a subset of tubulin for visualization.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., BRB80). Determine the concentration accurately via UV-Vis spectrophotometry.
-
Motility Buffer: Prepare a buffer containing antioxidants and an oxygen scavenger system to minimize photobleaching. A typical buffer might include BRB80, casein, DTT, and the oxygen scavenger system (glucose oxidase, catalase, and glucose).
Flow Cell Assembly
-
Construct a flow cell using a microscope slide, a coverslip, and double-sided tape to create a small channel.
-
The surfaces should be thoroughly cleaned to ensure proper protein and microtubule adhesion.
Experimental Procedure
-
Microtubule Immobilization:
-
Flow a solution of anti-tubulin antibody into the flow cell and incubate to coat the surface.
-
Wash with motility buffer.
-
Flow in the fluorescently labeled microtubules and allow them to bind to the antibody-coated surface.
-
Wash again to remove unbound microtubules.
-
-
Kinesin-Bead Complex Formation:
-
Introduction of Kinesin and this compound:
-
Introduce the kinesin-bead complexes into the flow cell in a motility buffer containing this compound but no free ATP.
-
Allow the kinesin to bind to the microtubules in a rigor state (no ATP).
-
-
Initiation of Motility and Data Acquisition:
-
Position the flow cell on the microscope stage.
-
Identify a bead bound to a microtubule.
-
Use a UV laser pulse to photolyze the this compound, releasing ATP and initiating kinesin movement.[1]
-
Record the movement of the fluorescent bead using a sensitive camera (e.g., EMCCD or sCMOS) at a high frame rate.
-
Data Analysis
-
Particle Tracking: Use particle tracking software to determine the position of the bead in each frame of the recorded video.
-
Trajectory Analysis: Analyze the bead trajectories to calculate parameters such as:
-
Velocity: The rate of displacement of the bead along the microtubule.
-
Run Length: The total distance the kinesin-bead complex travels before detaching from the microtubule.
-
Step Size: Can be determined by analyzing the distribution of displacements between consecutive frames, often revealing the characteristic 8 nm step of kinesin.[1]
-
-
Statistical Analysis: Employ statistical methods, such as hidden Markov models or bootstrapping techniques, to analyze the data and determine the significance of the results.[9][12]
Visualizations
Kinesin Mechanochemical Cycle
Caption: The mechanochemical cycle of a single kinesin head.
Experimental Workflow
Caption: Workflow for the single-molecule kinesin assay with this compound.
Logical Relationship of Key Components
References
- 1. Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of force generation by single kinesin molecules activated by laser photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Direct observation of single kinesin molecules moving along microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lps.ens.fr [lps.ens.fr]
- 6. Novel Ways to Determine Kinesin-1's Run Length and Randomness Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis of a photolabile precursor of ATP (this compound) induces microsecond rotational motions of myosin heads bound to actin [pubmed.ncbi.nlm.nih.gov]
- 8. Photolysis of a photolabile precursor of ATP (this compound) induces microsecond rotational motions of myosin heads bound to actin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Molecule Motility: Statistical Analysis and the Effects of Track Length on Quantification of Processive Motion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Kinesin’s processivity results from mechanical and chemical coordination between the ATP hydrolysis cycles of the two motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of single-molecule kinesin assay data by hidden Markov model filtering [repository.arizona.edu]
Application Notes and Protocols: Photorelease of ATP in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are powerful tools in cell biology, allowing for the precise spatiotemporal control over the concentration of bioactive molecules.[1] These molecules are rendered biologically inert by a covalently attached photoremovable protecting group.[2] Upon illumination with light of a specific wavelength, the "cage" is cleaved, rapidly releasing the active molecule.[3]
This technology is particularly useful for studying signaling molecules like adenosine (B11128) 5'-triphosphate (ATP) that cannot readily cross the cell membrane.[1] By loading cells with a caged precursor, such as P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP), researchers can trigger a rapid, localized concentration jump of intracellular or extracellular ATP on demand.[2][4] This enables the kinetic analysis of ATP-dependent processes, such as ion channel activation, muscle contraction, and purinergic signaling, with millisecond time resolution.[2][5]
Properties of Common Caged ATP Compounds
The selection of a caged compound depends on several key photochemical properties. The most widely used this compound is NPE-caged ATP. Its properties, along with those of other variants, dictate the experimental setup required for efficient uncaging.
| Property | NPE-caged ATP | pHP-caged ATP |
| Full Chemical Name | P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate | P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl)adenosine 5'-triphosphate |
| Max. Absorption Wavelength (λmax) | ~350 nm | ~280 nm |
| Extinction Coefficient (ε) at λmax | ~5,000 M⁻¹cm⁻¹ | High |
| Quantum Yield (Φ) | 0.18 | Moderate |
| Release Rate (k) at pH 7 | ~80 - 220 s⁻¹[1][5] | Nanosecond timescale[6] |
| Solubility | Moderate | Good[6] |
| Primary Light Source | UV Lamp, UV Laser (e.g., 347 nm, 360 nm)[3][5] | UV Laser |
| Notes | Widely used and characterized. Slower release may be rate-limiting for very fast processes.[1] | Faster cleavage rate, but lower λmax may be problematic for some biological systems.[6] |
Experimental and logical workflows
The overall workflow for a this compound experiment involves several key stages, from cell preparation to data analysis. Proper controls, such as exposing cells to the light flash without the caged compound, are crucial to ensure the observed effects are due to ATP release and not phototoxicity.[4]
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution : Dissolve the lyophilized this compound (e.g., NPE-caged ATP) in a high-quality, sterile aqueous buffer (e.g., HEPES-buffered saline or water) to create a concentrated stock solution (e.g., 10-50 mM).
-
pH Adjustment : Ensure the pH of the stock solution is adjusted to ~7.2-7.4, as the stability and photorelease kinetics can be pH-dependent.[5] The release rate of NPE-caged ATP is faster at lower pH.[7]
-
Aliquoting and Storage : Aliquot the stock solution into small, single-use volumes in light-protected tubes. Store frozen at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Handling : Perform all handling steps under low-light or red-light conditions to prevent premature uncaging.
Protocol 2: Loading Cultured Cells with this compound
The method for loading depends on whether ATP is to be released intracellularly or extracellularly.
A) Extracellular Photorelease:
This method is straightforward and used for studying cell-surface purinergic receptors (P2X, P2Y).
-
Cell Culture : Plate cells on a suitable substrate for microscopy (e.g., glass-bottom dishes).
-
Pre-incubation : Just before the experiment, replace the culture medium with a physiological salt solution (e.g., Hanks' Balanced Salt Solution or a similar buffer) appropriate for the cell type.
-
Application : Add the this compound stock solution directly to the extracellular buffer to achieve the desired final concentration (typically in the micromolar to millimolar range).[5][8] Allow the compound to equilibrate for a few minutes before photolysis.
B) Intracellular Photorelease:
This method is required for studying intracellular ATP-dependent processes.
-
Cell Culture : Plate cells on glass-bottom dishes suitable for microinjection or patch-clamping.
-
Loading via Patch Pipette : This is the most common and controlled method.[4]
-
Prepare an intracellular pipette solution containing the desired final concentration of this compound (e.g., 1-10 mM).
-
Establish a whole-cell patch-clamp configuration.
-
Allow the this compound to diffuse from the pipette into the cell cytoplasm for 5-10 minutes.
-
-
Loading via Microinjection : Directly inject the this compound solution into the cytoplasm of the target cells using a fine-tipped glass needle. This method is lower throughput but effective.
-
Membrane Permeabilization : For cell populations, transient permeabilization of the cell membrane can be used, although this can be harsh on cells.
Protocol 3: Photolysis (Uncaging)
-
Light Source : Use a light source capable of emitting in the UV-A range. A flash lamp coupled to a microscope or a focused laser is ideal.[5] For NPE-caged ATP, wavelengths between 340-365 nm are effective.[3]
-
Light Delivery : Deliver a brief, intense pulse of light to the region of interest. The duration can range from milliseconds to seconds.[8] A 300 ms (B15284909) flash has been shown to be effective in inducing cellular responses.[8]
-
Energy Control : The amount of ATP released is proportional to the light energy delivered (intensity × duration).[3] Calibrate the system to determine the light dose required to release a specific concentration of ATP. This can be done in vitro using a luciferin-luciferase assay to measure the amount of ATP generated after a flash.[8]
-
Spatial Control : To stimulate specific subcellular regions, use a focused laser spot. For whole-cell or multi-cell stimulation, use wide-field illumination through the microscope objective.[9]
Protocol 4: Detection and Analysis of Cellular Response
The method of detection depends on the biological question being addressed.
-
Electrophysiology (Patch-Clamp) : To measure the activation of ion channels (e.g., P2X receptors) or changes in membrane potential, record whole-cell currents or voltage immediately following the photolysis flash.[9][10]
-
Fluorescence Microscopy :
-
Calcium Imaging : To monitor activation of P2Y receptors, which typically couple to intracellular calcium release, preload cells with a calcium indicator dye (e.g., Fluo-4 AM).[9] Acquire images in time-lapse mode before, during, and after the flash to record changes in fluorescence intensity.
-
Fluorescent Biosensors : Use genetically encoded fluorescent biosensors to monitor downstream signaling events or changes in ATP concentration itself.[11]
-
-
Morphological Analysis : For studying processes like cell motility, capture brightfield or DIC images to observe morphological changes, such as the formation of lamellipodia, in response to localized ATP release.[8]
-
Luminescence Assays : To confirm ATP release into the extracellular medium, the luciferin-luciferase assay can be adapted for real-time measurements in a luminometer or with a sensitive microscopy setup.[12][13]
ATP Signaling Pathways
Extracellular ATP released via uncaging primarily activates two families of purinergic receptors: P2X and P2Y.[14][15]
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels. Their activation leads to rapid membrane depolarization and calcium influx.[15]
P2Y Receptor Signaling
P2Y receptors are G-protein coupled receptors (GPCRs) that activate downstream second messenger pathways, most commonly via phospholipase C (PLC).[15][16]
Quantitative Data and Experimental Examples
The following table summarizes parameters from published studies using photorelease of ATP.
| Cell Type | Caged Compound & Conc. | Loading Method | Photolysis Setup | Measured Response & Key Finding |
| Rabbit Skeletal Muscle Fibers | 2.5 mM NPE-caged ATP | Direct Application | 30-nsec pulse from 347 nm ruby laser | ATP-induced dissociation of actomyosin. Determined ATP release rate to be ~220 s⁻¹ at pH 7.[5] |
| RAW 264.7 Macrophages | 300 µM NPE-caged ATP | Extracellular | 300 ms UV flash from mercury lamp | Induction of lamellipodial membrane protrusions.[8] |
| Mouse Olfactory Bulb Slices (Mitral Cells) | 500 µM this compound | Extracellular | Wide-field flash from mercury lamp | Increase in glutamatergic and GABAergic synaptic currents via P2Y₁ receptors, enhancing network activity.[9] |
| Human Neutrophils | 10 µM 1-2Zn(II) probe (for detection) | Extracellular | Fluorescence microscopy | fMLP stimulation increased baseline extracellular ATP from ~0.5 µM by ~50 nM at the leading edge.[17] |
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. nathan.instras.com [nathan.instras.com]
- 8. researchgate.net [researchgate.net]
- 9. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iATPSnFR2: A high-dynamic-range fluorescent sensor for monitoring intracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 14. Role of ATP as a Key Signaling Molecule Mediating Radiation-Induced Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Cellular Atp Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 17. Novel method for real-time monitoring of ATP release reveals multiple phases of autocrine purinergic signaling during immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Loading Caged ATP into Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are synthetic molecules that are biologically inactive until activated by a brief pulse of light, typically in the ultraviolet (UV) range.[1] This technology allows for precise temporal and spatial control over the release of bioactive molecules within living cells. Caged ATP, a photolabile precursor of adenosine (B11128) triphosphate, is an invaluable tool for studying a myriad of cellular processes that are dependent on ATP, including signal transduction, muscle contraction, and neurotransmission.[1][2] These application notes provide a detailed overview of various techniques for loading this compound into cells, complete with experimental protocols, quantitative data, and visualizations to guide researchers in selecting and implementing the most suitable method for their specific experimental needs.
Loading Techniques: A Comparative Overview
Several methods exist for introducing this compound into the cytoplasm of living cells. The choice of technique depends on factors such as cell type, experimental goals, and available equipment. The most common methods include passive loading of cell-permeant this compound derivatives, microinjection, electroporation, and lipofection.
Data Presentation: Comparison of Loading Techniques
| Technique | Principle | Typical Loading Concentration | Loading Efficiency | Cell Viability | Advantages | Disadvantages |
| Passive Loading (e.g., DMNPE-caged ATP) | Utilizes a cell-permeant derivative of this compound that can cross the cell membrane.[3] | 0.5 - 5 mM[3] | Variable, depends on cell type and incubation time. | Generally high. | Non-invasive, suitable for large cell populations.[3] | Less precise control over intracellular concentration, potential for incomplete de-esterification. |
| Microinjection | Direct physical injection of this compound solution into the cytoplasm using a fine glass needle.[4] | 1 - 10 mM in pipette solution | High (approaching 100% for injected cells).[4] | Moderate to high, dependent on operator skill and cell type. | Precise control over intracellular concentration and timing of delivery.[1] | Technically demanding, low throughput, can cause cell damage.[4] |
| Electroporation | Application of an electrical field to transiently increase the permeability of the cell membrane.[5][6] | 10 µM - 1 mM in electroporation buffer | Moderate to high, dependent on pulse parameters and cell type.[5] | Variable, can be low depending on electrical parameters.[5] | Suitable for large, homogeneous cell populations, rapid.[6] | Can cause significant cell death and stress, requires optimization of electrical parameters.[5] |
| Lipofection | Encapsulation of this compound in lipid-based vesicles (liposomes) that fuse with the cell membrane.[7][8] | 1 - 5 µg of this compound complexed with lipid reagent | Moderate, dependent on lipid formulation and cell type.[7][9] | Moderate to high. | Relatively simple to perform, commercially available reagents.[8] | Can be toxic to some cell types, efficiency varies greatly between cell lines.[7] |
Experimental Protocols
Protocol 1: Passive Loading using DMNPE-caged ATP
This protocol is adapted for loading DMNPE-caged ATP, a membrane-permeant version of this compound.[3]
Materials:
-
DMNPE-caged ATP
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
UV light source (e.g., mercury lamp with appropriate filters or a UV laser)
Procedure:
-
Preparation of DMNPE-caged ATP solution:
-
Reconstitute DMNPE-caged ATP in PBS or cell culture medium to a final concentration of 0.5 mM.[3] Vortex briefly to ensure complete dissolution.
-
-
Cell Preparation:
-
Grow cells to the desired confluency on an imaging dish.
-
Just before loading, replace the culture medium with the DMNPE-caged ATP solution.
-
-
Incubation:
-
Incubate the cells with the DMNPE-caged ATP solution for 15-20 minutes at 37°C.[3] The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
After incubation, gently wash the cells three times with fresh, pre-warmed PBS or culture medium to remove extracellular this compound.
-
-
Photolysis (Uncaging):
-
Mount the imaging dish on a microscope equipped with a UV light source.
-
Expose the cells to a brief pulse of UV light (e.g., 1 second) to trigger the release of ATP.[3] The duration and intensity of the UV pulse should be optimized to achieve sufficient uncaging while minimizing phototoxicity.
-
-
Data Acquisition:
-
Immediately following photolysis, begin recording the cellular response of interest (e.g., changes in intracellular calcium concentration, membrane potential, or morphological changes).
-
Protocol 2: Microinjection of this compound
This protocol describes the direct injection of this compound into the cytoplasm of adherent cells.[4]
Materials:
-
This compound sodium salt
-
Injection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
-
Micromanipulator and microinjection system
-
Glass micropipettes
-
Cells of interest cultured on a glass coverslip
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the injection buffer to a final concentration of 5-10 mM.
-
Centrifuge the solution at high speed for 10 minutes to pellet any undissolved particles.
-
-
Pipette Preparation:
-
Pull glass micropipettes to a fine tip (typically <0.5 µm).
-
Back-fill the micropipette with the this compound solution.
-
-
Microinjection:
-
Mount the coverslip with adherent cells on the microscope stage.
-
Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane of a target cell.
-
Apply a brief pulse of pressure to inject a small volume of the this compound solution into the cytoplasm. A slight swelling of the cell is indicative of a successful injection.
-
-
Post-injection Incubation:
-
Allow the injected cells to recover for at least 15-30 minutes before proceeding with photolysis.
-
-
Photolysis and Data Acquisition:
-
Follow steps 5 and 6 from Protocol 1.
-
Protocol 3: Electroporation-mediated Loading of this compound
This protocol provides a general guideline for loading this compound into a suspension of mammalian cells using electroporation.[5][6]
Materials:
-
This compound
-
Electroporation buffer (e.g., Opti-MEM I Reduced Serum Medium)
-
Electroporator and electroporation cuvettes
-
Suspension cells of interest
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with serum-free culture medium.
-
Resuspend the cells in electroporation buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Add this compound to the cell suspension to a final concentration of 100 µM.
-
Transfer the cell/caged ATP mixture to an electroporation cuvette.
-
Apply an electrical pulse using parameters optimized for your cell type. A starting point for many mammalian cells is a square-wave pulse of 250 V for 5 ms.[5]
-
-
Recovery:
-
Immediately after the pulse, allow the cells to recover at room temperature for 10-20 minutes.
-
Gently transfer the cells to a culture dish containing pre-warmed complete culture medium.
-
-
Post-electroporation Culture:
-
Incubate the cells for at least 4-6 hours to allow for membrane resealing and recovery.
-
-
Photolysis and Data Acquisition:
-
Adherent cells can be imaged directly in the culture dish. Suspension cells may need to be transferred to an imaging chamber.
-
Follow steps 5 and 6 from Protocol 1.
-
Protocol 4: Lipofection-based Delivery of this compound
This protocol outlines the use of a commercial lipofection reagent to deliver this compound into cells.[7][8]
Materials:
-
This compound
-
Lipofection reagent (e.g., Lipofectamine®)
-
Serum-free medium (e.g., Opti-MEM®)
-
Cells of interest cultured in a multi-well plate
Procedure:
-
Preparation of this compound-Lipid Complexes:
-
For each well to be transfected, dilute 1 µg of this compound in 50 µL of serum-free medium.
-
In a separate tube, dilute 2 µL of lipofection reagent in 50 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with the this compound-lipid complex mixture.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
-
Post-transfection:
-
After the incubation period, remove the transfection mixture and replace it with fresh, complete culture medium.
-
Allow the cells to recover for at least 24 hours before proceeding.
-
-
Photolysis and Data Acquisition:
-
Follow steps 5 and 6 from Protocol 1.
-
Post-Loading Analysis and Assays
Quantification of Intracellular this compound
Determining the intracellular concentration of this compound is crucial for interpreting experimental results. A common method involves cell lysis followed by a luciferase-based ATP assay.[10][11]
Protocol: Luciferase-based Intracellular ATP Quantification
-
Sample Preparation: After loading this compound and washing, lyse the cells using a suitable lysis buffer.
-
ATP Standard Curve: Prepare a standard curve using known concentrations of ATP.
-
Luciferase Assay: Add a luciferin-luciferase reagent to both the cell lysates and the ATP standards.[10]
-
Measurement: Measure the luminescence using a luminometer. The amount of light produced is directly proportional to the ATP concentration.[11]
-
Calculation: Determine the ATP concentration in the cell lysates by comparing their luminescence to the standard curve.
Cell Viability Assays
It is essential to assess cell viability after any loading procedure to ensure that the observed effects are not due to cellular stress or death.
Common Viability Assays:
-
Trypan Blue Exclusion Assay: A simple and rapid method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[12]
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
ATP-based Viability Assays: The amount of ATP in a cell population is directly correlated with the number of viable cells.[10][13]
Visualization of Workflows and Signaling Pathways
Experimental Workflow for this compound Experiments
Caption: A generalized workflow for experiments involving the loading and photolysis of this compound.
P2Y Receptor Signaling Pathway
Extracellular ATP, released from cells or uncaged from a precursor, can activate purinergic receptors such as the P2Y family of G protein-coupled receptors (GPCRs).[14][15] Activation of P2Y receptors can initiate a variety of downstream signaling cascades.
Caption: A diagram illustrating the activation of the P2Y receptor by ATP, leading to downstream signaling events.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. connectsci.au [connectsci.au]
- 4. Introduction of caged peptide/protein into cells using microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroporation of human embryonic stem cells: Small and macromolecule loading and DNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene therapy: a lipofection approach for gene transfer into primary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y receptor - Wikipedia [en.wikipedia.org]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Studying Purinergic Receptor Activation with Caged ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and their receptors, plays a crucial role in a vast array of physiological processes, from neurotransmission and muscle contraction to inflammation and cell death. The development of "caged" ATP, a photolabile and biologically inert precursor, has revolutionized the study of these pathways. This technology allows for the precise temporal and spatial control of ATP release, enabling researchers to investigate the kinetics and localization of purinergic receptor activation with unprecedented resolution.
These application notes provide a comprehensive guide to utilizing caged ATP for studying purinergic receptor activation. We offer detailed protocols for key experimental techniques, summarize essential quantitative data for experimental design, and provide troubleshooting guidance for common challenges.
Core Concepts: this compound and Purinergic Signaling
Purinergic receptors are broadly classified into two families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by ATP and ADP.[1] The P2 family is further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[1][2] Activation of these receptors can trigger a variety of downstream signaling events, including changes in intracellular calcium ([Ca2+]) and cyclic AMP (cAMP) concentrations.[3][4]
This compound is a synthetic molecule where a photoremovable protecting group is covalently attached to the ATP molecule, rendering it inactive.[5] Upon illumination with UV light, this bond is cleaved, rapidly releasing active ATP into the surrounding environment.[5][6] This "uncaging" process allows for a rapid jump in the local ATP concentration, mimicking physiological release with high temporal and spatial fidelity.[7]
Key Signaling Pathways
The activation of P2X and P2Y receptors by ATP initiates distinct downstream signaling cascades.
P2X Receptor Signaling
P2X receptors are trimeric, non-selective cation channels that, upon binding ATP, open to allow the influx of Na+ and Ca2+ and the efflux of K+.[6][8] This leads to membrane depolarization and an increase in intracellular calcium, which can trigger a variety of cellular responses.
P2Y Receptor Signaling
P2Y receptors are G-protein coupled receptors (GPCRs) that, upon ATP binding, activate intracellular signaling cascades through G proteins such as Gq/11 or Gs.[4] Gq/11 activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4] Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[4]
Experimental Workflow with this compound
A typical experiment using this compound to study purinergic receptor activation involves several key steps, from sample preparation to data analysis.
Quantitative Data for Experimental Design
Successful experiments with this compound require careful consideration of the properties of the caged compound and the target receptors.
Table 1: Properties of Common this compound Compounds
| Caged Compound | Photolysis Wavelength (nm) | Quantum Yield | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Release Rate |
| NPE-caged ATP | ~350 | 0.63 | ~660 at 347 nm | Milliseconds |
| DMNPE-caged ATP | ~370 | 0.07 | ~4300 at 370 nm | Milliseconds |
Note: Quantum yield and release rates can be influenced by experimental conditions such as pH and buffer composition. Data synthesized from multiple sources.[6][8][9]
Table 2: Agonist Potency (EC50) of ATP at Purinergic Receptors
| Receptor Subtype | EC50 of ATP (μM) | Receptor Family |
| P2X1 | 0.56 - 0.70 | P2X |
| P2X2 | 2 - 8 | P2X |
| P2X3 | 0.5 - 1 | P2X |
| P2X4 | 1 - 10 | P2X |
| P2X5 | 0.44 - 10 | P2X |
| P2X7 | >100 | P2X |
| P2Y1 | 1.5 | P2Y |
| P2Y2 | 0.085 | P2Y |
| P2Y11 | 17.3 | P2Y |
Note: EC50 values can vary depending on the expression system and experimental conditions. Data compiled from multiple sources.[10][11][12][13][14]
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with this compound Photolysis
This protocol describes how to measure changes in membrane current or potential in response to photoreleased ATP.
Materials:
-
Cell culture or acute tissue slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Microscope with UV light source (e.g., xenon arc lamp or laser) and appropriate filters
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution containing this compound (e.g., 1-5 mM NPE-caged ATP)
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Pharmacological agents (receptor antagonists) as needed
Methodology:
-
Prepare the Internal Solution: Dissolve this compound in the standard internal patch-clamp solution to the desired final concentration. Filter the solution to remove any particulates.
-
Prepare the Pipettes: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell patch-clamp configuration on a target cell. Allow the internal solution containing this compound to dialyze into the cell for at least 5-10 minutes.[7]
-
Position the UV Light Source: Focus the UV light source onto the cell or region of interest.
-
Record Baseline Activity: Record baseline membrane current (in voltage-clamp mode) or membrane potential (in current-clamp mode) for a stable period.
-
Photolysis of this compound: Deliver a brief pulse of UV light (e.g., 1-10 ms) to photorelease ATP. The duration and intensity of the flash should be optimized to elicit a measurable response without causing photodamage.
-
Record the Response: Record the changes in membrane current or potential immediately following the UV flash.
-
Data Analysis: Measure the amplitude, kinetics (rise and decay times), and duration of the ATP-evoked response.
-
Controls:
-
Perform experiments in the absence of this compound to ensure the UV flash itself does not elicit a response.[4]
-
Apply specific P2X or P2Y receptor antagonists to confirm the involvement of these receptors in the observed response.
-
Protocol 2: Calcium Imaging with this compound Photorelease
This protocol details how to visualize changes in intracellular calcium concentration in response to photoreleased ATP.
Materials:
-
Cells grown on glass coverslips or acute tissue slices
-
Fluorescence microscope with a UV light source and a camera for image acquisition
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Cell-permeant this compound (or introduce non-permeant this compound via patch pipette as in Protocol 1)
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Pharmacological agents (receptor antagonists) as needed
Methodology:
-
Load Cells with Calcium Indicator: Incubate cells with a calcium indicator dye (e.g., 2-5 μM Fluo-4 AM) in extracellular solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's instructions.
-
Load Cells with this compound: If using a cell-permeant version, co-incubate with the calcium indicator. If not, introduce this compound via a patch pipette (see Protocol 1).
-
Wash and Equilibrate: Wash the cells with fresh extracellular solution to remove excess dye and this compound. Allow the cells to de-esterify the AM esters for at least 20 minutes.
-
Image Acquisition: Place the coverslip on the microscope stage and perfuse with extracellular solution. Acquire baseline fluorescence images at a suitable frame rate.
-
Photolysis of this compound: Deliver a UV light flash to the region of interest to photorelease ATP.
-
Record Calcium Transients: Continue to acquire fluorescence images to capture the resulting changes in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity over time (ΔF/F0) for individual cells or regions of interest. Analyze the peak amplitude, time to peak, and decay kinetics of the calcium transient.
-
Controls:
-
Expose cells to a UV flash in the absence of this compound to control for photo-induced artifacts.
-
Use appropriate receptor antagonists to confirm the purinergic receptor subtypes involved.
-
Troubleshooting
Table 3: Common Problems and Solutions in this compound Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No response to photolysis | - Insufficient UV light intensity or duration. | - Increase flash intensity or duration. Ensure the light source is properly focused. |
| - this compound concentration is too low. | - Increase the concentration of this compound in the pipette or bath. | |
| - Degradation of this compound. | - Prepare fresh solutions of this compound. Store stock solutions protected from light. | |
| - Target cells do not express purinergic receptors. | - Verify receptor expression using techniques like RT-PCR, immunocytochemistry, or by applying exogenous ATP.[15] | |
| High background activation (before photolysis) | - Spontaneous hydrolysis of the caged compound. | - Use fresh, high-quality this compound. Store solutions appropriately. |
| - Contamination of the this compound with free ATP. | - Use a reliable supplier for caged compounds. | |
| Photodamage to the cell | - Excessive UV light exposure. | - Reduce the intensity and/or duration of the UV flash. Use the minimum exposure necessary to elicit a response. |
| - Use of a shorter wavelength UV light. | - If possible, use a longer wavelength UV source that is still effective for uncaging. | |
| Response runs down with repeated flashes | - Depletion of the this compound pool near the cell. | - Allow sufficient time for diffusion of fresh this compound to the site of photolysis. For bath application, ensure adequate mixing.[4] |
| - Receptor desensitization. | - Increase the interval between flashes to allow for receptor recovery. |
This guide provides a starting point for researchers interested in using this compound to explore the dynamic world of purinergic signaling. By combining these protocols with careful experimental design and data interpretation, it is possible to gain valuable insights into the roles of ATP and its receptors in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Purinergic P2 Receptors: Novel Mediators of Mechanotransduction [frontiersin.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio.fsu.edu [bio.fsu.edu]
- 6. nathan.instras.com [nathan.instras.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. nathan.instras.com [nathan.instras.com]
- 10. resources.tocris.com [resources.tocris.com]
- 11. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adrenergic receptor activation involves ATP release and feedback through purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laser-Based Uncaging of ATP for Localized Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laser-based uncaging of ATP is a powerful technique that allows for the precise spatiotemporal control of ATP release, enabling researchers to mimic and study localized ATP signaling events in a variety of biological systems. This method utilizes "caged" ATP, a biologically inactive form of ATP that has been chemically modified with a photolabile protecting group. Upon illumination with a focused laser beam, the protecting group is cleaved, rapidly releasing active ATP at a defined location and time. This approach is invaluable for investigating the roles of extracellular ATP in processes such as neurotransmission, inflammation, and intercellular communication.
These application notes provide a comprehensive overview of the principles, experimental considerations, and detailed protocols for performing laser-based ATP uncaging experiments.
Principles of ATP Uncaging
The fundamental principle of ATP uncaging lies in the use of a photolabile protecting group, or "caging" group, covalently attached to the ATP molecule, rendering it biologically inert.[1][2] The most common caging groups for ATP are nitrophenyl-based compounds, such as 1-(2-nitrophenyl)ethyl (NPE).[3] Irradiation with UV or near-UV light triggers a photochemical reaction that cleaves the bond between the caging group and ATP, liberating the active molecule.[3][4]
One-Photon vs. Two-Photon Uncaging:
-
One-Photon Uncaging: This method uses a single photon of UV light (typically around 355 nm) to excite the caging group.[4] While effective, it offers limited spatial resolution in the axial (z) dimension due to the cone of light produced by the microscope objective.
-
Two-Photon Uncaging: This advanced technique utilizes the near-simultaneous absorption of two longer-wavelength photons (typically in the near-infrared range, e.g., 720 nm) to achieve the same excitation energy as a single UV photon.[1][2] This non-linear process confines the uncaging event to a tiny focal volume (~1 femtoliter), providing significantly improved three-dimensional spatial resolution.[1][2]
Key Applications
-
Localized Stimulation of Purinergic Receptors: Precisely activate P2X and P2Y receptors on the cell surface to study downstream signaling cascades.
-
Induction of Calcium Waves: Initiate and study the propagation of intercellular calcium waves mediated by ATP release.
-
Modulation of Synaptic Transmission: Investigate the role of ATP as a neurotransmitter or neuromodulator at individual synapses.
-
Triggering Inflammasome Activation: Induce localized activation of the NLRP3 inflammasome by mimicking danger signals.
Data Presentation: Quantitative Parameters for ATP Uncaging
The following tables summarize key quantitative data for planning and executing laser-based ATP uncaging experiments.
Table 1: Properties of Common Caged ATP Compounds
| Caged Compound | Photolysis Method | Excitation Wavelength (nm) | Quantum Yield | Two-Photon Cross-Section (GM) | Notes |
| NPE-caged ATP | One-Photon / Two-Photon | ~350 (1P), ~720 (2P) | ~0.065 - 0.085 | ~0.06 | Widely used, commercially available.[1] |
| DEAC450-caged ATP | Two-Photon | ~900 | Not specified | Not specified | Allows for two-color uncaging experiments when paired with cages excitable at shorter wavelengths.[2][5] |
Table 2: Experimental Parameters for Two-Photon ATP Uncaging
| Parameter | Typical Range | Key Considerations |
| Laser Wavelength | 720 - 900 nm | Dependent on the specific caged compound.[2][5] |
| Laser Power at Sample | 5 - 20 mW | Needs to be calibrated to elicit a physiological response without causing photodamage.[6] |
| Pulse Duration | 0.25 - 4 ms | Shorter pulses provide better temporal resolution.[6] |
| This compound Concentration | 2.5 - 10 mM | Higher concentrations are typically required for two-photon uncaging compared to one-photon.[6] |
Experimental Protocols
Protocol 1: Preparation and Loading of this compound
This protocol describes the general procedure for preparing and loading this compound into the extracellular environment or directly into cells.
Materials:
-
This compound (e.g., NPE-caged ATP)
-
Artificial cerebrospinal fluid (ACSF) or appropriate cell culture medium
-
Cell culture or acute tissue slices
-
Patch-clamp pipette (for intracellular loading)
-
Picospritzer (for local extracellular application)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the this compound solid in the desired buffer (e.g., ACSF or internal pipette solution) to a stock concentration of 10-100 mM.
-
Store aliquots at -20°C or -80°C, protected from light. Caged compounds are generally stable for years when stored frozen.[3]
-
-
Loading this compound:
-
Extracellular Application:
-
Bath Application: Dilute the this compound stock solution into the recording chamber's perfusion medium to a final concentration of 2.5 - 10 mM for two-photon uncaging.[6]
-
Local Application: Load a solution containing this compound into a glass micropipette connected to a picospritzer for localized delivery to a specific area of the preparation.[3]
-
-
Intracellular Loading:
-
Include the this compound in the internal solution of a patch-clamp pipette at a desired concentration.
-
Establish a whole-cell patch-clamp configuration to allow the caged compound to diffuse into the cell.[3]
-
-
Protocol 2: Localized ATP Uncaging and Calcium Imaging
This protocol details the steps for performing localized ATP uncaging and simultaneously monitoring the intracellular calcium response using a fluorescent indicator.
Materials:
-
Cells or tissue loaded with this compound (from Protocol 1)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Microscope equipped for two-photon excitation and fluorescence imaging
-
Ti:Sapphire laser or other suitable laser for two-photon uncaging
-
Image acquisition and analysis software
Procedure:
-
Calcium Indicator Loading:
-
Microscope Setup and Calibration:
-
Mount the sample on the microscope stage.
-
Tune the two-photon laser to the appropriate wavelength for uncaging the specific this compound compound (e.g., ~720 nm for NPE-caged ATP).[6]
-
Calibrate the laser power and pulse duration to elicit a physiological response. A common method is to adjust these parameters to evoke a response similar to that of a known biological event, such as a miniature excitatory postsynaptic current.[6]
-
-
Uncaging and Imaging:
-
Acquire a baseline fluorescence image of the calcium indicator.
-
Position the focused laser beam at the desired location for ATP uncaging.
-
Deliver a short laser pulse (e.g., 0.5 - 2 ms) to uncage the ATP.
-
Simultaneously acquire a time-lapse series of fluorescence images to record the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells.
-
Measure the change in fluorescence intensity over time (ΔF/F₀) to quantify the calcium response.
-
Analyze the spatial and temporal dynamics of the calcium signal.
-
Signaling Pathways and Visualizations
Localized release of ATP activates purinergic receptors, primarily P2X and P2Y receptors, which trigger distinct downstream signaling cascades.
P2X and P2Y Receptor Signaling
Extracellular ATP binds to two main families of purinergic receptors: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors.[8][9][10]
-
P2X Receptor Activation: ATP binding opens the P2X receptor channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[8] This rapid influx of cations causes membrane depolarization and an increase in intracellular calcium, which can trigger various cellular responses.[11]
-
P2Y Receptor Activation: ATP binding to Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2) activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[8]
ATP signaling through P2X and P2Y receptors.
NLRP3 Inflammasome Activation
Extracellular ATP acts as a danger-associated molecular pattern (DAMP) that can trigger the activation of the NLRP3 inflammasome.[12] This is a critical step in the innate immune response.
The activation of the NLRP3 inflammasome by ATP is a two-step process:
-
Priming Signal: A first signal, often from a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.[13]
-
Activation Signal: Extracellular ATP binds to the P2X7 receptor, leading to K⁺ efflux from the cell.[13][14] This potassium efflux is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[12][15] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[15]
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of caged peptide/protein into cells using bead loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. higleylab.org [higleylab.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | P2X and P2Y receptor signaling in red blood cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]
- 13. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP-Induced Inflammasome Activation and Pyroptosis Is Regulated by AMP-Activated Protein Kinase in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP release and purinergic signaling in NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Lamp Setup in Caged ATP Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged compounds are invaluable tools in biological research, enabling precise spatial and temporal control over the release of bioactive molecules. Caged ATP, a photoactivatable analogue of adenosine (B11128) triphosphate, remains inert until a photolabile "caging" group is cleaved by ultraviolet (UV) light. This uncaging event rapidly liberates ATP, allowing researchers to study the kinetics and downstream effects of ATP-dependent processes with high resolution.
These application notes provide a comprehensive guide to setting up and performing this compound experiments, with a focus on the appropriate selection and use of UV light sources. Detailed protocols for UV uncaging in cell culture and subsequent analysis are provided, along with diagrams of major ATP signaling pathways.
Safety Precautions for UV Radiation
UV radiation is hazardous and can cause severe eye and skin damage. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including UV-blocking safety glasses or a full-face shield, a lab coat with long sleeves, and nitrile gloves to protect exposed skin.[1][2]
-
Engineering Controls: Whenever possible, use an enclosed beam path to contain the UV radiation.[3][4] Interlocks that automatically shut off the UV source when an enclosure is opened are highly recommended.
-
Warning Signs: Clearly label all equipment that emits UV radiation with appropriate warning signs.[2][4][5] The entrance to any room where UV experiments are conducted should also be marked with a warning sign.[3][4][5]
-
Minimize Exposure: Never look directly at the UV light source.[3][4][5] Limit exposure time and maximize the distance from the source whenever direct interaction is necessary. Use shutters to block the beam when not actively performing an experiment.[3][4]
-
Training: All personnel using UV equipment must be trained on its safe operation and the potential hazards.
Equipment and Reagents
UV Illumination Sources
The choice of UV light source is critical for successful uncaging experiments. The ideal source provides sufficient power at the optimal wavelength for the specific caged compound, typically in the near-UV spectrum (300-400 nm) for common caging groups like 1-(2-nitrophenyl)ethyl (NPE).
| Light Source | Wavelength (nm) | Power Output | Advantages | Disadvantages |
| Mercury Arc Lamp | Broadband with peaks (e.g., 365 nm) | 50-200 W | High intensity, widely available.[6] | Generates heat, unstable output requires warm-up, contains hazardous mercury.[2] |
| Xenon Arc Lamp | Continuous spectrum (UV-IR) | 75-300 W | Stable output, continuous spectrum useful for multiple fluorophores.[7] | Lower UV output compared to mercury lamps, generates significant heat.[7] |
| UV Light Emitting Diodes (LEDs) | Narrowband (e.g., 365 nm) | 10s of mW to several Watts | Long lifespan, stable output, can be rapidly switched, cost-effective.[1] | Lower power than arc lamps, may require focusing optics for high intensity. |
| Pulsed Lasers (e.g., Nitrogen, frequency-doubled Ruby) | Specific lines (e.g., 337 nm, 347 nm) | High peak power (mJ/pulse) | High temporal precision (ns to ms (B15284909) pulses), highly focused beam for subcellular targeting.[8] | High cost, complex setup and maintenance. |
| Two-Photon Lasers (e.g., Ti:Sapphire) | Tunable (e.g., 720-900 nm) | High peak power | Highly localized uncaging in 3D, deeper tissue penetration, reduced phototoxicity.[9] | Very high cost, requires specialized microscopy setup. |
This compound and Other Reagents
-
NPE-caged ATP (P³-(1-(2-Nitrophenyl)ethyl)adenosine 5'-triphosphate): The most commonly used form of this compound.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
Experimental Buffer: (e.g., HEPES-buffered saline)
-
ATP Quantification Assay: (e.g., Luciferin/Luciferase-based kit)
-
Calcium Indicators: (e.g., Fluo-4 AM, Fura-2 AM) for imaging downstream signaling.
Experimental Protocols
Protocol 1: UV Uncaging of ATP in Adherent Cell Culture
This protocol outlines a general procedure for releasing ATP onto a monolayer of cultured cells and observing the subsequent cellular response, such as an increase in intracellular calcium.
Workflow for UV Uncaging Experiment
Caption: Experimental workflow for a this compound experiment with calcium imaging.
Methodology:
-
Cell Preparation:
-
Seed adherent cells on glass-bottom dishes or coverslips appropriate for microscopy. Culture until they reach the desired confluency (typically 70-90%).
-
If measuring intracellular calcium, load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells gently with experimental buffer to remove excess dye.
-
-
This compound Incubation:
-
Prepare a working solution of NPE-caged ATP in the experimental buffer. The final concentration typically ranges from 100 µM to 5 mM, depending on the desired amount of ATP to be released and the efficiency of the UV setup.
-
Remove the culture medium from the cells and replace it with the this compound working solution.
-
Allow the this compound to equilibrate for at least 15 minutes at room temperature, protected from light.
-
-
UV Photolysis and Data Acquisition:
-
Place the sample on the stage of an inverted microscope equipped for fluorescence imaging and UV illumination.
-
Focus on the cells and acquire a baseline fluorescence recording for 30-60 seconds to establish a stable signal before uncaging.
-
Deliver a brief pulse of UV light (e.g., 1-10 seconds for an arc lamp, or milliseconds for a laser) to the region of interest. The optimal duration and intensity must be determined empirically.
-
Immediately following the UV pulse, continue to record the fluorescence to capture the cellular response to the released ATP.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual cells or regions of interest.
-
The response is typically quantified as the peak change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Include control experiments, such as exposing cells to UV light without this compound, to ensure the observed response is not due to phototoxicity or other artifacts.[1]
-
Protocol 2: Quantification of Photoreleased ATP using a Luciferase Assay
This protocol allows for the calibration of your UV setup by quantifying the amount of ATP released from a known concentration of this compound.
Methodology:
-
Prepare ATP Standard Curve:
-
Prepare a series of known ATP concentrations (e.g., 0 to 100 µM) in the same experimental buffer used for uncaging.
-
Using a commercial luciferin-luciferase ATP assay kit, measure the luminescence of each standard according to the manufacturer's instructions.
-
Plot the luminescence values against the corresponding ATP concentrations to generate a standard curve.
-
-
Uncaging for Quantification:
-
In a quartz cuvette or UV-transparent multi-well plate, add a known concentration of this compound (e.g., 1 mM) in your experimental buffer.
-
Expose the sample to a defined duration and intensity of UV light from your setup.
-
Immediately after photolysis, take an aliquot of the solution.
-
-
Measure Released ATP:
-
Add the aliquot from the uncaged sample to the luciferin-luciferase reagent.
-
Measure the luminescence using a luminometer.
-
Use the standard curve to determine the concentration of ATP in your uncaged sample.
-
-
Calculate Uncaging Efficiency:
-
The uncaging efficiency can be estimated by dividing the measured concentration of released ATP by the initial concentration of this compound.
-
Example Quantitative Data:
| This compound (Initial) | UV Source | Exposure Time | Released ATP (Measured) |
| 2.5 mM | Frequency-doubled ruby laser (347 nm, 25 mJ) | 30 ns | 500 µM |
| 1.0 mM | UV LED (365 nm, 20 mW) | 5 min | ~650 µM (65% uncaged)[7] |
| 0.215 mM | UV Laser (unspecified) | 1-3 s | Concentration-dependent release |
ATP Signaling Pathways
Extracellular ATP primarily signals through two families of purinergic receptors: P2X and P2Y receptors.[10][11]
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels that open in response to ATP binding, leading to the rapid influx of cations (Na⁺, K⁺, and Ca²⁺).[4][11][12] This results in membrane depolarization and an increase in intracellular calcium, triggering various downstream cellular responses.[12]
P2X Receptor Signaling Pathway
Caption: Ligand-gated ion channel activation by ATP via P2X receptors.
P2Y Receptor Signaling
P2Y receptors are G protein-coupled receptors (GPCRs) that, upon ATP or other nucleotide binding, activate various downstream signaling cascades depending on the G protein they are coupled to (Gq, Gs, or Gi).[3][13]
-
Gq Pathway (e.g., P2Y₁, P2Y₂): Activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC).[11]
-
Gs Pathway (e.g., P2Y₁₁): Activates adenylyl cyclase (AC), increasing cyclic AMP (cAMP) levels and activating protein kinase A (PKA).[11]
-
Gi Pathway (e.g., P2Y₁₂, P2Y₁₃): Inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[10][11]
P2Y Receptor Signaling Pathways
References
- 1. Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which one is better, photocatalytic xenon lamp light source or mercury lamp light source?_knowledge-Perfectlight [perfectlight.com.cn]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. photonics.com [photonics.com]
- 7. ZEISS Microscopy Online Campus | Xenon Arc Lamps [zeiss-campus.magnet.fsu.edu]
- 8. Quantifying energy emitted from UV curing sources [gewuv.com]
- 9. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gi- and Gq-coupled ADP (P2Y) receptors act in opposition to modulate nociceptive signaling and inflammatory pain behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]
- 13. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Caged ATP in Bionanodevices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caged ATP comprises adenosine (B11128) triphosphate (ATP) molecules that are rendered biologically inactive by a photoremovable protecting group, often referred to as a "caging" group.[1] This chemical modification prevents the ATP from being recognized and utilized by ATP-dependent biological machinery.[2] Upon illumination with light of a specific wavelength, the caging group is cleaved, rapidly releasing active ATP in a spatially and temporally controlled manner.[2][3] This technology offers a powerful tool for investigating a wide array of biological processes with high precision, from the molecular mechanics of a single protein to the complex signaling cascades within a cellular network.[1]
In the burgeoning field of bionanotechnology, this compound is emerging as an indispensable tool for powering and controlling nanoscale devices, studying ATP-dependent molecular motors, and developing novel ATP-responsive drug delivery systems.[4][5] These application notes provide an overview of the use of this compound in bionanodevices, alongside detailed protocols for its application.
Key Applications in Bionanodevices
-
Powering Molecular Motors: Biological molecular motors, such as kinesin and myosin, are protein-based nanomachines that convert the chemical energy from ATP hydrolysis into mechanical work.[6][7][8] this compound allows for the precise initiation of the activity of these motors, enabling detailed studies of their force generation, velocity, and processivity.[9] This is crucial for the development of hybrid bionanodevices where these motors are used for transport and actuation.[4]
-
Controlled Drug Release: ATP-responsive drug delivery systems are a novel class of smart therapeutics designed to release their payload in response to specific biological cues.[5] The significant concentration gradient of ATP between the extracellular (<0.4 mM) and intracellular (1-10 mM) environments makes it an ideal trigger.[5] this compound can be used in the development and testing of such systems by mimicking the localized, high concentrations of ATP that these nanocarriers would encounter upon cellular uptake.
-
Investigating Purinergic Signaling: In neuroscience and cell biology, ATP acts as an important extracellular signaling molecule by activating purinergic receptors (P2X and P2Y).[9][10] this compound allows researchers to precisely stimulate these receptors on the surface of cells or within specific subcellular compartments, providing insights into their role in health and disease.[11][12] This is relevant for the design of bionanodevices that aim to modulate cellular communication.
-
Fueling ATP-Synthase Based Nanomotors: ATP synthase, a rotary molecular motor, can synthesize or hydrolyze ATP.[4][13] In bionanodevices, purified and reconstituted ATP synthase can be used to generate rotational motion or to synthesize ATP. This compound provides a method to supply the fuel for ATP hydrolysis-driven rotation in a controlled fashion.
Quantitative Data on this compound
The selection of a this compound compound and the parameters for its photolysis are critical for the success of an experiment. The following table summarizes key quantitative data for commonly used this compound variants.
| Caged Compound | λmax (nm) | Quantum Yield (Φ) | Release Rate (s⁻¹) at pH 7 | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Ref. |
| NPE-caged ATP | 260 | Varies by conditions | ~220 | 18,000 | [10][14][15] |
| DMNPE-caged ATP | ~355 | ~0.065 | >10,000 | ~4,300 | [1] |
NPE: P³-(1-(2-nitrophenyl)ethyl)ester; DMNPE: P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl)ester
Experimental Protocols
Protocol 1: Light-Activated Control of an ATP-Dependent Molecular Motor (e.g., Kinesin)
This protocol describes a general method for observing the controlled movement of kinesin motors along microtubule tracks upon photorelease of ATP.
Materials:
-
NPE-caged ATP (e.g., from Jena Bioscience)[10]
-
Purified, fluorescently labeled kinesin motors
-
Polymerized, fluorescently labeled microtubules
-
Motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mg/mL casein, 10 µM taxol)
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose)
-
Microscope slide and coverslip, coated with an anti-casein antibody to immobilize microtubules
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a UV flash lamp or laser for photolysis
-
Image acquisition software
Procedure:
-
Prepare the Flow Cell: Assemble a flow cell using a microscope slide and coverslip.
-
Immobilize Microtubules: Introduce the microtubule solution into the flow cell and incubate for 5 minutes to allow them to adhere to the antibody-coated surface.
-
Block the Surface: Wash the flow cell with motility buffer containing 1 mg/mL casein to block non-specific binding sites.
-
Introduce Kinesin and this compound: Introduce a solution containing the kinesin motors and NPE-caged ATP (final concentration 1-5 mM) in motility buffer with an oxygen scavenger system.
-
Microscopy Setup: Place the slide on the TIRF microscope. Locate the immobilized microtubules using the appropriate fluorescence channel.
-
Photolysis and Data Acquisition:
-
Begin image acquisition to record the baseline (no movement of kinesin).
-
Deliver a brief pulse of UV light (e.g., 340-360 nm) to the sample to photorelease ATP. The duration and intensity of the pulse should be optimized to release a desired concentration of ATP.[3]
-
Continue image acquisition to observe the directed movement of kinesin motors along the microtubule tracks.
-
-
Data Analysis: Analyze the acquired image series to determine the velocity and processivity of the kinesin motors.
Protocol 2: Controlled ATP Release from a Nanocarrier System
This protocol outlines a method to verify the ATP-triggered release of a cargo molecule from a nanoparticle-based drug delivery system using this compound to mimic the intracellular ATP concentration.
Materials:
-
ATP-responsive nanoparticles loaded with a fluorescent cargo (e.g., doxorubicin)
-
NPE-caged ATP
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer or fluorescence plate reader
-
UV light source (e.g., 365 nm LED or lamp)
Procedure:
-
Sample Preparation: Prepare a suspension of the cargo-loaded nanoparticles in PBS.
-
Addition of this compound: Add NPE-caged ATP to the nanoparticle suspension to a final concentration that mimics the intracellular environment (e.g., 5 mM).
-
Baseline Fluorescence Measurement: Measure the fluorescence intensity of the suspension before UV irradiation. This represents the amount of cargo that may have leaked from the nanoparticles.
-
Photolysis: Expose the sample to UV light for a defined period to release ATP. The duration of exposure should be calibrated to achieve a specific concentration of released ATP.
-
Fluorescence Measurement after Photolysis: After UV exposure, measure the fluorescence intensity of the suspension again. An increase in fluorescence indicates the release of the cargo from the nanoparticles in response to the photoreleased ATP.
-
Control Experiments:
-
A sample of nanoparticles with this compound but without UV exposure.
-
A sample of nanoparticles with UV exposure but without this compound.
-
A sample of free fluorescent cargo at a concentration equivalent to 100% release to serve as a positive control.
-
-
Data Analysis: Calculate the percentage of cargo released by comparing the fluorescence increase in the experimental sample to the fluorescence of the 100% release control.
Diagrams
Signaling Pathway: ATP Activation of Purinergic Receptors
Caption: ATP signaling via P2Y and P2X receptors initiated by photorelease from this compound.
Experimental Workflow: Light-Controlled Molecular Motor Assay
Caption: Workflow for a light-activated kinesin motility assay using this compound.
Logical Relationship: this compound for Bionanodevice Control
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [almerja.com]
- 3. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 4. ATP Synthase: The Right Size Base Model for Nanomotors in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-Responsive Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 11. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Notes & Protocols: Time-Resolved Studies Using Caged ATP
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caged compounds are synthetic molecules that have been rendered biologically inert by the covalent attachment of a photoremovable protecting group.[1][2] Caged ATP is a photolabile precursor of adenosine-5'-triphosphate (B57859) (ATP) that allows for the precise spatial and temporal release of active ATP upon illumination with UV light.[3][4] This technique is a powerful tool for studying the kinetics of fast ATP-dependent biological processes in real-time, overcoming the limitations of conventional methods like perfusion or microinjection which have slower time resolutions.[5][6] By delivering a rapid "concentration jump" of ATP at a specific time and location, researchers can synchronize cellular activities and capture transient intermediate states of biochemical reactions.[1][4]
The most commonly used caging group for ATP is the 1-(2-nitrophenyl)ethyl (NPE) group.[1] Upon absorption of a UV photon (typically 300-360 nm), the NPE group undergoes a photochemical reaction that cleaves the bond to the γ-phosphate of ATP, releasing free ATP, a proton, and a biologically inert nitroso-ketone byproduct.[3][4][5] The speed of this release is critical; for NPE-caged ATP, the rate constant is pH-dependent, occurring on a millisecond timescale, which is sufficiently fast to study processes like ion channel gating and motor protein mechanics.[1][4]
These application notes provide an overview of the use of this compound in key research areas, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Application 1: Probing the Mechanochemical Cycle of Motor Proteins
Overview: Molecular motors, such as kinesin and myosin, are enzymes that convert the chemical energy from ATP hydrolysis into mechanical force and movement along cytoskeletal filaments.[7][8] Time-resolved studies using this compound have been instrumental in dissecting the elementary steps of their mechanochemical cycle. By initiating the cycle with a rapid pulse of ATP, it is possible to measure the kinetics of ATP binding, force generation, and stepping motion with high precision.[3][9]
Experimental Protocol: Single-Molecule Kinesin Motility Assay
This protocol is adapted from studies investigating the force generation of a single kinesin molecule using an optical trap combined with laser photolysis of this compound.[9]
1. Preparation of Reagents and Assay Chamber:
-
Motility Buffer: Prepare a buffer suitable for kinesin activity (e.g., 80 mM PIPES, 1 mM EGTA, 2 mM MgCl₂, 10 µM taxol, pH 6.8).
-
This compound Solution: Dissolve NPE-caged ATP in the motility buffer to a final concentration range of 20 µM to 500 µM.[9] Keep this solution on ice and protected from light.
-
Oxygen Scavenger System: To reduce phototoxicity, add an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to the final solution.
-
Assay Chamber: Construct a flow cell using a glass slide and a coverslip. Immobilize taxol-stabilized microtubules onto the coverslip surface.
-
Kinesin-coated beads: Adsorb truncated kinesin motor proteins onto silica (B1680970) or polystyrene beads (approx. 0.5-1.0 µm diameter).
2. Experimental Setup:
-
Optical Trap: An infrared laser (e.g., 1064 nm Nd:YAG) is used to trap a single kinesin-coated bead.[9] The trap stiffness should be calibrated (typically 0.07–0.25 pN·nm⁻¹).[9]
-
Photolysis Laser: A pulsed UV laser (e.g., 354 nm He-Cd or frequency-tripled Nd:YAG) is focused on the trapped bead.[9] The laser pulse duration should be short (e.g., 0.3-5 ms) to ensure rapid ATP release.[9]
-
Detection System: A quadrant photodiode is used to detect the displacement of the bead from the trap center with nanometer precision, which is then converted to force (Force = stiffness × displacement).[9]
3. Procedure:
-
Introduce the kinesin-coated beads into the microtubule-coated flow cell.
-
Trap a single kinesin-coated bead using the optical trap and bring it into contact with a microtubule to form a rigor complex (kinesin bound to microtubule in the absence of ATP).[9]
-
Apply a small amount of tension (2-5 pN) to the rigor complex by moving the stage.[9]
-
Introduce the motility buffer containing this compound into the chamber.
-
Initiate the reaction by firing a single pulse from the UV laser to photorelease ATP.
-
Record the displacement of the bead using the quadrant photodiode at a high sampling rate (e.g., 1-50 kHz).[9]
-
Analyze the data to determine the lag time to force generation and the characteristics of the stepping motion (e.g., 8 nm steps for kinesin).[9]
4. Controls:
-
Perform the experiment without this compound to ensure the UV flash itself does not cause bead displacement.
-
Use a non-hydrolyzable ATP analog to confirm that ATP hydrolysis is required for continuous movement.
-
Note that this compound can act as a competitive inhibitor for some motor proteins, which should be considered when interpreting results.[9]
Quantitative Data: Kinesin Kinetics
The following table summarizes kinetic data obtained from single-molecule kinesin experiments using this compound.[9]
| Parameter | Value | Released [ATP] | Conditions | Reference |
| Average time to force generation | 79 ms (B15284909) | 18 µM | 25-27°C, 2.5-5 pN initial load | [9] |
| 45 ms | 90 µM | 25-27°C, 2.5-5 pN initial load | [9] | |
| 31 ms | 450 µM | 25-27°C, 2.5-5 pN initial load | [9] | |
| Apparent 2nd-order rate constant (ATP binding) | 0.7 µM⁻¹·s⁻¹ | N/A | Derived from concentration dependence of lag time | [9] |
| Rate of force generation step | 45 s⁻¹ | N/A | Derived from kinetic modeling | [9] |
| Rate of ATP release from NPE-caged ATP | ~290 s⁻¹ | N/A | Dark reaction rate constant (k_c) at 25-27°C | [9] |
Visualization: Kinesin Mechanochemical Cycle
Application 2: Investigating ATP-Gated Ion Channels
Overview: Purinergic receptors, such as the P2X and P2Y families, are crucial for numerous physiological processes, including neurotransmission, inflammation, and pain sensation.[10][11] P2X receptors are ligand-gated ion channels that open in response to extracellular ATP.[12][13][14] Using this compound allows for the rapid application of a known concentration of agonist to these receptors, enabling detailed kinetic studies of channel activation, desensitization, and deactivation, as well as downstream effects on cellular excitability and network activity.[10][15]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of P2X Receptors
This protocol describes how to measure P2X receptor currents in cultured neurons or brain slices following the photolysis of this compound.[10][15]
1. Preparation of Solutions and Cells:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Prepare a standard whole-cell patch pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Na₂-ATP (for cell health, distinct from this compound), 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound Solution: Dissolve NPE-caged ATP in the external solution to a final concentration of 50-200 µM.[10][15] Protect from light.
-
Cell Preparation: Use primary neuronal cultures or acute brain slices. For slices, prepare 300 µm thick slices using a vibratome and allow them to recover for at least 1 hour.
2. Experimental Setup:
-
Patch-Clamp Rig: A standard electrophysiology setup with an amplifier, micromanipulator, and data acquisition system.
-
Microscope: An upright microscope with DIC optics to visualize cells.
-
Photolysis System: A flash lamp or UV laser coupled to the microscope's optical path. The light should be focused on the cell being recorded. A shutter system is required for precise timing of the UV flash (e.g., 1-5 ms duration).
3. Procedure:
-
Transfer the cultured cells or brain slice to the recording chamber on the microscope stage and continuously perfuse with ACSF.
-
Establish a whole-cell patch-clamp recording from a target neuron. Hold the cell at a negative potential (e.g., -70 mV) in voltage-clamp mode to record inward currents.
-
Stop the perfusion and carefully add the this compound-containing external solution to the bath. Allow it to equilibrate for 1-2 minutes.
-
Deliver a brief UV flash to photorelease ATP in the vicinity of the recorded cell.
-
Record the resulting ionic current through ATP-gated channels. The current will typically show a rapid activation followed by desensitization.
-
After recording, resume perfusion with normal ACSF to wash out the caged compound and its byproducts. Multiple applications can be performed on the same cell, but be aware of potential receptor desensitization.[10][15]
4. Controls and Data Analysis:
-
Control for UV flash: Deliver a UV flash in the absence of this compound to confirm there is no light-induced artifact.
-
Pharmacology: Use specific P2X receptor antagonists (e.g., PPADS, suramin) to confirm the identity of the recorded current.
-
Analysis: Measure the peak amplitude, activation kinetics (rise time), and desensitization time constant of the current.
Quantitative Data: P2Y₁ Receptor-Mediated Synaptic Activity
The following table summarizes data from a study where this compound was used to activate P2Y₁ receptors, leading to an increase in synaptic network activity in mitral cells.[10]
| Parameter | 1st Photorelease | 2nd Photorelease | 3rd Photorelease | Conditions | Reference |
| Current Integral (nA*s) | 2.1 ± 0.3 | 1.3 ± 0.2 | 0.9 ± 0.1 | 100 µM this compound, 3s wide-field UV illumination | [10] |
| Increase in Synaptic Events (events/3s) | 22.1 ± 1.5 | 25.4 ± 1.4 | 23.5 ± 2.0 | 100 µM this compound, 3s wide-field UV illumination | [10] |
| Current Integral with MRS 2179 (P2Y₁ antagonist) | 0.8 ± 0.3 (61% reduction) | 0.2 ± 0.1 (82% reduction) | - | Compared to control | [10] |
Visualization: P2X Receptor Activation Pathway
General Experimental Workflow
The logical flow for a typical time-resolved experiment using this compound involves several key stages, from preparation to data analysis.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nathan.instras.com [nathan.instras.com]
- 4. pnas.org [pnas.org]
- 5. personal.utdallas.edu [personal.utdallas.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Molecular Motors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A structural pathway for activation of the kinesin motor ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. P2X Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Controlling ATP Concentration In Vitro: Application Notes and Protocols Using Caged ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) triphosphate (ATP) is a ubiquitous and vital molecule that serves as the primary energy currency in cells and also functions as a critical signaling molecule in numerous physiological processes.[1] The ability to precisely control ATP concentration in vitro with high spatiotemporal resolution is essential for studying a wide range of biological phenomena, from enzyme kinetics to complex signaling cascades. Caged ATP technology offers a powerful solution, enabling researchers to initiate ATP-dependent processes on demand with a flash of light.
Caged ATPs are synthetic molecules where the terminal phosphate (B84403) of ATP is chemically modified with a photolabile "caging" group.[2][3] This modification renders the ATP biologically inactive.[2] Upon exposure to a specific wavelength of UV light, the caging group is cleaved, rapidly releasing free, active ATP into the solution.[2][4] This technique allows for precise, rapid, and localized increases in ATP concentration, providing a level of control unattainable with conventional methods of ATP application.
This document provides detailed application notes and protocols for utilizing this compound to control ATP concentration in vitro, aimed at researchers, scientists, and drug development professionals.
Properties of Common this compound Compounds
The choice of a this compound compound depends on the specific experimental requirements, such as the desired wavelength of activation, photolysis efficiency, and the kinetics of ATP release. The table below summarizes the key quantitative properties of several commonly used this compound compounds.
| Compound | Caging Group | λmax (nm) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photolysis Rate (k) (s⁻¹) |
| NPE-caged ATP | P³-(1-(2-nitrophenyl)ethyl) | ~260[5] | 18,000 (at 260 nm)[5] | 0.63[6] | ~220 (at pH 7)[7][8] |
| DMNPE-caged ATP | P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) | ~350-360[9] | ~5,000[3] | 0.07[3] | Slower than NPE[9] |
| DMACM-caged ATP | [7-(dimethylamino)coumarin-4-yl]methyl | ~385-400[4][10] | ~43,000[10] | 0.02-0.04[10] | >1.6 x 10⁹[10][11] |
Note: The photolysis rate can be influenced by various factors including pH, temperature, and the specific experimental setup.[7][8]
Applications of this compound in In Vitro Research
This compound is a versatile tool with a broad range of applications in in vitro studies. Key areas of application include:
-
Enzyme Kinetics: Studying the rapid kinetics of ATP-dependent enzymes such as kinases, ATPases, and helicases. The fast release of ATP allows for the synchronization of enzyme activity and the study of pre-steady-state kinetics.
-
Ion Channel Modulation: Investigating the activation and modulation of ATP-gated ion channels (e.g., P2X receptors) with high temporal precision.[12]
-
Signal Transduction Pathways: Elucidating the role of ATP in complex signaling cascades, such as purinergic signaling and the activation of the NLRP3 inflammasome.[4][13]
-
Muscle Contraction: Triggering and studying the molecular mechanisms of muscle contraction by rapidly releasing ATP to myosin.
-
Drug Screening: Developing high-throughput screening assays for compounds that modulate the activity of ATP-dependent proteins.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Using this compound
This protocol describes a general procedure for performing an in vitro kinase assay using this compound to initiate the phosphorylation reaction.
Materials:
-
Purified kinase and substrate
-
This compound (e.g., NPE-caged ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
-
UV light source (e.g., UV lamp or laser with appropriate wavelength and power)
-
Standard kinase assay detection reagents (e.g., phosphospecific antibodies, radioactive ATP, or luminescence-based ATP detection kits)
Procedure:
-
Reaction Setup:
-
Prepare the kinase reaction mixture in a UV-transparent microplate or reaction tube. The mixture should contain the purified kinase, substrate, and kinase reaction buffer.
-
Add the this compound to the reaction mixture at a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration should be determined empirically.
-
Keep the reaction mixture on ice and protected from light to prevent premature uncaging.
-
-
Initiation of Kinase Reaction by Photolysis:
-
Place the reaction plate or tube under the UV light source.
-
Expose the sample to a pulse of UV light at the appropriate wavelength for the chosen this compound (e.g., ~350-360 nm for NPE-caged ATP). The duration and intensity of the UV pulse will determine the amount of ATP released and should be calibrated beforehand. A single 30-nanosecond laser pulse at 347 nm from a frequency-doubled ruby laser of 25 mJ energy can generate 500 μM ATP from a 2.5 mM this compound solution.[7]
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Analyze the reaction products using standard methods such as:
-
SDS-PAGE and Western Blotting: Use a phosphospecific antibody to detect the phosphorylated substrate.
-
Autoradiography: If using radiolabeled ATP in conjunction with this compound (as a spike-in), detect the incorporation of ³²P into the substrate.
-
Luminescence-based Assays: Measure the remaining ATP concentration to determine kinase activity.
-
-
Protocol 2: Studying Purinergic Receptors in Cell Culture with this compound
This protocol outlines a method for investigating the activation of purinergic receptors (e.g., P2X or P2Y receptors) in a cell culture model using this compound.[14]
Materials:
-
Cultured cells expressing the purinergic receptor of interest
-
This compound (e.g., DMNPE-caged ATP)
-
Extracellular buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM) or electrophysiology setup
-
UV light source (e.g., mercury lamp with a shutter or a focused laser)
-
Microscope equipped for fluorescence imaging or electrophysiology
Procedure:
-
Cell Preparation:
-
Plate the cells on a glass-bottom dish or coverslip suitable for microscopy.
-
For calcium imaging, load the cells with a fluorescent calcium indicator like Fluo-4 AM according to the manufacturer's protocol.
-
For electrophysiology, use a patch-clamp setup to record from single cells.
-
-
Application of this compound:
-
Replace the cell culture medium with the extracellular buffer.
-
Add this compound to the buffer to a final concentration of approximately 100 μM.[14] Allow it to diffuse and equilibrate for a few minutes.
-
-
Photolysis and Receptor Activation:
-
Position the cells on the microscope stage.
-
Using a brief pulse of UV light (e.g., 3 seconds from a mercury lamp), illuminate the cells to uncage the ATP.[14]
-
-
Data Acquisition:
-
Calcium Imaging: Record the changes in intracellular calcium concentration by monitoring the fluorescence intensity of the calcium indicator before, during, and after the UV flash. An increase in fluorescence indicates receptor activation.
-
Electrophysiology: Record the changes in membrane current or potential in response to the photoreleased ATP. Activation of P2X receptors will typically result in an inward current.
-
Signaling Pathways and Experimental Workflows
Purinergic Signaling Pathway
Extracellular ATP, released from cells, acts as a potent signaling molecule by activating purinergic receptors.[2][15] This initiates a cascade of intracellular events that regulate a wide range of physiological processes.[2][15] this compound is an invaluable tool for dissecting the intricacies of this pathway with high temporal control.
Caption: Purinergic signaling initiated by photoreleased ATP.
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[16] Its activation is a two-step process, where the second signal can be triggered by extracellular ATP binding to the P2X7 receptor.[4][13] this compound can be used to precisely deliver this second activation signal.
Caption: NLRP3 inflammasome activation via photoreleased ATP.
General Experimental Workflow for this compound Experiments
The following diagram illustrates a typical workflow for an in vitro experiment utilizing this compound.
Caption: General experimental workflow for using this compound.
Conclusion
The use of this compound provides an unparalleled method for controlling ATP concentration in vitro, offering high spatiotemporal resolution. This technology empowers researchers to investigate a vast array of ATP-dependent biological processes with precision. The protocols and data presented here serve as a guide for implementing this powerful technique in various research and drug development applications. Careful consideration of the properties of different this compound compounds and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
- 1. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ATP release and purinergic signaling in NLRP3 inflammasome activation [frontiersin.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Research Portal [researchdiscovery.drexel.edu]
- 8. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 10. nathan.instras.com [nathan.instras.com]
- 11. DMACM-caged adenosine nucleotides: ultrafast phototriggers for ATP, ADP, and AMP activated by long-wavelength irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optical control of purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extracellular ATP Activates the NLRP3 Inflammasome and Is an Early Danger Signal of Skin Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Phototoxicity in Caged ATP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity during caged ATP experiments.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern in this compound experiments?
A1: Phototoxicity refers to the damaging effects of light on cells, which can be exacerbated by the presence of photosensitive compounds. In this compound experiments, high-intensity light, typically in the UV range, is used to cleave the "cage" and release ATP. This light exposure can generate reactive oxygen species (ROS), cause DNA damage, and disrupt cellular processes, leading to artifacts or cell death.[1][2][3] Minimizing phototoxicity is crucial for obtaining accurate and reproducible results that reflect the biological effects of ATP rather than the damaging effects of the uncaging process itself.
Q2: What are the common signs of phototoxicity in my cell culture?
A2: Signs of phototoxicity can range from subtle to severe and include:
-
Morphological Changes: Cell shrinkage, membrane blebbing, vacuolization, or detachment from the culture surface.
-
Reduced Cell Viability: A decrease in the number of living cells, which can be assessed using assays like Trypan Blue exclusion or MTT assays.
-
Apoptosis or Necrosis: Programmed cell death (apoptosis) or uncontrolled cell death (necrosis) can be identified by specific markers like caspase activation or loss of membrane integrity.[4]
-
Reduced Proliferation: A decrease in the rate of cell division following light exposure.
-
Altered Cellular Function: Changes in mitochondrial membrane potential, increased ROS production, or cell cycle arrest.[4][5][6]
Q3: How can I distinguish between the effects of released ATP and phototoxicity?
A3: This is a critical control in any caged compound experiment. Here are some essential controls:
-
"Light Only" Control: Expose cells to the same light stimulus used for uncaging but in the absence of the this compound. This will reveal the effects of the light itself.
-
"Caged Compound Only" Control: Incubate cells with the this compound but do not expose them to the uncaging light. This checks for any dark toxicity of the caged compound.
-
"Photolysis Byproduct" Control: If possible, expose cells to the photolysis byproducts (the "cage" fragment and a proton) to see if they have any biological activity.[7]
-
Varying Light Dose: Use the minimum light dose required for sufficient ATP release and observe if the biological effect scales with the amount of released ATP or the intensity/duration of the light exposure.
Q4: Is two-photon uncaging a better alternative to one-photon uncaging for reducing phototoxicity?
A4: Yes, two-photon (2P) excitation is generally considered less phototoxic than one-photon (1P) excitation.[8][9][10] This is because 2P excitation uses lower-energy, longer-wavelength light (near-infrared) which is less damaging to cells.[10] The excitation is also confined to a much smaller focal volume, reducing off-target damage.[8][9] However, the efficiency of 2P uncaging can be lower, potentially requiring higher caged compound concentrations or laser powers, which can introduce other complications.[1][11]
Troubleshooting Guide: Cell Death and Experimental Artifacts
Issue 1: Significant cell death is observed after uncaging ATP.
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | - Reduce the laser power or illumination time to the minimum required for a biological response. - Use a more efficient this compound compound that requires less light for uncaging. |
| Inappropriate Wavelength | - If using a one-photon setup, consider using a longer wavelength if your caged compound allows, as shorter UV wavelengths are more damaging.[12] - Switch to a two-photon uncaging system which utilizes near-infrared light.[10] |
| High Concentration of Caged Compound | - Determine the lowest effective concentration of this compound. Some caged compounds can have "dark" toxicity at high concentrations. |
| Cellular Sensitivity | - Ensure cells are healthy and in the logarithmic growth phase before the experiment. Stressed cells are more susceptible to phototoxicity.[13] - Some cell types are inherently more sensitive to light. Consider using a more robust cell line if possible. |
| Contamination | - Check for mycoplasma or other microbial contamination, which can stress cells and increase their sensitivity.[13] |
Issue 2: The observed biological response is weak or inconsistent.
| Possible Cause | Troubleshooting Steps |
| Insufficient ATP Release | - Increase the light intensity or duration of exposure. - Verify the concentration and purity of your this compound stock solution. - Ensure the this compound is fully dissolved in your working solution.[13] |
| Spontaneous Hydrolysis of this compound | - Prepare fresh solutions of this compound for each experiment. Store stock solutions properly (e.g., at -20°C, protected from light).[14] |
| Inhibition by Caged Compound | - Some caged compounds can act as antagonists for certain receptors. For example, MNI-caged glutamate (B1630785) is a known antagonist of GABA-A receptors.[15] Test the effect of the caged compound without uncaging. |
Quantitative Data on Phototoxicity
The following tables summarize key quantitative parameters related to phototoxicity. Note that optimal conditions are highly dependent on the specific cell type, caged compound, and experimental setup.
Table 1: Comparison of One-Photon vs. Two-Photon Excitation
| Parameter | One-Photon (1P) Excitation | Two-Photon (2P) Excitation |
| Excitation Wavelength | UV-A (e.g., 350-405 nm) | Near-Infrared (e.g., 700-1000 nm) |
| Relative Phototoxicity | Higher | Lower[10] |
| Photobleaching | More pronounced | Less pronounced[10] |
| Tissue Penetration | Limited | Deeper[9] |
| Spatial Resolution | Lower | Higher (diffraction-limited)[8] |
Table 2: Recommended Starting Parameters to Minimize Phototoxicity
| Parameter | Recommendation | Rationale |
| Laser Power | Use the lowest effective power. | Minimizes ROS production and direct cellular damage. |
| Exposure Time | Keep illumination times as short as possible. | Reduces the total light dose delivered to the cells. |
| Wavelength | Use the longest possible wavelength that efficiently uncages your compound. | Longer wavelengths are generally less phototoxic.[12] |
| Caged Compound | Select a compound with a high quantum yield and two-photon cross-section. | More efficient uncaging requires less light exposure.[16][17] |
Experimental Protocols
Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production
This protocol uses a cell-permeable dye, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
Materials:
-
Cells cultured on a suitable imaging dish
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Positive control (e.g., H₂O₂)
-
Fluorescence microscope
Procedure:
-
Loading: Wash cells twice with warm HBSS. Incubate cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Washing: Wash cells twice with warm HBSS to remove excess dye.
-
Uncaging: Add the this compound solution. Immediately acquire a baseline fluorescence image. Perform the uncaging light stimulus.
-
Imaging: Acquire fluorescence images at regular intervals post-uncaging to monitor the change in fluorescence intensity.
-
Controls: Include a "light only" control (uncaging light, no this compound) and a positive control (e.g., treatment with 100 µM H₂O₂) to validate the assay.
-
Analysis: Quantify the mean fluorescence intensity of the cells in each condition over time. An increase in fluorescence indicates ROS production.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses a cationic dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, a hallmark of cellular stress.[5][18]
Materials:
-
Cells cultured on a suitable imaging dish
-
TMRM stock solution (e.g., 10 µM in DMSO)
-
Culture medium
-
Positive control (e.g., FCCP, a mitochondrial uncoupler)
-
Fluorescence microscope
Procedure:
-
Loading: Incubate cells with 20-100 nM TMRM in culture medium for 20-30 minutes at 37°C.
-
Imaging (Baseline): Replace the loading solution with fresh, pre-warmed medium containing TMRM. Acquire a baseline fluorescence image of the mitochondria.
-
Uncaging: Add the this compound solution and perform the uncaging light stimulus.
-
Imaging (Post-uncaging): Acquire a time-lapse series of fluorescence images to monitor changes in mitochondrial fluorescence.
-
Controls: Include a "light only" control. At the end of the experiment, add a positive control like 1-5 µM FCCP to induce complete mitochondrial depolarization and determine the background fluorescence.[18]
-
Analysis: Quantify the average fluorescence intensity within the mitochondria over time. A decrease in TMRM fluorescence indicates a loss of MMP.
Visualizations
Caption: Signaling pathways activated by phototoxicity during uncaging experiments.
Caption: Experimental workflow for a this compound uncaging experiment with controls.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ultraviolet B (UVB) Irradiation-Induced Apoptosis in Various Cell Lineages in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest and apoptosis provoked by UV radiation-induced DNA damage are transcriptionally highly divergent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. researchgate.net [researchgate.net]
- 9. One vs two-photon microscopy [blog.biodock.ai]
- 10. Two-versus one photon excitation laser scanning microscopy: Critical importance of excitation wavelength - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Phototoxicity of Short-Wavelength Laser Light Utilizing PCNA Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 15. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of one- and two-photon photochemical uncaging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Caged ATP for Cellular Studies
Welcome to the technical support center for caged ATP applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of this compound concentrations in cell studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell studies?
A1: this compound is a chemically modified, biologically inactive form of adenosine (B11128) triphosphate (ATP).[1][2][3] A photolabile "caging" group is attached to the terminal phosphate (B84403) of ATP, preventing it from being recognized or hydrolyzed by enzymes.[3][4] When exposed to a brief pulse of UV light (typically around 350-365 nm), the bond breaks, rapidly releasing active ATP inside or outside the cell.[2][5] This technique, known as photolysis or "uncaging," allows for precise spatial and temporal control over ATP concentration, enabling the study of fast biological processes that are dependent on ATP, such as signal transduction, muscle contraction, and neurotransmission.[1][3]
Q2: What are the most common methods for loading this compound into cells?
A2: There are several methods to introduce caged compounds into cells, each with its own advantages and disadvantages:
-
Microinjection/Patch Pipette Dialysis: This is the most precise method, allowing a known concentration of this compound to be introduced directly into the cell's cytosol.[1] It provides quantitative control but can be technically challenging and invasive.
-
Acetoxymethyl (AM) Esters: this compound can be modified with AM esters to make it membrane-permeable.[1] Once inside the cell, intracellular esterases cleave the AM group, trapping the this compound. This method is less invasive and suitable for cell populations, but achieving a precise and uniform intracellular concentration is difficult.[1]
-
Bead Loading: This technique involves sprinkling small glass beads onto cells bathed in a medium containing the caged compound. The beads create transient pores in the cell membrane, allowing the this compound to enter.[5] It is a simpler method but can have low efficiency and requires a large amount of the caged compound.[5]
-
Passive Diffusion/Permeabilization: Some cells may be passively loaded, though this is rare for charged molecules like ATP.[1] Detergent-based permeabilization is another option but is highly disruptive to the cell membrane.[1]
Q3: What factors should I consider when choosing a this compound compound?
A3: Key properties to consider include:
-
Biological Inertness: The caged compound should not have any biological effect (agonist or antagonist) before photolysis.[1]
-
Quantum Yield: This measures the efficiency of the uncaging reaction (the number of ATP molecules released per photon absorbed). A higher quantum yield is more efficient.[3]
-
Uncaging Rate: The speed at which ATP is released after the light pulse. This rate must be faster than the biological process being studied.[1][3] For example, the uncaging rate of NPE-ATP is approximately 83 s⁻¹, which may be a limiting factor for very fast processes.[1]
-
Solubility and Stability: The compound should be soluble in aqueous solutions at physiological pH and stable under experimental conditions.[3]
-
Photolysis Byproducts: The caging group and other byproducts of the photolysis reaction should be non-toxic and biologically inert.
Q4: How is the cellular response to unthis compound measured?
A4: The response can be measured using various techniques depending on the biological question:
-
Electrophysiology: Patch-clamp recordings can measure changes in membrane currents or potentials in response to ATP receptor activation.[6][7]
-
Fluorescence Microscopy: Genetically encoded biosensors or fluorescent dyes can be used to monitor downstream signaling events, such as changes in intracellular calcium (Ca²⁺) concentration or pH.[1]
-
ATP Sensors: Luciferase-based assays or FRET-based biosensors can directly measure the change in ATP concentration.[4][8][9][10][11]
Troubleshooting Guides
This section addresses common problems encountered during this compound experiments.
Issue 1: No or Insufficient Cellular Response After Photolysis
| Possible Cause | Explanation | Troubleshooting Solution |
| Inefficient Loading of this compound | The intracellular concentration of this compound may be too low to elicit a response. This is a common issue with passive loading or AM esters.[1] | Verify loading efficiency. If possible, use a fluorescently tagged caged compound to visualize uptake. For precise control, use microinjection or patch pipette dialysis to load a known concentration.[1] Increase the extracellular concentration of AM-ester this compound or the incubation time, but monitor for cytotoxicity. |
| Inadequate Photolysis | The light source (e.g., UV lamp, laser) may not be delivering sufficient energy to uncage enough ATP. The wavelength, power, and duration of the light pulse are critical.[2] | Calibrate your light source. Ensure the wavelength matches the absorption spectrum of the caging group (typically 350-365 nm). Increase the light intensity or pulse duration. Note that excessive UV exposure can cause photodamage.[1] Perform a control experiment in solution to confirm that your light source can uncage the ATP, for instance, by using a luciferase assay to measure the released ATP.[4] |
| Receptor Desensitization | If ATP is released too slowly or if there's a low level of "leaky" uncaging before the main photolysis event, purinergic receptors (like P2X) can desensitize.[7] | Use a high-speed shutter to ensure a rapid, clean light pulse. Ensure the caged compound is pure and stable, with minimal spontaneous breakdown. Using a pulsed laser can provide a very rapid and high concentration of ATP.[12][13] |
| Rapid ATP Degradation | Extracellular or intracellular enzymes (e.g., ectonucleotidases) can rapidly degrade the released ATP before it reaches its target receptor. | Include ectonucleotidase inhibitors in the experimental buffer if studying extracellular ATP signaling. |
| Cell Health | The experimental procedure, including cell loading and UV exposure, may have compromised cell viability. | Perform a cell viability assay (e.g., Trypan Blue exclusion) after the experiment. Minimize UV exposure to the lowest effective level. Ensure all buffers and media are at the correct physiological pH and temperature.[14] |
Issue 2: High Variability or Inconsistent Results
| Possible Cause | Explanation | Troubleshooting Solution |
| Inconsistent Cell Loading | Cell-to-cell variability in the uptake of this compound, especially with AM esters, will lead to different response magnitudes.[1] | If possible, use single-cell loading techniques like microinjection for lower variability. When using AM esters, ensure a homogenous cell culture and consistent incubation conditions. Analyze a larger population of cells to obtain statistically significant data. |
| Fluctuations in Light Source Power | The output of lamps and lasers can fluctuate over time, leading to inconsistent amounts of unthis compound. | Allow the light source to warm up and stabilize before starting experiments. Use a power meter to check the output before each experiment. |
| Inconsistent Cell Seeding Density | The density of cells can affect their metabolic state and responsiveness to stimuli.[15] | Maintain a consistent cell seeding density across all experiments and control groups.[15] |
| Degradation of this compound Stock | This compound, especially in solution, can degrade over time if not stored properly. ATP itself can degrade from multiple freeze-thaw cycles.[16] | Aliquot this compound stock solutions and store them at -20°C or -80°C, protected from light.[17] Avoid repeated freeze-thaw cycles. |
Issue 3: Evidence of Cellular Damage or Toxicity
| Possible Cause | Explanation | Troubleshooting Solution |
| UV Photodamage | High-intensity or prolonged UV light exposure can generate reactive oxygen species and damage cellular components like DNA and proteins.[1] | Use the minimum light intensity and duration required for effective uncaging. Consider using a two-photon laser for photolysis, which uses lower energy infrared light that is less damaging to cells and allows for more precise 3D localization of uncaging.[1] |
| Toxicity of Caged Compound or Byproducts | The caged compound itself or the photolysis byproducts might be toxic to the cells at the concentrations used. | Perform a dose-response experiment to determine the maximum non-toxic concentration of the caged compound (without photolysis). Test for toxicity of the photolysis byproducts by illuminating a cell-free solution of this compound and then applying it to the cells. |
| pH Changes | The photolysis of some caged compounds, such as NPE-caged ATP, releases a proton, which can cause a local drop in pH.[12] | Ensure your experimental buffer has sufficient buffering capacity (e.g., HEPES) to handle potential pH changes. |
Experimental Protocols & Data
Quantitative Data Summary
The optimal concentration of this compound and photolysis parameters are highly dependent on the cell type, the specific biological process being studied, and the experimental setup. The following table summarizes values reported in the literature as starting points for optimization.
| Parameter | Application / Cell Type | Value / Range | Reference |
| This compound Concentration (in bath) | Mitral Cells (Olfactory Bulb Slices) | 100 µM | [6][7] |
| This compound Concentration (in solution) | Laser Flash Photolysis Study | 2.5 mM (to generate 500 µM ATP) | [12][13] |
| Intracellular ATP Concentration (typical) | Various Eukaryotic Cells | 1 - 10 mM | [18][19] |
| Photolysis Wavelength | General for NPE & DMNPE cages | 347 - 365 nm | [2][4][12] |
| Laser Pulse Duration (Pulsed Laser) | Frequency-Doubled Ruby Laser | 30 - 35 ns | [1][13] |
| Laser Pulse Duration (Continuous Wave) | He-Cd Laser for Kinesin Study | 5 ms (B15284909) | [20] |
Protocol 1: Loading Cells with this compound via Patch Pipette
This protocol is suitable for electrophysiological studies where a precise intracellular concentration is required.
-
Prepare Internal Solution: Dissolve the desired concentration of this compound (e.g., 1-5 mM) in your standard intracellular patch pipette solution. Ensure the pH is adjusted to physiological levels (e.g., 7.2-7.4).
-
Filter the Solution: Filter the internal solution through a 0.2 µm syringe filter to remove any precipitates.
-
Back-fill Pipette: Back-fill a patch pipette with the prepared internal solution.
-
Establish Whole-Cell Configuration: Approach a target cell and establish a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Allow for Diffusion: Allow the this compound to dialyze from the pipette into the cell. Wait for 5-10 minutes to allow the intracellular concentration to equilibrate with the pipette concentration.[1]
-
Proceed with Experiment: The cell is now loaded and ready for the photolysis experiment.
Protocol 2: Photolysis of this compound and Measurement of Response
This protocol describes a general workflow for uncaging ATP and monitoring a cellular response.
-
Cell Preparation: Prepare and load cells with this compound using the desired method (e.g., Protocol 1). If studying extracellular effects, add this compound to the bath solution to the desired final concentration (e.g., 100 µM).[6]
-
Position for Imaging/Recording: Place the sample on the microscope stage. Position the cell of interest in the field of view for imaging or recording.
-
Baseline Measurement: Record a stable baseline signal for a few minutes before photolysis. This could be baseline membrane current, fluorescence intensity, etc.
-
Photolysis (Uncaging): Deliver a controlled pulse of UV light to the sample.
-
Light Source: Use a flash lamp or laser coupled to the microscope.
-
Wavelength: Set the wavelength appropriate for your caged compound (e.g., ~350 nm).
-
Duration & Intensity: Use a shutter to control the pulse duration. Start with low intensity and short duration to minimize photodamage and optimize the response. A typical starting point might be a 5-500 ms pulse.
-
-
Record Response: Immediately after the light flash, record the cellular response until it returns to baseline.
-
Control Experiment: Perform a control experiment by delivering the same light pulse to cells that have not been loaded with this compound. This is crucial to ensure that the observed response is due to the unthis compound and not an artifact of the UV light itself.[6]
Visualizations
ATP Signaling Pathways
Caption: Major extracellular ATP signaling pathways via P2X and P2Y receptors.
Experimental Workflow for Optimizing this compound
Caption: A logical workflow for optimizing this compound experiments.
Troubleshooting Logic for 'No Response'
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Introduction of caged peptide/protein into cells using bead loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity in ATP concentrations in a single bacterial cell population revealed by quantitative single-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 12. nathan.instras.com [nathan.instras.com]
- 13. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Preparation Considerations and Troubleshooting | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. neb.com [neb.com]
- 17. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 18. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 19. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics of force generation by single kinesin molecules activated by laser photolysis of caged ATP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pH Buffering for Caged ATP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caged ATP. Maintaining a stable pH is critical for the accuracy and reproducibility of experiments involving the photolytic release of ATP. This guide offers practical advice and detailed protocols to help you navigate potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is pH control so important in this compound experiments?
A1: Precise pH control is crucial for several reasons:
-
Proton Release During Photolysis: The photolysis of most commonly used this compound compounds, such as NPE-caged ATP, releases a proton (H+) into the solution for every molecule of ATP uncaged.[1] This can lead to significant acidification of the local environment, especially with high concentrations of this compound or intense light exposure.
-
pH-Sensitivity of Biological Systems: Cellular processes, enzyme kinetics, and protein functions are often highly pH-dependent. Uncontrolled pH shifts can lead to experimental artifacts, such as altered protein activity or ion channel conductance, confounding the interpretation of results.[2]
-
Stability of ATP: ATP is most stable in solutions with a pH between 6.8 and 7.4. It is rapidly hydrolyzed at extreme pH values, which could affect the effective concentration of released ATP in your experiment.
Q2: I'm observing unexpected cellular responses after UV flashing, even in control experiments without a biological target. Could this be a pH artifact?
A2: Yes, this is a common issue. The sudden drop in pH from proton release during photolysis can directly activate or inhibit various cellular components.
Troubleshooting Steps:
-
Measure Post-Flash pH: If possible, measure the pH of your experimental solution in a mock experiment after UV photolysis to quantify the extent of the pH change.
-
Increase Buffer Concentration: The most straightforward solution is to increase the concentration of your pH buffer. A higher buffer concentration provides a greater capacity to absorb the released protons and maintain a stable pH.[1]
-
Use a pH-Insensitive Control: Perform a control experiment where you intentionally induce a similar pH drop (e.g., by microinjecting a small amount of acidic solution) in the absence of this compound to see if it replicates the unexpected response.
-
Control for Photolysis Byproducts: The photolysis of caged compounds also produces a nitroso byproduct which can be reactive.[1] To distinguish between pH effects and byproduct effects, you can perform a control experiment with a structurally related caged compound that undergoes a similar photochemical reaction but does not release ATP, such as caged inorganic phosphate.[1]
Q3: What are the key characteristics to consider when choosing a pH buffer for my this compound experiment?
A3: Selecting the right buffer is critical for the success of your experiment. Here are the key criteria:
-
pKa in the Physiological Range: Choose a buffer with a pKa value close to your desired experimental pH (typically 7.2-7.4 for physiological experiments). A buffer is most effective within approximately +/- 1 pH unit of its pKa.
-
Low Metal Ion Binding: Many biological processes are dependent on divalent cations like Ca²⁺ and Mg²⁺. Some buffers can chelate these ions, altering their effective concentration. Buffers like HEPES, MOPS, and PIPES are known for their low metal-binding constants.[3]
-
Temperature Stability: The pKa of some buffers can change significantly with temperature. If your experiment involves temperature shifts, select a buffer with a low temperature coefficient (d(pKa)/dT).[4][5]
-
Biological Inertness: The buffer should not interact with or inhibit the biological system you are studying.
-
UV Absorbance: The buffer should not absorb light at the wavelengths used for photolysis, as this could interfere with the uncaging process.[4]
Q4: My this compound solution is acidic. How should I prepare it for my experiment?
A4: ATP in its free acid form is highly acidic and can significantly lower the pH of your experimental medium.[6] It is essential to adjust the pH of your stock solution.
Protocol for Preparing pH-Adjusted this compound Stock Solution:
-
Dissolve the this compound in high-purity water to your desired stock concentration (e.g., 100 mM).
-
While monitoring with a calibrated pH meter, slowly add a strong base, such as 1 M NaOH or KOH, dropwise to the solution.
-
Continuously stir the solution to ensure uniform mixing.
-
Adjust the pH to your desired value (typically 7.2-7.5). Be cautious not to overshoot the target pH. If the solution becomes too basic, ATP can hydrolyze.[7]
-
Bring the solution to the final desired volume with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Data Presentation: Comparison of Common Biological Buffers
The following table summarizes the key properties of commonly used biological buffers to aid in your selection process.
| Buffer | pKa at 25°C | Effective pH Range | d(pKa)/dT (°C⁻¹) | Divalent Cation Binding |
| HEPES | 7.48 | 6.8 - 8.2[8] | -0.014[4] | Negligible |
| MOPS | 7.20 | 6.5 - 7.9[8] | -0.015[4] | Low[3] |
| PIPES | 6.76 | 6.1 - 7.5[8] | -0.0085[4] | Very Low[3] |
| Tris | 8.06 | 7.1 - 9.1[5] | -0.028[4] | Can interact with some metal ions |
| Phosphate | 7.20 (pKa2) | 5.8 - 8.0[4] | -0.0028[4] | Can precipitate with divalent cations |
Experimental Protocols
Protocol for Preparing a 10x HEPES Buffer Stock Solution (1 M, pH 7.4)
-
Weighing: Weigh out 238.3 g of HEPES free acid.
-
Dissolving: Add the HEPES to approximately 800 mL of high-purity water in a beaker with a stir bar. Stir until fully dissolved.
-
pH Adjustment: Place the beaker in a water bath at your intended experimental temperature. Place a calibrated pH electrode in the solution. Slowly add a concentrated NaOH or KOH solution (e.g., 10 M) to adjust the pH to 7.4. Use a more dilute solution for fine adjustments as you approach the target pH.
-
Final Volume: Once the pH is stable at 7.4, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.
-
Sterilization and Storage: Sterilize the buffer solution by filtering it through a 0.22 µm filter. Store in sterile containers at 4°C.
General Protocol for a this compound Photolysis Experiment
-
Buffer Preparation: Prepare your experimental buffer by diluting your 10x stock to 1x with any other necessary components (e.g., salts, ions). Equilibrate the buffer to the experimental temperature.
-
This compound Addition: Add your pH-adjusted this compound stock solution to the experimental buffer to achieve the desired final concentration.
-
Cell Incubation/Perfusion: Introduce your biological sample to the experimental solution containing this compound. Allow for an equilibration period.
-
Photolysis: Use a UV light source (e.g., a flash lamp or laser) with a wavelength appropriate for your caged compound (typically 320-360 nm) to uncage the ATP.[1]
-
Data Acquisition: Record your experimental data (e.g., electrophysiological recordings, fluorescence imaging).
-
Controls: Perform control experiments as outlined in the troubleshooting section to account for potential pH and byproduct artifacts.
Visualizations
Caption: this compound photolysis and potential cellular effects.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Decision tree for selecting an appropriate pH buffer.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. itwreagents.com [itwreagents.com]
- 5. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Overcoming Competitive Inhibition with Caged ATP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of caged ATP to overcome competitive inhibition.
Frequently Asked Questions (FAQs)
Q1: What is competitive inhibition and how can this compound help to overcome it?
A: Competitive inhibition occurs when a molecule, similar to the substrate, binds to the active site of an enzyme, preventing the actual substrate from binding.[1] This inhibition can be reversed by increasing the substrate concentration, which outcompetes the inhibitor.[1][2] this compound is a biologically inactive form of ATP that, upon photolysis with UV light, rapidly releases active ATP.[3] This technique allows for a sudden and significant increase in the local concentration of ATP, effectively outcompeting the competitive inhibitor and restoring enzyme activity.
Q2: Can the this compound molecule itself inhibit my enzyme?
A: Yes, the unphotolyzed caged compound can have pharmacological activity and may act as a competitive inhibitor itself. It is crucial to determine the inhibition constant (Ki) of the specific this compound analog for your enzyme system to account for any potential inhibitory effects before photolysis.[4]
Q3: What are the critical parameters to consider for the photolysis of this compound?
A: The efficiency of ATP release depends on several factors:
-
Quantum Yield (Φ): This represents the efficiency of converting an absorbed photon into a photoreleased ATP molecule.[5]
-
Extinction Coefficient (ε): This is a measure of how strongly the caged compound absorbs light at a specific wavelength.[5]
-
Light Source: The intensity and wavelength of the light source (e.g., flash lamp or laser) are critical.[6] Pulsed lasers are often used for rapid release.[5]
-
Concentration of this compound: Higher concentrations can lead to incomplete photolysis due to the high absorption of the solution.[6]
Q4: Are there any side effects of the photolysis process that I should be aware of?
A: Yes, the photolysis of most caged compounds releases by-products, including a proton and a nitroso compound, in addition to the active molecule. The release of protons can cause a change in pH, which can be mitigated by using a strongly buffered solution. The nitroso by-products can be reactive towards sulfhydryl groups on proteins. It is also important to perform control experiments to ensure that the light flash itself does not trigger a biological response in the absence of the caged compound.
Q5: How can I quantify the amount of ATP released after photolysis?
A: Quantifying the released ATP is essential for dose-response experiments. This can be achieved through several methods:
-
Luciferin-Luciferase Assay: A highly sensitive method to quantitatively measure ATP concentrations.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the amount of ATP converted from the caged form.[6]
-
pH Indicators: Since photolysis of NPE-caged ATP releases a proton for every molecule of ATP, monitoring the pH change in a weakly buffered solution can be used to estimate the extent of uncaging.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme activity after photolysis | 1. Inefficient photolysis: Insufficient light intensity, incorrect wavelength, or short flash duration.2. Degradation of this compound: Improper storage or handling.3. High concentration of competitive inhibitor: The released ATP concentration is not high enough to outcompete the inhibitor.4. Inhibitory by-products: The photolysis by-products are inhibiting the enzyme. | 1. Optimize photolysis conditions: increase flash intensity/duration, ensure correct wavelength for your caged compound. Calibrate your light source.2. Store this compound at -20°C in the dark.[7] Avoid repeated freeze-thaw cycles.3. Increase the concentration of this compound or reduce the concentration of the competitive inhibitor if possible.4. Perform control experiments with photolysis of a related but inert caged compound to check for by-product effects. |
| Enzyme activity decreases over time after photolysis | 1. Consumption of released ATP: The enzyme is rapidly turning over the released ATP.2. Re-inhibition: The competitive inhibitor re-binds as the ATP concentration decreases.3. Photodamage to the enzyme: The UV light is damaging the enzyme. | 1. This is expected. The duration of the restored activity will depend on the rate of ATP hydrolysis.2. This is also expected. The system will return to an inhibited state as the ATP is consumed.3. Perform a control experiment where the enzyme is exposed to the UV flash in the absence of this compound to assess for photodamage.[6] |
| Variability in results between experiments | 1. Inconsistent photolysis: Fluctuations in the output of the light source.2. Inhomogeneous solution: Poor mixing of the this compound and other components.3. Temperature fluctuations: Enzyme kinetics are sensitive to temperature changes. | 1. Regularly check and calibrate the output of your flash lamp or laser.2. Ensure thorough mixing of all components before starting the experiment.3. Maintain a constant and controlled temperature throughout the experiment. |
| Unexpected biological response to the light flash alone | Photosensitive components in the experimental system: Some biological preparations can be sensitive to UV light. | Perform a "flash-only" control: Expose your preparation to the light flash without any caged compound present to observe any intrinsic photosensitivity. If a response is observed, you may need to adjust the wavelength or intensity of the light, or find an alternative approach. |
Quantitative Data
Table 1: Properties of Selected this compound Analogs
| Caged Compound | Abbreviation | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Rate of ATP Release (s⁻¹) | Ki (Inhibition Constant) |
| P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate | NPE-caged-ATP | 660 at 347 nm[6] | 0.63[5] | 83[5] | 0.35 - 1.6 mM[8] |
| P³-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl]adenosine 5'-triphosphate | DMNPE-caged-ATP | 4300 at 370 nm[3] | 0.07[3] | - | - |
| P³-[2-(4-hydroxyphenyl)-2-oxo]ethyl ATP | pHP-caged-ATP | - | - | >10⁶[9] | Acts as a competitive inhibitor[9] |
| [7-(dimethylamino)coumarin-4-yl]methyl ATP | DMACM-caged-ATP | ~35,000 at 385 nm[10] | - | >1.6 x 10⁹[10] | - |
Note: Values can vary depending on experimental conditions (pH, temperature, solvent).
Experimental Protocols
Protocol 1: Characterizing the Inhibitory Effect of this compound
-
Objective: To determine the inhibition constant (Ki) of the this compound analog for the enzyme of interest.
-
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Competitive inhibitor (if applicable for comparison)
-
This compound analog
-
Reaction buffer
-
Spectrophotometer or other suitable detection instrument
-
-
Procedure:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the substrate.
-
For each substrate concentration, prepare parallel reactions with and without a fixed concentration of this compound.
-
Initiate the reaction and measure the initial reaction velocity (V₀).
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the apparent Km and Vmax in the presence and absence of the this compound.
-
Calculate the Ki for the this compound using the appropriate equations for competitive inhibition.
-
Protocol 2: Overcoming Competitive Inhibition using Flash Photolysis of this compound
-
Objective: To demonstrate the reversal of competitive inhibition by the rapid release of ATP from this compound.
-
Materials:
-
Enzyme, substrate, and competitive inhibitor
-
This compound
-
Reaction buffer
-
Flash photolysis setup (e.g., UV flash lamp or pulsed laser) integrated with a kinetic measurement device (e.g., stopped-flow apparatus or spectrophotometer).
-
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, substrate, and the competitive inhibitor at concentrations that result in significant inhibition.
-
Add the this compound to the reaction mixture. The concentration should be calculated to release a sufficient amount of ATP to overcome the inhibition upon photolysis.
-
Equilibrate the mixture in the dark to allow for binding of the inhibitor and this compound.
-
Monitor the baseline enzyme activity (which should be low due to inhibition).
-
Trigger the UV flash to photolyze the this compound.
-
Immediately and continuously monitor the enzyme activity following the flash. A rapid increase in activity indicates the successful release of ATP and reversal of inhibition.
-
Control Experiments:
-
No this compound: Perform the experiment with the flash but without this compound to ensure the light itself does not affect enzyme activity.
-
No Inhibitor: Perform the experiment with this compound and the flash, but without the competitive inhibitor, to observe the effect of released ATP on the uninhibited enzyme.
-
Inactive Caged Compound: If available, use a structurally similar but non-photolabile caged compound to control for any effects of the compound itself.
-
-
Visualizations
Caption: Mechanism of competitive inhibition.
Caption: Workflow for overcoming competitive inhibition using this compound.
Caption: Troubleshooting logic for lack of enzyme activity post-photolysis.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nathan.instras.com [nathan.instras.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. nathan.instras.com [nathan.instras.com]
Technical Support Center: Understanding and Mitigating Side Effects of Nitrosoacetophenone from Caged ATP
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential side effects of 2-nitrosoacetophenone, a photolytic byproduct of P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-caged ATP). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experiments utilizing caged ATP.
Frequently Asked Questions (FAQs)
Q1: What is 2-nitrosoacetophenone and why is it a concern in my this compound experiments?
A1: 2-Nitrosoacetophenone is a chemical byproduct generated during the photolysis of NPE-caged ATP, a commonly used tool for the rapid and localized release of ATP in cellular and biochemical studies.[1][2] While caged compounds are designed to be biologically inert before photoactivation, their byproducts are not always benign.[3] Concerns arise because these byproducts can interact with cellular components, potentially leading to off-target effects and experimental artifacts.
Q2: Are there known biological targets of 2-nitrosoacetophenone?
A2: Yes, studies have shown that 2-nitrosoacetophenone is not biologically inert. It has been demonstrated to bind to bovine intestinal alkaline phosphatase.[4][5][6] This binding occurs at a site distinct from the enzyme's active site and can induce conformational changes in the protein.[4][5][6] This finding highlights the potential for 2-nitrosoacetophenone to interfere with cellular function and signaling pathways.
Q3: What are the potential consequences of 2-nitrosoacetophenone interacting with proteins?
A3: The interaction of 2-nitrosoacetophenone with proteins, such as alkaline phosphatase, can lead to a range of experimental complications. These include alterations in enzyme activity, disruption of protein-protein interactions, and interference with signaling cascades. Such off-target effects can confound the interpretation of results by introducing variables that are not related to the intended release of ATP.
Q4: How can I control for the potential side effects of 2-nitrosoacetophenone in my experiments?
A4: Implementing proper controls is critical. A key control experiment involves photolyzing the caging group in the absence of the biomolecule of interest (in this case, ATP) to observe any effects of the byproducts alone. This can be achieved by using a "caged" version of a biologically inert molecule or by photolyzing the caging chromophore itself. Additionally, one can pre-saturate the system with ATP before photolyzing this compound; any subsequent changes can then be more confidently attributed to the byproducts.[7]
Troubleshooting Guide
This guide addresses common issues that may be attributable to the side effects of 2-nitrosoacetophenone.
| Problem | Possible Cause | Recommended Solution |
| Unexpected changes in cell morphology or viability after photolysis, even with ATP-independent processes. | The photolysis byproduct, 2-nitrosoacetophenone, may be exerting cytotoxic effects. | Perform a control experiment by photolyzing a solution containing the caging group without ATP. Assess cell viability using a standard method like an ATP-based cell viability assay. If cytotoxicity is observed, consider reducing the concentration of this compound or the intensity/duration of the light pulse. |
| Alteration in the activity of an enzyme that is not a direct target of ATP. | 2-Nitrosoacetophenone may be directly interacting with and modulating the activity of the enzyme, as demonstrated with alkaline phosphatase.[4][5][6] | Test the effect of photolyzed "empty cage" solution on the purified enzyme's activity in vitro. If inhibition or activation is observed, it is crucial to report this finding and consider alternative caging groups with potentially more inert byproducts. |
| Inconsistent or irreproducible results in signaling pathway studies. | The byproduct could be interfering with components of the signaling cascade under investigation. | Map the known interactions of your signaling pathway and consider if any components are susceptible to interaction with reactive small molecules. Run control experiments where possible to isolate the effect of the byproduct. |
| High background signal in fluorescence-based assays after photolysis. | 2-Nitrosoacetophenone or other photolysis products may be fluorescent or may quench the fluorescence of your reporter. | Measure the fluorescence spectrum of a solution containing the photolyzed caging group alone to check for intrinsic fluorescence or quenching properties at the wavelengths used in your assay. |
Quantitative Data on 2-Nitrosoacetophenone Interactions
Currently, there is a lack of specific quantitative data in the public domain, such as IC₅₀ values, for the inhibitory effects of 2-nitrosoacetophenone on various enzymes and cellular processes. The primary evidence of its bioactivity comes from studies showing its interaction with alkaline phosphatase, which resulted in conformational changes rather than direct inhibition of the active site.[4][5][6] Researchers are encouraged to empirically determine the concentration-dependent effects of this byproduct in their specific experimental systems.
| Target | Effect | Quantitative Data (IC₅₀/Kᵢ) | Reference |
| Bovine Intestinal Alkaline Phosphatase | Binds to a non-active site and induces conformational changes. | Not Reported | [4][5][6] |
Experimental Protocols
Protocol: Assessing the Off-Target Effects of 2-Nitrosoacetophenone on Enzyme Activity
This protocol provides a general framework for testing whether 2-nitrosoacetophenone affects the activity of a specific enzyme of interest.
1. Preparation of Photolysis Byproduct Solution: a. Prepare a solution of NPE-caged ATP in the appropriate assay buffer at the same concentration used in your primary experiment. b. Expose this solution to the same light source (wavelength, intensity, and duration) used for uncaging ATP in your experiments. This will generate 2-nitrosoacetophenone and other byproducts. As a negative control, prepare a mock-irradiated solution kept in the dark.
2. Enzyme Activity Assay: a. Perform a standard activity assay for your enzyme of interest. This will typically involve combining the enzyme, its substrate, and any necessary cofactors in an appropriate buffer. b. To test for byproduct effects, add varying concentrations of the pre-photolyzed this compound solution (prepared in step 1) to the enzyme reaction mixture. c. As a control, add equivalent volumes of the mock-irradiated this compound solution to a parallel set of reactions. d. A further control is to add chemically synthesized 2-nitrosoacetophenone (if available) to determine its direct effect. e. Monitor the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
3. Data Analysis: a. Compare the enzyme activity in the presence of the photolysis byproducts to the control conditions. b. If a significant change in activity is observed, perform a dose-response analysis to determine the concentration of the byproduct solution that causes 50% inhibition (IC₅₀) or activation (EC₅₀).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Photolysis of this compound and potential downstream effects.
Caption: Workflow for assessing enzyme interference by photolysis byproducts.
References
- 1. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 2. pnas.org [pnas.org]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphate binding in the active site of alkaline phosphatase and the interactions of 2-nitrosoacetophenone with alkaline phosphatase-induced small structural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
Technical Support Center: Improving the Quantum Yield of ATP Photorelease
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caged ATP compounds. Our goal is to help you optimize your experiments to achieve a higher quantum yield for ATP photorelease.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ATP photorelease is slow and inefficient. What are the common causes and how can I improve the quantum yield?
A1: Several factors can contribute to low or slow ATP photorelease. Here are some common issues and their solutions:
-
Inadequate Light Source: Ensure your light source (e.g., flash lamp, laser) provides sufficient intensity at the optimal wavelength for your specific this compound compound. The efficiency of photolysis is directly related to the number of photons absorbed by the caged molecule.[1]
-
Incorrect Wavelength: Using a wavelength that does not match the absorption maximum of your caged compound will result in poor absorption and, consequently, a low quantum yield. Check the spectroscopic properties of your this compound and match your light source accordingly.[1][2]
-
Low Extinction Coefficient of Caged Compound: The extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A higher extinction coefficient leads to more efficient light absorption and a better photolytic yield.[1][3] Consider using a this compound derivative with a higher extinction coefficient in the desired wavelength range.[1][2]
-
Suboptimal pH: The rate of ATP release from some caged compounds, such as P³-1-(2-nitrophenyl)ethyl ester of ATP (NPE-caged-ATP), is pH-dependent. At lower pH values (e.g., pH 6.3), the release can be significantly faster than at higher pH values (e.g., pH 8.1).[4] If your experimental conditions allow, consider adjusting the pH to optimize the release kinetics.
-
Cellular Absorbance and Scattering: In cellular experiments, other molecules and structures can absorb or scatter the uncaging light, reducing the effective light reaching the this compound.[1] This is particularly relevant in thick tissue preparations.[1] Calibrating the light dose within your specific preparation is crucial.
-
Concentration of this compound: Very high concentrations of the caged compound can lead to an "inner filter effect," where molecules at the surface absorb most of the light, preventing it from reaching molecules deeper in the solution. This results in inhomogeneous uncaging.[3] It is recommended to keep the optical density of the caged compound in a cell below 20%.[3]
Q2: How do I choose the right this compound compound for my experiment?
A2: The choice of this compound depends on several factors:
-
Quantum Yield (Φ): This is a measure of the efficiency of converting an absorbed photon into a photoreleased ATP molecule.[1][3] A higher quantum yield means less light is required to release a given amount of ATP.
-
Extinction Coefficient (ε): As mentioned, a higher ε at the desired wavelength is preferable for efficient light absorption.[1][3]
-
Photolysis Rate: The speed at which ATP is released after illumination is critical for time-resolved studies.[1][5]
-
Wavelength of Activation: Some caged compounds can be activated by longer wavelengths (near-UV or visible light), which can be less damaging to cells than deep UV light.[5][6]
-
Solubility and Stability: The compound must be soluble and stable in your experimental buffer.
-
Biological Inertness: The caged compound and its photolysis byproducts should ideally be biologically inert and not interfere with the process being studied.[1]
Q3: Are the byproducts of photolysis a concern?
A3: Yes, the photolysis byproducts can sometimes be a concern. For example, the photolysis of DMNPE-caged ATP produces dimethylnitrosoacetophenone, which can bind to sulfhydryl groups and potentially disrupt protein structure.[2] It is important to perform control experiments to test for any effects of the byproducts.[1] This can be done by:
-
Illuminating the sample in the absence of the caged compound.
-
Using a structurally related caged compound that undergoes photolysis but does not release ATP (e.g., caged inorganic phosphate).[1]
-
Adding a reducing agent, such as dithiothreitol (B142953) (DTT), which can help neutralize reactive byproducts.[2]
Q4: Can I use fluorescent indicators to measure the amount of released ATP?
A4: While it is possible to use fluorescent indicators to measure downstream effects of ATP release, such as changes in Ca²⁺ concentration, there can be complications. The presence of caged compounds can sometimes alter the fluorescent properties of the indicators.[1] For quantitative measurements of ATP release, it is often more reliable to calibrate the photolysis of the caged compound directly. One method is to measure the pH change that accompanies the photorelease of ATP from compounds like NPE-caged ATP, as one proton is released for every molecule of ATP.[3]
Quantitative Data Summary
The efficiency of ATP photorelease is determined by the product of the extinction coefficient (ε) and the quantum yield (Φ). Below is a comparison of different this compound compounds.
| Caged Compound | Abbreviation | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Wavelength (nm) | Reference |
| P³-1-(2-nitrophenyl)ethyl-ATP | NPE-caged-ATP | ~5,400 | 0.63 | 347 | [1] |
| P³-1-(4,5-dimethoxy-2-nitrophenyl)ethyl-ATP | DMNPE-caged-ATP | ~4,300 | 0.07 | 347 | [2] |
| [7-(dimethylamino)coumarin-4-yl]methyl-ATP | DMACM-caged-ATP | >14,000 | >0.20 | ~405 | [5][7] |
Note: The quantum yield and extinction coefficient can vary depending on the experimental conditions such as solvent and pH.
Experimental Protocols
Protocol 1: General Procedure for Photorelease of this compound
This protocol outlines the basic steps for uncaging ATP in a solution.
Materials:
-
This compound compound (e.g., NPE-caged-ATP)
-
Experimental buffer (e.g., Tris-HCl, HEPES)
-
Light source (e.g., UV flash lamp, laser with appropriate wavelength)
-
Cuvette or sample chamber suitable for illumination
-
Spectrophotometer or luminometer for ATP measurement
Procedure:
-
Prepare a stock solution of the this compound in the desired experimental buffer. Store this solution in the dark and on ice to prevent premature photolysis.[8]
-
Dilute the this compound stock solution to the final desired concentration in the experimental buffer.
-
Transfer the solution to a suitable cuvette or experimental chamber.
-
Equilibrate the sample to the desired temperature.
-
Deliver a light pulse of a defined duration and intensity to the sample. The specific parameters will depend on your light source and the caged compound being used.
-
Immediately after photolysis, measure the concentration of released ATP. This can be done using various methods, such as the luciferin-luciferase assay (see Protocol 2).
-
Perform control experiments by illuminating a sample without this compound to ensure that the light pulse itself does not cause any artifacts.
Protocol 2: Measurement of Released ATP using the Luciferin-Luciferase Assay
This is a highly sensitive method for quantifying ATP.
Materials:
-
Luciferin-luciferase assay kit
-
Luminometer
-
ATP standard solution
-
Sample containing photoreleased ATP
Procedure:
-
Prepare the luciferin-luciferase reagent according to the manufacturer's instructions. Protect the reagent from light.[9][10]
-
Prepare an ATP standard curve. This involves making serial dilutions of a known concentration of ATP standard.[11]
-
Add the luciferin-luciferase reagent to both your samples (containing the photoreleased ATP) and the ATP standards in a luminometer-compatible plate or cuvette.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[10]
-
Calculate the ATP concentration in your samples by comparing their luminescence readings to the standard curve.
Visualizations
Caption: Workflow for a typical ATP photorelease experiment.
Caption: Simplified signaling pathway of photoreleased ATP.
Caption: A logical approach to troubleshooting low quantum yield.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 9. protocols.io [protocols.io]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. creative-bioarray.com [creative-bioarray.com]
selecting the right wavelength for uncaging ATP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caged ATP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a biologically inactive form of ATP that has been chemically modified with a photolabile "caging" group. This caging group prevents the ATP from being recognized and used by enzymes. The primary advantage of using this compound is the ability to control the release of active ATP with high spatial and temporal precision. By exposing the caged compound to light of a specific wavelength, the caging group is cleaved, "uncaging" the ATP and making it available to interact with its biological targets. This technique is invaluable for studying rapid cellular processes that are dependent on ATP, such as muscle contraction, neurotransmission, and intracellular signaling.[1][2]
Q2: What is the optimal wavelength for uncaging ATP?
A2: The optimal wavelength for uncaging ATP depends on the specific photolabile caging group used. For the most common this compound compounds, such as NPE-caged ATP, the optimal wavelength for one-photon uncaging is in the near-ultraviolet (UV) range, typically between 347 nm and 365 nm.[3] For two-photon uncaging, which offers better spatial resolution and reduced phototoxicity, longer wavelengths in the infrared spectrum are used. For instance, MNI-caged compounds are effectively uncaged at around 720 nm.[4] It is crucial to consult the manufacturer's specifications for the particular this compound compound you are using to determine its optimal uncaging wavelength.
Q3: What are the key factors that determine the efficiency of ATP uncaging?
A3: The efficiency of ATP uncaging is primarily determined by two photochemical properties of the caged compound:
-
Extinction Coefficient (ε): This is a measure of how strongly the caging group absorbs light at a specific wavelength. A higher extinction coefficient means more efficient light absorption.
-
Quantum Yield (Φ): This represents the efficiency of the photochemical reaction that cleaves the caging group once a photon is absorbed. It is the ratio of the number of uncaged molecules to the number of absorbed photons.
The overall uncaging efficiency is proportional to the product of the extinction coefficient and the quantum yield (ε × Φ).[1]
Q4: What are the potential side effects or artifacts of ATP uncaging?
A4: While a powerful technique, ATP uncaging can have potential side effects. The high-intensity UV light used for one-photon uncaging can be phototoxic to cells, causing damage to cellular components. Additionally, the uncaging reaction releases byproducts along with ATP, and these byproducts could potentially have their own biological effects. It is also important to ensure that the caged compound itself is biologically inert before photolysis and does not act as an agonist or antagonist.[1] To mitigate these issues, it is recommended to use the lowest effective light intensity and duration, and to perform control experiments to assess the effects of the light and byproducts on the system. Two-photon uncaging can also help minimize phototoxicity by using lower-energy infrared light.[4]
Troubleshooting Guide
Problem: Low or no biological response after uncaging.
| Possible Cause | Troubleshooting Step |
| Incorrect Wavelength | Verify the optimal uncaging wavelength for your specific this compound compound from the manufacturer's datasheet. Ensure your light source is emitting at the correct wavelength and that all optical components (e.g., objectives, filters) are suitable for that wavelength. |
| Insufficient Light Intensity or Duration | Increase the intensity or duration of the light pulse. Be mindful of potential phototoxicity and increase incrementally. A light density of approximately 0.5 µJ/µm² is a good starting point for focal uncaging.[2] |
| Inefficient Uncaging | This can be due to a low quantum yield or extinction coefficient of the caged compound. Consider using a different this compound with better photochemical properties. High concentrations of the caged compound can also lead to competing light absorption by the leaving group, reducing efficiency.[3] |
| Degradation of this compound | Caged compounds can be sensitive to light and temperature. Store stock solutions and experimental samples protected from light and at the recommended temperature (typically -20°C). Prepare fresh working solutions for each experiment. |
| Biological System Unresponsive | Confirm that the biological system is capable of responding to ATP. Perform a positive control by directly applying active ATP to the sample. |
Problem: Apparent phototoxicity or cell damage.
| Possible Cause | Troubleshooting Step |
| High UV Light Exposure | Reduce the intensity and/or duration of the uncaging light pulse to the minimum required to elicit a biological response. |
| One-Photon Excitation | If available, switch to a two-photon uncaging setup. Two-photon excitation uses lower-energy infrared light, which is less damaging to cells and provides better spatial confinement of the uncaging event.[4] |
| Toxicity of Uncaging Byproducts | Perform control experiments by uncaging in the absence of the biological target to assess the effect of the byproducts alone. If byproducts are found to be toxic, it may be necessary to switch to a different caged compound with more inert byproducts. |
Quantitative Data
The following table summarizes the photochemical properties of some common this compound compounds. The uncaging efficiency is a product of the extinction coefficient and the quantum yield.
| Caged Compound | Caging Group | Typical Uncaging Wavelength (nm) | Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (Φ) |
| NPE-caged ATP | 1-(2-Nitrophenyl)ethyl | 347 - 365 | ~5,000 | ~0.65[3] |
| DMNPE-caged ATP | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | 350 - 365 | ~5,000 | ~0.07 |
| CDNI-caged GABA | 4-Carboxymethoxy-5,7-dinitroindolinyl | ~355 (1P), ~720 (2P) | Not specified | ~0.6 |
Note: The exact values can vary depending on the experimental conditions (e.g., pH, solvent).
Experimental Protocols
One-Photon Uncaging of ATP
Objective: To induce a rapid increase in intracellular ATP concentration in cultured cells using UV flash photolysis.
Materials:
-
NPE-caged ATP
-
Cultured cells grown on glass coverslips
-
Microscope equipped with a UV flash lamp system and appropriate filters
-
Physiological buffer
Procedure:
-
Cell Preparation: Plate cells on coverslips and allow them to adhere.
-
Loading of this compound: Incubate the cells with a working solution of NPE-caged ATP in physiological buffer. The concentration and loading time will need to be optimized for the specific cell type and experimental question.
-
Microscopy Setup: Place the coverslip in a chamber on the microscope stage. Identify the target cell(s).
-
Uncaging: Deliver a brief pulse of UV light (e.g., 350-365 nm) through the microscope objective focused on the target cell(s). The duration and intensity of the flash should be optimized to achieve the desired ATP concentration while minimizing phototoxicity.
-
Data Acquisition: Immediately following the flash, record the biological response of interest (e.g., changes in intracellular calcium, membrane potential, or cellular morphology).
Two-Photon Uncaging of ATP
Objective: To achieve highly localized release of ATP within a subcellular region of a neuron in a brain slice.
Materials:
-
MNI-caged ATP or other two-photon sensitive this compound
-
Acute brain slices
-
Two-photon microscope with a mode-locked Ti:Sapphire laser
-
Artificial cerebrospinal fluid (ACSF)
Procedure:
-
Slice Preparation: Prepare acute brain slices according to standard protocols and allow them to recover.
-
Incubation: Transfer a slice to the recording chamber on the microscope stage and perfuse with ACSF containing the two-photon sensitive this compound.
-
Targeting: Using the two-photon microscope, identify the neuron and the specific subcellular region of interest (e.g., a dendritic spine).
-
Uncaging: Park the focused laser beam (tuned to the appropriate wavelength, e.g., 720 nm) at the target location and deliver a short laser pulse (typically a few milliseconds).
-
Recording: Record the physiological response, such as a postsynaptic current or a change in fluorescence of a calcium indicator, with high temporal resolution.[5]
Visualizations
Caption: A general experimental workflow for ATP uncaging experiments.
Caption: Simplified signaling pathway of an ATP-gated P2X receptor.
Caption: A troubleshooting flowchart for low or no response in ATP uncaging.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.fsu.edu [bio.fsu.edu]
- 3. Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Caged ATP Stock Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding stability issues with caged ATP stock solutions. It is designed for researchers, scientists, and drug development professionals who utilize these photolabile compounds in their experiments.
Troubleshooting Guide
Instability of this compound stock solutions can manifest as precipitation, loss of biological activity upon uncaging, or premature release of ATP. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Precipitation in the Stock Solution
Precipitation can occur either in the initial stock solution or upon dilution into an aqueous buffer. This can lead to inaccurate concentration determination and inconsistent experimental results.
Troubleshooting Workflow: Precipitation
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Loss of this compound Activity
A decrease in the expected biological response after photolysis suggests that the this compound has degraded, either through hydrolysis of the caging group or degradation of the ATP molecule itself.
Troubleshooting Workflow: Loss of Activity
Caption: Troubleshooting workflow for loss of activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound stock solution instability?
A1: The primary causes of instability are:
-
Hydrolysis: The ester bond linking the caging group to the ATP molecule is susceptible to hydrolysis, which is accelerated by non-neutral pH and higher temperatures. This leads to the premature release of ATP.
-
Precipitation: This can be due to exceeding the solubility limit of the this compound in a particular solvent or due to "solvent-shifting" when a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.
-
Photodegradation: Exposure to ambient light, especially UV wavelengths, can cause premature uncaging of the ATP.
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of biological molecules, including this compound.[1][2]
Q2: How should I prepare and store my this compound stock solution to maximize stability?
A2: To maximize stability, follow these guidelines:
-
Solvent Selection: Dissolve the powdered this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or water. If using water, ensure the pH is adjusted to a neutral range (7.0-7.5).[3]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental buffer.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or, for longer-term storage, at -80°C.[4] All stock solutions should be protected from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My this compound precipitated after I diluted my DMSO stock in my aqueous experimental buffer. What should I do?
A3: This is a common issue known as "solvent-shifting" or "antisolvent precipitation." To avoid this:
-
Use a Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of your pre-warmed experimental buffer. Mix this intermediate dilution thoroughly before adding it to the final volume of your buffer.
-
Lower the Final Concentration: Ensure that the final concentration of the this compound in your aqueous buffer is below its solubility limit.
-
Pre-warm the Buffer: Adding the cold stock solution to a warm buffer can sometimes aid in solubility.
Q4: How can I check the quality and concentration of my this compound stock solution?
A4: You can assess the quality and concentration of your stock solution using the following methods:
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection can be used to determine the purity of the this compound and to quantify its concentration by comparing the peak area to a standard curve. This method can also detect the presence of degradation products like free ATP or the cleaved caging group.
-
Functional Assay (Luciferase-based): A luciferase-based ATP assay can be used to functionally validate your this compound.[5] In this assay, you would measure the light output from the luciferase reaction before and after UV photolysis of your this compound solution. A significant increase in light output after uncaging confirms the presence of active ATP.
Data Presentation
Table 1: General Stability of this compound Stock Solutions Under Different Conditions
| Parameter | Condition | Expected Stability | Recommendations |
| Storage Temperature | -20°C | Good for up to 12 months.[4][6] | Standard storage for most applications. |
| -80°C | Excellent for long-term storage (>12 months). | Recommended for archival stocks. | |
| Freeze-Thaw Cycles | 1-3 cycles | Minimal degradation expected. | Aliquoting is highly recommended to avoid >3 cycles. |
| >5 cycles | Potential for significant degradation.[1][2] | Avoid if possible; re-validate stock if necessary. | |
| pH of Aqueous Stock | 6.0 - 6.5 | Increased rate of hydrolysis.[7][8] | Adjust pH to neutral for storage. |
| 7.0 - 7.5 | Optimal for stability.[3] | Recommended pH range for aqueous stocks. | |
| > 8.0 | Increased rate of hydrolysis.[8] | Avoid alkaline conditions for storage. | |
| Light Exposure | Ambient Light | Gradual degradation and uncaging. | Always store and handle in the dark or low-light conditions. |
| UV Light | Rapid uncaging. | Use for intentional photolysis only. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials:
-
Powdered this compound (e.g., NPE-caged ATP)
-
Anhydrous dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of powdered this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the calculated mass of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or pH-adjusted (7.0-7.5) sterile water to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into single-use volumes in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control of this compound Stock Solution
This protocol combines HPLC analysis for purity and concentration with a functional luciferase assay for activity.
Experimental Workflow: Quality Control
Caption: Workflow for quality control of this compound stock solutions.
A. HPLC Analysis
-
Mobile Phase: Prepare a suitable mobile phase, for example, 100 mM potassium phosphate (B84403) buffer (pH 6.5) with a small percentage of methanol.
-
Column: Use a C18 reverse-phase HPLC column.
-
Standard Curve: Prepare a series of known concentrations of ATP to generate a standard curve.
-
Sample Preparation: Dilute your this compound stock solution to fall within the range of your standard curve.
-
Injection and Detection: Inject the standards and your sample onto the HPLC system. Monitor the elution profile using a UV detector at 259 nm.
-
Analysis: Compare the retention time of your main peak to that of a this compound standard to confirm its identity. Calculate the purity by integrating the area of all peaks. Quantify the concentration by comparing the peak area of your this compound to the ATP standard curve (note: an extinction coefficient correction may be necessary if a this compound standard is not available).
B. Luciferase-Based Functional Assay
-
Reagents:
-
Luciferase/Luciferin reagent mix
-
Your this compound stock solution
-
ATP standard for positive control
-
Buffer (the same as your experimental buffer)
-
-
Procedure:
-
Prepare a reaction mixture containing the luciferase/luciferin reagent in your experimental buffer.
-
Add a small volume of your diluted this compound stock solution to the reaction mixture.
-
Immediately measure the baseline luminescence using a luminometer. This value should be very low, indicating that there is little free ATP.
-
Expose the sample to a UV light source for a sufficient time to uncage the ATP.
-
Immediately measure the luminescence again. A significant increase in the luminescence signal indicates the successful release of active ATP.
-
Run a positive control with a known concentration of ATP to ensure the assay is working correctly.
-
Signaling Pathway and Degradation
Hydrolysis of NPE-Caged ATP
The primary degradation pathway for NPE-caged ATP in an aqueous solution is hydrolysis, which results in the premature release of ATP and the formation of a nitrosoacetophenone byproduct. This process is accelerated by non-neutral pH and elevated temperatures.
Caption: Hydrolysis degradation pathway of NPE-caged ATP.
References
- 1. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. jenabioscience.com [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular ATP Hydrolysis Inhibits Synaptic Transmission by Increasing pH Buffering in the Synaptic Cleft | PLOS Biology [journals.plos.org]
Technical Support Center: Controlling for Effects of the Uncaging Flash
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control for the potential artifacts and side effects of the uncaging flash in photostimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary artifacts associated with the uncaging flash?
A1: The primary artifacts stem from the delivery of light energy to a biological sample. These can include:
-
Phototoxicity: High-energy light, particularly in the UV spectrum, can damage cells and tissues.[1][2] This can manifest as decreased cell viability, altered morphology, or rundown of physiological responses over repeated stimulations.
-
Heat-Induced Effects: The light energy absorbed by the sample can be converted to heat, potentially altering the kinetics of biological processes or even causing thermal damage. While often a concern, some studies suggest that with appropriate laser parameters, temperature changes can be minimal.
-
Unintended Photoreactions: The uncaging light might interact with endogenous molecules in the cell or components of the experimental medium, leading to unintended biological effects.
-
Direct Effects of Light on the System: The flash itself might evoke a physiological response independent of the uncaged molecule, for instance, by activating endogenous light-sensitive channels or molecules.
Q2: How can I determine the optimal light dosage to minimize phototoxicity?
A2: The optimal light dosage is the minimum amount required to release a sufficient concentration of the active molecule to elicit a biological effect. To determine this:
-
Perform a Power-Response Curve: Start with a low laser power or short flash duration and progressively increase it until you observe the desired biological response. Use the lowest effective power for your experiments.
-
Monitor Cell Health: Use live-cell imaging or electrophysiological recordings to monitor the health of your preparation. Signs of phototoxicity include membrane blebbing, changes in resting membrane potential, or a gradual decrease in response amplitude with repeated uncaging (rundown).[1]
-
Choose Efficient Caged Compounds: Select caged compounds with a high "uncaging index" (the product of the extinction coefficient and quantum yield).[2] A higher index means less light is needed for uncaging, reducing the risk of phototoxicity.[2]
Q3: What are the essential control experiments for an uncaging study?
A3: To ensure that the observed biological effect is due to the photoreleased molecule and not an artifact, several control experiments are critical:
-
Light-Only Control: Apply the uncaging flash to the preparation in the absence of the caged compound. This controls for any effects of the light itself, such as heating or direct activation of endogenous molecules.
-
Caged Compound-Only Control (No Light): Apply the caged compound to the preparation without delivering the uncaging flash. This verifies that the caged (inactive) form of the molecule does not have any biological activity on its own.[2]
-
Vehicle Control: Perform a "sham" uncaging experiment where the uncaging flash is delivered to an area of the preparation that does not contain the caged compound or is just outside the cell of interest. This helps to identify any diffuse or non-localized effects of the light.
-
Photolysis By-product Control: The uncaging reaction produces the active molecule and a "cage" photoproduct.[2] If possible, apply these by-products to the preparation to ensure they do not have biological effects.
Troubleshooting Guides
Problem: I observe a biological response in my "Light-Only" control experiment.
-
Possible Cause: The light intensity may be too high, causing direct cellular activation or damage.
-
Solution: Reduce the laser power or the duration of the light flash. Use the minimum energy necessary to achieve a reliable response in the presence of the caged compound.
-
-
Possible Cause: The wavelength of light may be interacting with endogenous photosensitive molecules in your sample.
-
Solution: If your experimental setup allows, try shifting to a longer wavelength for uncaging. Two-photon uncaging, which uses infrared light, can significantly reduce this artifact by limiting excitation to a small focal volume.[2]
-
Problem: My cells are dying or show signs of stress after the experiment.
-
Possible Cause: Phototoxicity from the uncaging light.[1]
-
Solution 1: Reduce the total light exposure. This can be achieved by lowering the laser power, shortening the flash duration, or reducing the number of uncaging events at a single location.
-
Solution 2: Switch to a more efficient caged compound that requires less light for activation.[3] For example, CDNI-caged glutamate (B1630785) is often less phototoxic than MNI-caged glutamate because it requires less energy to evoke the same response.[1][3]
-
Solution 3: Use two-photon excitation. The use of longer, less energetic wavelengths that only cause excitation at the focal point significantly reduces out-of-focus phototoxicity.[2]
-
Problem: The response to uncaging is inconsistent or diminishes over time (rundown).
-
Possible Cause: This is a classic sign of phototoxicity or photodamage.[1]
-
Solution: Follow the recommendations for reducing phototoxicity above. Ensure your light source is stable and that the caged compound concentration is consistent.
-
-
Possible Cause: Local depletion of the caged compound.
-
Solution: Ensure adequate perfusion or diffusion of the caged compound to the uncaging site. For experiments in tissue, local application through a capillary may be necessary to maintain a stable concentration.[2]
-
-
Possible Cause: The caged compound itself may have a low level of agonist or antagonist activity.[2]
-
Solution: Perform the "Caged Compound-Only" control to test for any effects of the compound in its inactive state. If activity is observed, you may need to find an alternative caged version of your molecule.
-
Quantitative Data
Table 1: Properties of Common Caged Glutamate Compounds
| Caged Compound | Typical Uncaging Wavelength (nm) | Two-Photon Cross-Section (GM) at ~720-730 nm | Quantum Yield (Φ) | Key Characteristics |
| MNI-Glutamate | 330-360 | ~0.06 | 0.065 - 0.085 | Widely used, but can be phototoxic at higher energies.[1][3] |
| CDNI-Glutamate | 350-400 | ~5x larger than MNI-Glu | ~0.6 | Higher efficiency and lower phototoxicity compared to MNI-Glu.[1][3] |
| RuBi-Glutamate | 400-470 | N/A (max at 800 nm) | ~0.2 | Red-shifted absorption, useful for two-color uncaging experiments.[4] |
| DEAC450-Glutamate | ~450 | N/A | High | Allows for uncaging with blue light, reducing the impact of short-wavelength light on cells.[1][4] |
Note: GM = Goeppert-Mayer units. Quantum yield and cross-section can vary with experimental conditions.
Experimental Protocols
Protocol 1: Light-Only Artifact Control
-
Preparation: Prepare the biological sample (e.g., cell culture, brain slice) exactly as you would for the uncaging experiment, but use a vehicle solution (e.g., ACSF, HBSS) that does not contain the caged compound.
-
Light Delivery: Position the light source (e.g., laser spot, microscope objective) over the region of interest.
-
Stimulation: Deliver a series of light flashes with the same parameters (wavelength, intensity, duration, frequency) that you plan to use for the actual uncaging experiment.
-
Recording: Record the biological response (e.g., electrophysiological recording, fluorescence imaging of a calcium indicator).
-
Analysis: Analyze the recording for any changes that are time-locked to the light flash. An ideal control shows no response. Any observed response is considered a light-induced artifact and must be accounted for.
Protocol 2: Caged Compound Inertness Control
-
Preparation: Prepare the biological sample and perfuse with the solution containing the final concentration of the caged compound.
-
Incubation: Allow the caged compound to equilibrate with the tissue for the same duration as in a typical experiment.
-
Recording (No Light): Record the baseline biological activity for an extended period without delivering any uncaging flashes.
-
Analysis: Compare the baseline activity before and after the application of the caged compound. Any change in activity indicates that the caged compound itself is not biologically inert and may be acting as a weak agonist or antagonist.[2]
Visualizations
References
Technical Support Center: Caged ATP Experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with caged ATP.
Frequently Asked Questions (FAQs) & Troubleshooting
High background activity in this compound experiments, manifesting as a physiological response before UV photolysis, can confound results. This section addresses the common causes and provides systematic solutions to mitigate them.
Q1: I'm observing a biological response before I even flash the UV light. What is causing this high background activity?
A1: Pre-photolysis activity, or high background, is typically caused by the presence of free ATP in your experimental setup. The most common sources are:
-
Impusity of the this compound Stock: The synthesis and purification of this compound are not perfect. Commercial preparations often have a purity of ≥95%, meaning up to 5% of the stock could be free, biologically active ATP.[1][2]
-
Spontaneous (Non-photolytic) Hydrolysis: The ester bond linking the caging group to the ATP molecule can be susceptible to aqueous hydrolysis, leading to the gradual release of ATP. While NPE-caged phosphates are generally stable in solution, this can become a factor depending on pH, temperature, and buffer composition.[3]
-
Degradation During Storage and Handling: Improper storage, multiple freeze-thaw cycles, and prolonged exposure to ambient light can lead to the degradation of the caged compound and release of free ATP.[1][4][5]
-
Enzymatic Degradation: In experiments involving extracellular application, cell surface enzymes like ecto-ATPases or apyrases can hydrolyze spontaneously released ATP, and in some cases may interact with the caged compound itself, leading to signal amplification.[1][6]
Q2: How can I check the purity of my this compound stock?
A2: The most reliable method is High-Performance Liquid Chromatography (HPLC). You can run a sample of your this compound solution and compare it to standards for ATP, ADP, and AMP to quantify the level of contamination. A significant peak corresponding to the retention time of ATP indicates a purity issue.
Experimental Protocol: HPLC Purity Analysis A detailed protocol for separating adenosine (B11128) phosphates is provided in the "Experimental Protocols" section below. This method can be adapted to assess the percentage of free ATP in your this compound stock.[7][8]
Q3: What are the best practices for storing and handling this compound to minimize degradation?
A3: To maintain the integrity of your this compound and prevent premature uncaging, follow these guidelines:
-
Storage Temperature: Store the solid compound or frozen solutions at -20°C to -30°C.[1][4][5]
-
Protect from Light: Caged compounds are light-sensitive. Store vials in the dark and minimize exposure to ambient light during solution preparation.[1][3][4][5] Use amber tubes or wrap tubes in foil.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.
-
pH: Maintain the pH of your stock solution around 7.5, as extreme pH values can accelerate hydrolysis.[1][2] Commercial solutions are often supplied at this pH.
-
Fresh Solutions: Prepare experimental solutions fresh on the day of the experiment and keep them on ice until use.
| Parameter | Recommendation | Rationale |
| Long-Term Storage | -20°C to -30°C, desiccated, in the dark. | Prevents chemical and light-induced degradation. |
| Working Solutions | Prepare fresh daily, keep on ice. | Minimizes spontaneous hydrolysis in aqueous buffer. |
| Freeze-Thaw Cycles | Avoid by preparing single-use aliquots. | Prevents molecular stress and degradation. |
| Light Exposure | Minimize at all times (use amber tubes). | Prevents premature photolysis. |
| pH | Maintain stock solutions near pH 7.5. | Avoids acid or base-catalyzed hydrolysis. |
Q4: My experiment involves applying this compound extracellularly. How can I prevent enzymes on the cell surface from causing background activity?
A4: The activity of ectonucleotidases can be a significant problem. The best approach is to include specific inhibitors in your experimental buffer.
-
Ecto-ATPase Inhibitors: These enzymes hydrolyze ATP to ADP. Including an inhibitor can stabilize the extracellular ATP concentration.
-
Control Experiments: Always run a control where you add a known, low concentration of ATP (equivalent to the suspected contaminant level) in the presence of these inhibitors to understand the baseline response.
| Inhibitor | Target Enzyme(s) | Typical Working Concentration | Notes |
| Suramin | Ecto-ATPase, P2 Receptors | 10 - 100 µM | Broad-spectrum P2 antagonist. Non-competitive inhibitor of ecto-ATPase.[9] |
| Reactive Blue 2 | Ecto-ATPase, P2Y Receptors | 10 - 50 µM | Can also inhibit ecto-ADPase and 5'-nucleotidase activity.[9] |
| PPADS | Ecto-ATPase, P2X Receptors | 30 - 300 µM | Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid.[9] |
| PV4 | Ecto-ATPase | ~100 nM | A novel, potent ecto-ATPase inhibitor.[10] |
Note: The optimal concentration of any inhibitor should be determined empirically for your specific cell type and experimental conditions, as they can have off-target effects.
Experimental Protocols
Protocol 1: General ATP Uncaging by UV Flash Photolysis
This protocol provides a general workflow for uncaging ATP in a cellular preparation (e.g., cell culture or tissue slice).
-
Preparation: Load cells with your desired indicator (e.g., a calcium-sensitive dye if studying P2Y receptors). Prepare your experimental buffer, including any necessary enzyme inhibitors.
-
Incubation: Equilibrate your preparation in the buffer. Add the this compound to the bath to a final concentration (typically 50-200 µM).[11] Perform this step in low-light conditions. Allow the this compound to diffuse and reach equilibrium.
-
Baseline Measurement: Record the baseline cellular activity (e.g., fluorescence, membrane current) for a period before the flash to ensure there is no background activity.
-
Photolysis: Deliver a brief, intense pulse of UV light (e.g., 350-365 nm) from a flash lamp or laser.[4][12][13] The duration and intensity will need to be calibrated to determine the amount of ATP released.[12][14]
-
Data Acquisition: Record the cellular response immediately following the flash.
-
Control Experiments: It is critical to perform control experiments to validate your results.
-
No this compound Control: Deliver a UV flash to the preparation in the absence of this compound to ensure the light itself does not elicit a response.[11]
-
Inactive Compound Control: Photolyze a structurally related but biologically inactive caged compound (e.g., caged inorganic phosphate) to control for effects of the photolysis byproducts.[14]
-
Saturation Control: Pre-activate the pathway of interest with a saturating concentration of ATP before photolyzing this compound. No additional response should be observed if the pathway is already maximally stimulated.[14]
-
Protocol 2: HPLC Method for Adenosine Phosphate (B84403) Analysis
This method allows for the separation and quantification of ATP, ADP, and AMP, and can be used to assess the purity of a this compound solution.[7][8]
-
System: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 3 x 150 mm, 2.7 µm particle size) is required.[8]
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer, pH adjusted to ~6.8.[8]
-
Sample Preparation: Dilute your this compound stock in the mobile phase to an appropriate concentration.
-
Standard Curve: Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., 0.2 to 10 µM) to generate a standard curve for quantification.[7]
-
Analysis: Inject the sample and standards. The retention times for ATP, ADP, and AMP will be distinct. Calculate the area under the peak corresponding to ATP in your this compound sample and quantify the amount of contaminant using the standard curve.
Visual Guides
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen NPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(2-Nitrophenyl)Ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. NPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(2-Nitrophenyl)Ethyl) Ester, Disodium Salt) 5 mg [thermofisher.com]
- 6. Inhibition of Ecto-Apyrase and Ecto-ATPase by Pyridoxal Phosphate-Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of some purinergic agents on ecto-ATPase activity and pattern of stepwise ATP hydrolysis in rat liver plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecto-ATPase inhibition: ATP and adenosine release under physiological and ischemic in vivo conditions in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Use of Dithiothreitol (DTT) with Caged ATP
This guide provides technical support for researchers, scientists, and drug development professionals using dithiothreitol (B142953) (DTT) in experiments involving caged ATP. It addresses common issues, provides troubleshooting advice, and details best practices to ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using DTT and this compound together?
A1: The primary issue is the potential for premature uncaging. DTT is a potent reducing agent used to prevent the oxidation of sulfhydryl groups in proteins.[1][2] this compound compounds, such as NPE-caged ATP and DMNPE-caged ATP, utilize a photolabile nitrobenzyl-based caging group.[3] DTT can chemically reduce this nitro group, causing the release of active ATP without UV photolysis. This leads to a high background signal and a loss of temporal control in your experiment.
Q2: What is the chemical mechanism for DTT-induced ATP release?
A2: DTT acts as a reducing agent by donating electrons.[1] In the case of nitroaromatic caged compounds, DTT can reduce the nitro group (NO₂) on the caging moiety. This chemical reduction destabilizes the linkage between the caging group and the ATP molecule, leading to its cleavage and the release of free ATP. The reaction is dependent on factors like DTT concentration, pH, temperature, and incubation time.
Q3: Are some types of this compound more susceptible than others?
A3: Yes. Caged compounds that rely on nitroaromatic photolabile protecting groups, such as the commonly used 1-(2-nitrophenyl)ethyl (NPE) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) groups, are susceptible to reduction by DTT.[4][5] If you are using a caged compound with a different chemistry, its susceptibility may vary, but validation is always recommended.
Q4: Are there alternative reducing agents that are compatible with this compound?
A4: Yes, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is the recommended alternative. TCEP is a stable and effective reducing agent over a broader pH range than DTT.[1][6] Crucially, it does not reduce nitroaromatic compounds and therefore does not cause premature uncaging of ATP. TCEP is generally considered the preferred choice for applications involving caged compounds or when using techniques like maleimide (B117702) labeling.[7]
Q5: How should I prepare and store DTT and this compound solutions to minimize issues?
A5: DTT in solution is prone to oxidation, especially at a pH above 7.0.[8][9] It is highly recommended to prepare DTT solutions fresh immediately before each experiment.[1] this compound should be stored frozen, protected from light, and in a desiccated environment to prevent degradation.[10][11] Never store DTT and this compound in the same stock solution.
Troubleshooting Guide
Problem: I am observing ATP-dependent activity in my experiment before UV photolysis.
This indicates the presence of free ATP in your solution prior to uncaging. The troubleshooting workflow below can help diagnose the cause.
Caption: Troubleshooting workflow for premature ATP activity.
Quantitative Data
The rate of DTT-induced premature uncaging is highly dependent on experimental conditions. The following table provides an illustrative example of the expected effect of DTT on DMNPE-caged ATP stability at physiological pH. Note: This data is for illustrative purposes only. You must perform a compatibility test (Protocol 1) under your specific experimental conditions.
Table 1: Estimated Premature ATP Release from DMNPE-caged ATP at pH 7.4, 22°C
| Incubation Time (minutes) | % ATP Release (0 mM DTT) | % ATP Release (1 mM DTT) | % ATP Release (5 mM DTT) | % ATP Release (10 mM DTT) |
| 0 | < 0.1% | < 0.1% | < 0.1% | < 0.1% |
| 15 | < 0.1% | ~1-2% | ~5-8% | ~12-18% |
| 30 | < 0.1% | ~2-4% | ~10-15% | ~25-35% |
| 60 | < 0.1% | ~5-8% | ~20-28% | ~45-55% |
Experimental Protocols
Protocol 1: Compatibility Test for DTT and this compound
This protocol uses a standard luciferase-based ATP assay to quantify the amount of free ATP released from a caged compound upon incubation with DTT.
Materials:
-
This compound stock solution (e.g., 10 mM)
-
DTT stock solution (e.g., 100 mM, freshly prepared)
-
TCEP HCl stock solution (e.g., 100 mM)
-
Experimental buffer (e.g., HEPES, pH 7.4)
-
ATP Luminescence Assay Kit (e.g., Promega CellTiter-Glo®)
-
Opaque-walled 96-well plates suitable for luminescence
-
Luminometer
Workflow Diagram:
Caption: Workflow for DTT/Caged ATP compatibility testing.
Procedure:
-
Prepare ATP Standard Curve: Prepare a series of ATP standards in your experimental buffer (e.g., from 1 µM down to 1 nM) according to the assay kit manufacturer's instructions.
-
Prepare Test Solutions: In separate microcentrifuge tubes, prepare the following conditions using your experimental buffer. (Example for a final concentration of 5 mM DTT and 100 µM this compound):
-
Control (No Reducing Agent): Buffer + 100 µM this compound
-
DTT Test: Buffer + 5 mM DTT + 100 µM this compound
-
TCEP Control: Buffer + 5 mM TCEP + 100 µM this compound
-
-
Set Up Plate: Aliquot your test solutions and standards into the 96-well plate.
-
Incubate and Read:
-
T=0: Immediately add the ATP assay reagent to the first set of wells for each condition and read the luminescence.
-
Incubate the plate at room temperature, protected from light.
-
At subsequent time points (e.g., 15, 30, 60 minutes), add the assay reagent to the next set of wells for each condition and read the luminescence.
-
-
Analyze Data: Convert luminescence readings to ATP concentrations using your standard curve. Plot the concentration of free ATP vs. time for each condition to determine the rate of premature uncaging.
Protocol 2: Best Practices for Using a Reducing Agent with this compound
This protocol provides the recommended workflow for an experiment requiring both a reducing agent and this compound.
-
Select the Right Reducing Agent: Whenever possible, use TCEP instead of DTT . It is more stable and does not cause premature uncaging.[6][7] A final concentration of 1-5 mM TCEP is typically sufficient.
-
Prepare Solutions Fresh:
-
Prepare your TCEP or DTT stock solution immediately before the experiment.
-
Do not use stock solutions that are more than a few hours old, especially for DTT.[12]
-
-
Minimize Incubation Time: Add the this compound to your experimental sample as the very last step before starting your measurements and photolysis. The diagram below illustrates the potential interaction pathway to avoid.
-
Run Parallel Controls: Always run a control sample that does not undergo UV photolysis. This will allow you to measure any background ATP release and subtract it from your final results.
Chemical Interaction Pathway to Avoid:
Caption: Unwanted chemical reduction of this compound by DTT.
References
- 1. agscientific.com [agscientific.com]
- 2. goldbio.com [goldbio.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 10. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. How long is DTT stable for at 4deg? - General Lab Techniques [protocol-online.org]
Technical Support Center: Quantifying Photoreleased ATP
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with photoreleased ATP.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of photoreleased ATP, offering step-by-step solutions to overcome common experimental hurdles.
Issue 1: Low or No ATP Signal After Photorelease
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete or Inefficient Photolysis | 1. Verify Light Source: Ensure the wavelength and intensity of your UV light source are appropriate for the specific caged ATP compound being used (e.g., ~340-360 nm for NPE-caged ATP). Check the lamp's age and output. 2. Optimize Exposure Time: The duration of the UV flash may be too short. Perform a time-course experiment to determine the optimal exposure time for maximal ATP release without causing photodamage.[1] 3. Check this compound Concentration: The initial concentration of the this compound might be too low. Ensure it is within the recommended range for your experimental setup. |
| Rapid ATP Degradation | 1. Presence of ATPases: Your sample may contain active ATPases that rapidly degrade the photoreleased ATP. Consider including an ATPase inhibitor in your assay buffer. 2. Sample Temperature: Maintain samples at a low temperature (e.g., on ice) before and after photolysis to minimize enzymatic activity, unless the experiment requires physiological temperatures.[2] |
| Assay Detection Issues (Luciferase-Based) | 1. Reagent Integrity: Confirm that the luciferin (B1168401) and luciferase reagents are fresh and have been stored correctly to maintain their activity.[2] 2. Cofactor Availability: The luciferase reaction requires Mg²⁺ and O₂.[3] Ensure these are present in sufficient concentrations in your assay buffer. 3. Sub-optimal pH: The optimal pH for firefly luciferase is around 7.75. Verify the pH of your reaction buffer, as significant deviations can reduce enzyme activity.[4] |
| Assay Detection Issues (HPLC-Based) | 1. Column Integrity: The HPLC column may be degraded or clogged. Flush the column or replace it if necessary.[5][6] 2. Mobile Phase Issues: Ensure the mobile phase composition and pH are correct for nucleotide separation. Degas the mobile phase to prevent bubbles.[6] 3. Detector Settings: Verify that the UV detector is set to the correct wavelength for ATP detection (typically ~259 nm).[5] |
Issue 2: High Background Signal Before Photorelease
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Contaminating ATP | 1. Reagent Purity: Your this compound compound may be contaminated with free ATP. Use high-purity, HPLC-verified this compound. 2. Sample Contamination: The cells or buffers may have endogenous ATP. For cellular preparations, ensure thorough washing to remove extracellular ATP. For buffer solutions, use ATP-free water and reagents. 3. Apyrase Treatment: Consider pre-treating your sample with apyrase to degrade any contaminating ATP before adding the caged compound. Subsequently, the apyrase must be removed or inactivated before photorelease. |
| Biological Activity of this compound | 1. Agonist/Antagonist Effects: Some this compound compounds can have biological effects even before photolysis.[7] Test the effect of the caged compound on your system in the absence of UV light. If interference is observed, consider using a different caged compound.[7] |
| Luciferase Assay Interference | 1. Autoluminescence/Chemiluminescence: The sample itself or components in the buffer might be luminescent. Measure the background signal of the sample and buffer without the luciferase reagents. |
Issue 3: Inconsistent or Variable Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Photolysis | 1. Fluctuating Light Source: The output of your UV lamp may be unstable. Allow the lamp to warm up sufficiently before starting experiments and monitor its output. 2. Sample Positioning: Ensure that each sample is placed in the exact same position and orientation relative to the light source for every experiment to guarantee consistent irradiation. |
| Pipetting Errors | 1. Inaccurate Volumes: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, especially for the luciferase assay which is highly sensitive to ATP concentration.[2] |
| Signal Decay (Luciferase Assays) | 1. Timing of Measurement: The light signal from the luciferase reaction decays over time.[8] For "flash" type assays, it is critical to measure the luminescence immediately after adding the reagents.[9] Use a luminometer with an injector for better consistency.[3] For "glow" type assays, which have a more stable signal, ensure measurements are taken within the recommended time window.[3] |
| HPLC Variability | 1. Retention Time Shifts: Fluctuations in mobile phase composition, flow rate, or column temperature can cause retention times to shift.[6] Ensure the HPLC system is properly equilibrated and maintained. 2. Integration Errors: Inconsistent peak integration will lead to variable quantification. Optimize the integration parameters in your chromatography software. |
Frequently Asked Questions (FAQs)
Q1: How can I determine the concentration of ATP released from a caged compound?
To accurately quantify photoreleased ATP, you must create a standard curve. After irradiating your sample containing the this compound, measure the signal (e.g., luminescence or HPLC peak area). Then, compare this signal to a standard curve generated with known concentrations of free ATP under identical assay conditions. It is also possible to use this compound as an internal standard for calibration.[4]
Q2: What are the most common methods for quantifying photoreleased ATP?
The two most prevalent methods are:
-
Luciferin-Luciferase Bioluminescence Assay: This is a highly sensitive method that detects ATP based on the light-producing reaction catalyzed by firefly luciferase.[10] The amount of light emitted is directly proportional to the ATP concentration.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection separates ATP from other nucleotides and the caged compound, allowing for direct quantification.[5] This method is considered a gold standard for its accuracy and precision.[5][11]
Q3: My this compound solution is old. Can I still use it?
It is not recommended. Caged compounds can degrade over time, especially if not stored properly (typically at -20°C or -80°C, protected from light). This degradation can lead to the presence of free ATP, resulting in high background signals. Always use fresh or properly stored caged compounds and check the manufacturer's expiration date.
Q4: The photolysis byproducts seem to be interfering with my biological assay. What can I do?
The uncaging process releases the active molecule (ATP), a proton, and a nitroso byproduct.[12] These byproducts can sometimes have unintended biological effects.
-
Controls: Run a control experiment where a solution without the caged compound is irradiated to check for effects of the light itself. Also, test the effect of the photolysis byproducts alone, if they are available commercially.
-
Different Caged Compound: Consider switching to a different this compound analog with a different caging group that may produce more inert byproducts.
Q5: What is the quantum yield of a caged compound and why is it important?
The quantum yield is a measure of the efficiency of the photorelease process. It represents the fraction of molecules that release the active compound upon absorbing a photon.[13] A higher quantum yield means that less light is required to release a given amount of ATP, which is advantageous as it minimizes the risk of photodamage to the biological sample.[14]
Q6: Can I use a standard spectrophotometer to measure photoreleased ATP?
While ATP has a characteristic UV absorbance peak around 259 nm, direct spectrophotometry in a complex biological sample is often not feasible. The presence of other nucleotides (ADP, AMP), the caged compound itself, and other cellular components that absorb at similar wavelengths will interfere with the measurement, making it inaccurate. Methods like luciferase assays or HPLC are necessary for specific and sensitive quantification.
Quantitative Data Summary
Table 1: Properties of Common this compound Compounds
| Caged Compound | Caging Group | Photorelease Rate | Quantum Yield | Notes |
| NPE-caged ATP | 1-(2-Nitrophenyl)ethyl | ~83 s⁻¹ | ~0.5 - 0.65 | Widely used, but the release rate can be limiting for very fast kinetic studies.[15] |
| DMNPE-caged ATP | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | Slower than NPE | ~0.18 | Slower release kinetics compared to NPE-caged ATP.[12][14] |
| CDNI-caged ATP | 1-(6-cyano-7-nitroindolin-1-yl)ethyl | Faster than MNI | High | Designed for improved two-photon uncaging. |
Note: Values can vary depending on experimental conditions (pH, temperature, solvent).
Table 2: Typical Intracellular ATP Concentrations
| Cell/Tissue Type | ATP Concentration (mM) | Reference |
| General Eukaryotic Cells | 1 - 10 mM | [16] |
| Colon Cancer Cells (Parental) | ~1.5 - 2.0 nmol/10⁶ cells | [17] |
| Colon Cancer Cells (Resistant) | ~3.0 - 4.0 nmol/10⁶ cells | [17] |
| Various Normal Cells/Tissues | Average of 4.41 mM | [18] |
Note: These values represent total intracellular ATP and serve as a reference for the physiological context of photorelease experiments.
Experimental Protocols
Protocol 1: Quantification of Photoreleased ATP using the Luciferin-Luciferase Assay
-
Reagent Preparation:
-
Prepare an ATP standard stock solution (e.g., 10 mM) in an appropriate buffer (e.g., Tris or MOPS, pH 7.0-7.4). Store in aliquots at -20°C.[19]
-
Prepare a working solution of your this compound compound in the same buffer. Protect from light.
-
Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[20]
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the ATP standard stock solution to create a range of concentrations (e.g., 10 nM to 10 µM) that will bracket the expected concentration of photoreleased ATP.
-
In a white, opaque 96-well plate (to prevent well-to-well light leakage), add your ATP standards to individual wells.[3] Add an equal volume of buffer to a well to serve as a blank.
-
-
Sample Preparation and Photorelease:
-
Add the this compound working solution to separate wells of the 96-well plate.
-
Expose the sample wells to a UV light pulse of a defined duration and intensity. Keep the standard curve and blank wells protected from the UV light.
-
-
Luminescence Measurement:
-
Set up the luminometer to inject the luciferin-luciferase reagent and measure the signal immediately (for flash assays).[3]
-
Inject the luciferin-luciferase reagent into each well (standards, blank, and photoreleased samples).
-
Record the luminescence signal, typically in Relative Light Units (RLU).
-
-
Data Analysis:
-
Subtract the RLU of the blank from all standard and sample readings.
-
Plot the background-subtracted RLU of the standards against their corresponding ATP concentrations to generate a standard curve.
-
Use the equation from the linear regression of the standard curve to calculate the ATP concentration in your photoreleased samples.
-
Protocol 2: Quantification of Photoreleased ATP using HPLC-UV
-
System Preparation:
-
Set up an HPLC system with a suitable reverse-phase column (e.g., C18).
-
Prepare the mobile phase, which is typically an aqueous phosphate (B84403) buffer with an organic modifier like methanol (B129727) or acetonitrile.[5] Ensure the mobile phase is filtered and degassed.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. Set the UV detector to ~259 nm.
-
-
Standard and Sample Preparation:
-
Prepare a series of ATP standards of known concentrations in the mobile phase.
-
Prepare your this compound solution.
-
Irradiate the this compound solution with a UV source for a defined period. To stop the reaction and prepare for injection, the sample may need to be quenched, for example, by adding a weak acid like perchloric acid, followed by neutralization.[5]
-
-
Chromatographic Run:
-
Inject a fixed volume of each ATP standard to determine the retention time for ATP and to generate a standard curve based on peak area.
-
Inject the same volume of the un-irradiated this compound solution to identify the retention time of the caged compound and confirm the absence of significant ATP contamination.
-
Inject the same volume of the irradiated sample.
-
-
Data Analysis:
-
Identify the ATP peak in the chromatogram of the irradiated sample based on its retention time.
-
Integrate the area of the ATP peak.
-
Create a standard curve by plotting the peak area of the ATP standards versus their concentration.
-
Calculate the concentration of ATP in the photoreleased sample using the standard curve.
-
Visualizations
Caption: Experimental workflow for photorelease and quantification of ATP.
Caption: Troubleshooting logic for low ATP signal after photorelease.
Caption: Simplified pathway of extracellular ATP signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. tribioscience.com [tribioscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - an internal calibration method for ATP bioluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular ATP Concentration and Implication for Cellular Evolution | MDPI [mdpi.com]
- 19. FAQs - ATP determination kits - proteinkinase.biz [proteinkinase.biz]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Light Intensity for Caged ATP Uncaging
Welcome to the technical support center for optimizing light intensity in caged ATP uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing light intensity for this compound uncaging?
The main objective is to identify a light intensity and duration that maximizes the release of ATP in a controlled manner, while minimizing adverse effects on the biological sample, such as phototoxicity. The ideal intensity will efficiently uncage the desired amount of ATP to elicit a physiological response without causing cellular damage.
Q2: What are the consequences of using a light intensity that is too low?
Insufficient light intensity will lead to incomplete or inefficient uncaging of ATP. This results in a lower-than-expected local concentration of active ATP, which may be insufficient to trigger the desired cellular response, leading to false-negative results or high variability in your data.
Q3: What are the risks associated with excessively high light intensity?
High light intensity, particularly in the UV range, can cause significant phototoxicity, leading to cellular stress, DNA damage, and apoptosis or necrosis.[1] This can compromise the health of the cells and introduce confounding variables into your experiment, making it difficult to distinguish between the effects of ATP and the effects of photodamage. Additionally, very high light intensities can lead to unwanted side reactions or degradation of the caged compound and its byproducts.
Q4: What are the common light sources used for ATP uncaging?
A variety of light sources can be used, depending on the specific caged compound and experimental setup. Common choices include:
-
UV Flash Lamps: Provide brief, high-intensity pulses of broad-spectrum UV light.
-
Mercury or Xenon Arc Lamps: Offer continuous, high-intensity illumination that can be filtered to select for the desired wavelength.
-
Light Emitting Diodes (LEDs): Provide a cost-effective and stable source of light at specific wavelengths, such as 365 nm.[2]
-
Lasers: Offer precise spatial and temporal control over the uncaging event. Continuous wave lasers (e.g., Ar-Kr) and pulsed lasers are used for single-photon uncaging, while near-infrared (NIR) pulsed lasers (e.g., Ti:sapphire) are used for two-photon uncaging to reduce phototoxicity and improve spatial resolution.
Q5: How can I determine the concentration of ATP released after uncaging?
Quantifying the amount of released ATP is crucial for reproducible experiments. A common and highly sensitive method is the luciferin-luciferase bioluminescence assay.[3][4] This assay measures the light produced when luciferase consumes ATP, and the luminescence is directly proportional to the ATP concentration. You can create a standard curve with known ATP concentrations to quantify the amount released in your uncaging experiment.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound uncaging experiments.
| Problem | Potential Causes | Recommended Solutions |
| No or Weak Cellular Response | Insufficient Light Intensity/Duration: The light source is not providing enough energy to uncage an adequate amount of ATP. | Increase the light intensity or the duration of the light exposure. Calibrate your light source to ensure it is delivering the expected power. |
| Inefficient Uncaging: The quantum yield of the this compound compound may be low, or the concentration of the caged compound is too high, leading to inner-filter effects where the outer layer of the solution absorbs most of the light.[2][5] | Use a caged compound with a higher quantum yield if available.[6] Test a range of this compound concentrations to find an optimal balance between sufficient substrate and efficient light penetration. | |
| Incorrect Wavelength: The light source's emission spectrum does not sufficiently overlap with the absorption spectrum of the caged compound. | Ensure your light source's peak wavelength matches the optimal absorption wavelength for your specific this compound compound (e.g., ~350-365 nm for NPE-caged ATP). | |
| Degraded this compound: The this compound solution may have degraded due to improper storage (e.g., exposure to light or elevated temperatures). | Store caged compounds in the dark at -20°C or lower.[7] Prepare fresh solutions for each experiment. | |
| High Cell Death or Signs of Stress (e.g., blebbing) | Phototoxicity: The light intensity is too high, or the exposure duration is too long, causing cellular damage.[1] | Reduce the light intensity or the duration of exposure. Consider using a longer wavelength light source if your caged compound is compatible, or switch to a two-photon uncaging setup which is generally less phototoxic.[6] |
| Toxicity of Photolysis Byproducts: The byproducts generated during the uncaging process may be toxic to the cells.[8] | Perform control experiments by photolysing the caged compound in a cell-free medium and then applying the medium to the cells to test for byproduct toxicity. If toxicity is observed, try to minimize the total amount of uncaged compound. | |
| High Variability in Results | Inconsistent Light Delivery: Fluctuations in the output of the light source or inconsistencies in the positioning of the sample relative to the light path. | Allow the light source to warm up and stabilize before starting the experiment. Use a power meter to regularly check the output of your light source. Ensure consistent sample positioning. |
| Inhomogeneous Uncaging: Uneven illumination of the sample or inner-filter effects at high concentrations of the caged compound. | Ensure the light beam is evenly illuminating the area of interest. Optimize the concentration of the this compound to minimize inner-filter effects. | |
| Biological Variability: Cells may be in different physiological states, leading to varied responses to the same concentration of ATP. | Standardize cell culture conditions and ensure cells are healthy and at a consistent confluency. |
Quantitative Data Presentation
The efficiency of ATP uncaging is dependent on the specific experimental conditions. Below is a summary of data from published studies to provide a general reference. It is crucial to empirically determine the optimal parameters for your specific setup.
| Caged Compound | Light Source | Wavelength (nm) | Power/Intensity | Duration | Uncaging Efficiency / [ATP] Released | Reference |
| NPE-caged ATP | UV LED | 365 | 20 mW at fiber end | 5 min | ~65-80% | [2] |
| This compound | Pulsed Laser | 347 | 25 mJ pulse | 30 ns | 500 µM ATP from 2.5 mM this compound | McCray et al., 1980 |
| MNI-glutamate | Two-photon laser | 720 | ~25-30 mW on sample | 4 ms | Evoked postsynaptic potentials similar to spontaneous events | Araya et al., 2014 |
| NPE-HPTS | Laser | 347-405 | - | - | Used for calibration of photolysis | Trigo et al., 2009 |
Note: Direct comparison of light intensity across different studies is often difficult due to variations in how these parameters are reported (e.g., power at the source vs. power at the sample). Therefore, the above table should be used as a guide, and optimization for each specific experimental setup is essential.
Experimental Protocols
Protocol 1: Optimizing Light Intensity for this compound Uncaging
This protocol provides a general framework for determining the optimal light intensity for your experiments.
1. Preparation of Reagents and Equipment:
- Prepare a stock solution of this compound (e.g., 10 mM NPE-caged ATP) in an appropriate buffer. Store in small aliquots, protected from light, at -20°C or below.
- Prepare a range of dilutions of the this compound stock solution to be tested.
- Set up your light source (e.g., UV-LED, arc lamp with shutter, or laser) and ensure it is properly aligned with your sample holder (e.g., cuvette, microscope slide).
- If possible, use a power meter to measure the light intensity at the sample plane.
2. Calibration of ATP Release (Cell-Free):
- In a microplate or cuvette, add a known concentration of this compound in your experimental buffer.
- Expose the sample to a range of light intensities and/or durations.
- Immediately after photolysis, quantify the concentration of released ATP using a luciferin-luciferase assay.
- Prepare an ATP standard curve using known concentrations of ATP.
- Add the luciferase-luciferin reagent to your uncaged samples and the standards.
- Measure the luminescence using a luminometer.
- Calculate the concentration of unthis compound by comparing the sample luminescence to the standard curve.
- Plot the concentration of released ATP as a function of light intensity/duration to determine the relationship for your system.
3. Assessment of Phototoxicity:
- Culture your cells of interest under standard conditions.
- Expose the cells to the same range of light intensities and durations used in the calibration step, but in the absence of the caged compound.
- Assess cell viability using methods such as:
- Live/dead staining (e.g., Propidium Iodide, Calcein-AM).
- Assays for apoptosis (e.g., Annexin V staining).
- Monitoring cell morphology for signs of stress (e.g., blebbing, detachment).
- Determine the maximum light intensity and duration that does not cause significant cell death or stress.
4. Functional Cellular Assay:
- Based on the calibration and phototoxicity data, select a range of light intensities that are expected to release varying concentrations of ATP without causing significant cell damage.
- Load your cells with the this compound and a suitable indicator for the expected cellular response (e.g., a calcium indicator like Fluo-4).
- Expose the cells to the selected light intensities/durations.
- Measure the cellular response (e.g., change in intracellular calcium concentration).
- Plot the cellular response as a function of the light intensity/duration to determine the optimal parameters that elicit a robust and reproducible physiological response.
5. Control Experiments:
- Light control: Expose cells to the optimized light stimulus in the absence of this compound to ensure that the light itself does not cause a response.
- Caged compound control: Apply the this compound to the cells without light exposure to confirm that the caged compound is biologically inactive.
- Byproduct control: Expose cells to a solution that has been pre-irradiated to uncage the ATP and then had the ATP enzymatically degraded. This will test for any effects of the stable photolysis byproducts.
Mandatory Visualizations
References
- 1. Quantifying UV-induced photodamage for longitudinal live-cell imaging applications of deep-UV microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light‐Induced Uncaging for Time‐Resolved Observations of Biochemical Reactions by MAS NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
Validation & Comparative
A Researcher's Guide to Control Experiments for Caged ATP Studies
For researchers, scientists, and drug development professionals utilizing caged ATP, rigorous control experiments are paramount to ensure that observed biological effects are unequivocally due to the photorelease of ATP and not artifacts of the experimental procedure. This guide provides a comparative overview of essential control experiments, alternative approaches, and the underlying signaling pathways, supported by experimental data and detailed protocols.
Caged compounds are invaluable tools for achieving precise spatiotemporal control over the release of bioactive molecules like ATP.[1] However, the use of light to uncage these molecules introduces potential confounding factors that must be meticulously controlled. This guide outlines the critical controls for validating this compound studies, compares different this compound analogs, and provides visual representations of the downstream signaling cascades.
Key Control Experiments: Ensuring Experimental Validity
To validate the results of this compound experiments, a series of control experiments are essential. These controls are designed to isolate the effects of photoreleased ATP from other potential influences, such as the caged compound itself, the uncaging light, or the photolytic byproducts.
Illumination Control (UV Light Exposure)
Objective: To determine if the ultraviolet (UV) light used for photolysis has any biological effects independent of the caged compound.
Many cellular systems can be sensitive to UV irradiation, which can induce responses ranging from cytotoxicity to activation of stress-related signaling pathways.[2][3][4][5] Therefore, it is crucial to perform experiments where the sample (cells or tissue) is exposed to the same UV light pulse (wavelength, intensity, and duration) used for uncaging, but in the absence of the this compound.
Experimental Protocol: UV Light Cytotoxicity Assay
-
Cell Preparation: Seed cells at a desired density in a multi-well plate and culture under standard conditions.
-
Mock Treatment: At the time of the experiment, replace the culture medium with the experimental buffer (e.g., HBSS or ACSF).
-
UV Exposure: Irradiate the cells with the same UV light source and parameters (e.g., 365 nm, 10 J/cm²) used for uncaging this compound. A parallel set of cells should be kept in the dark as a negative control.
-
Post-Irradiation Incubation: Replace the experimental buffer with fresh culture medium and incubate the cells for a period relevant to the primary experiment (e.g., 24-48 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or Neutral Red assay.
-
Data Analysis: Compare the viability of the UV-exposed cells to the dark control. A significant decrease in viability in the irradiated group indicates phototoxicity that needs to be considered when interpreting the results of the this compound experiment.
Table 1: Example Data for UV Irradiation Control
| Cell Line | UV Dose (J/cm²) | Post-Irradiation Time (h) | Cell Viability (% of Dark Control) |
| HeLa | 5 | 24 | 95 ± 5% |
| HeLa | 10 | 24 | 80 ± 7% |
| HeLa | 20 | 24 | 60 ± 8% |
| Primary Neurons | 5 | 24 | 90 ± 6% |
| Primary Neurons | 10 | 24 | 70 ± 9% |
Note: These are representative data; actual results will vary depending on the cell type and experimental conditions.
Caged Compound Inertness Control
Objective: To confirm that the this compound molecule is biologically inactive before photolysis.[1]
The caged compound should not act as an agonist or antagonist of the receptors or enzymes that interact with ATP.[1] This is a critical assumption that must be experimentally verified.
Experimental Protocol: Testing for Agonist/Antagonist Activity
-
Preparation: Prepare the biological system of interest (e.g., cells expressing P2X or P2Y receptors).
-
Baseline Measurement: Measure a baseline response that is known to be modulated by ATP (e.g., intracellular calcium concentration, membrane current, or enzyme activity).
-
Application of this compound (No UV): Apply the this compound to the preparation at the same concentration used in the uncaging experiments, but without UV illumination.
-
Response Monitoring: Monitor the response for any changes from the baseline. An agonist effect would elicit a response similar to ATP, while an antagonist effect would inhibit the response to a subsequent application of a known agonist.
-
Positive Control: Apply a known agonist (e.g., ATP or a stable analog like ATPγS) to confirm that the system is responsive.
-
Data Analysis: Compare the response in the presence of the caged compound (without UV) to the baseline and the positive control. The absence of a significant change confirms the biological inertness of the caged compound.
Experimental Workflow for Inertness Testing
Caption: Workflow for testing the biological inertness of this compound.
Comparison of this compound Analogs
Several different caging groups have been developed for ATP, each with distinct photochemical and physical properties. The choice of this compound can significantly impact the experimental outcome. The most commonly used are NPE-caged ATP and MNI-caged ATP.
Table 2: Photochemical Properties of Common this compound Analogs
| Caged Compound | Caging Group | λmax (nm) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Uncaging Rate (s⁻¹) | Key Features |
| NPE-caged ATP | 1-(2-Nitrophenyl)ethyl | ~260 | ~18,000 | ~0.6 | ~100 - 200 | High quantum yield, relatively slow uncaging. |
| DMNPE-caged ATP | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | ~355 | ~5,000 | ~0.1 | Slower than NPE | Longer wavelength absorption, lower quantum yield. |
| CNB-caged ATP | α-Carboxy-2-nitrobenzyl | ~260 | - | 0.2 - 0.4 | > 10,000 | Very fast uncaging, good water solubility. |
Note: Values can vary depending on the specific experimental conditions (e.g., pH, solvent).
Alternative Approaches and Considerations
Beyond the essential controls, several other factors and alternative methods should be considered:
-
Photolysis Byproducts: The uncaging reaction produces byproducts in addition to ATP. While often considered inert, it is good practice to test the effects of these byproducts, if they are known and available.
-
Caged ADP/AMP: To control for the possibility that the observed effects are due to the breakdown products of ATP (ADP and AMP), experiments can be performed with caged ADP or caged AMP.
-
Non-hydrolyzable ATP Analogs: Using a caged, non-hydrolyzable ATP analog (e.g., caged AMP-PNP) can help to distinguish between receptor-mediated signaling and effects that require ATP hydrolysis.
-
Pharmacological Antagonists: The use of specific antagonists for P2 receptors (e.g., suramin, PPADS) can confirm that the observed effects following ATP uncaging are indeed mediated by these receptors.
Downstream Signaling Pathways of ATP
The photoreleased ATP primarily acts on purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families.[6][7] Understanding these pathways is crucial for interpreting the downstream cellular responses.
P2X Receptor Signaling
P2X receptors are ion channels that, upon binding ATP, open to allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and activation of calcium-dependent signaling cascades.[8][9]
Caption: Simplified signaling pathway for P2X receptors.
P2Y Receptor Signaling
P2Y receptors are GPCRs that couple to various G proteins (Gq/11, Gs, Gi/o) to activate diverse intracellular signaling pathways, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways.[7][8][10]
Caption: Simplified signaling pathway for Gq-coupled P2Y receptors.
By implementing these rigorous control experiments and understanding the properties of the tools and the biological pathways involved, researchers can confidently and accurately interpret the results of their this compound studies, contributing to a deeper understanding of ATP-mediated cellular processes.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability evaluation of layered cell sheets after ultraviolet light irradiation of 222 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00424A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. pnas.org [pnas.org]
- 9. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating Caged ATP: A Comparative Guide to Alternative Methods
The precise spatial and temporal release of ATP initiated by photolysis of caged ATP is a powerful tool for researchers studying purinergic signaling. However, to ensure the physiological relevance and specificity of the observed effects, it is crucial to validate these findings using complementary techniques. This guide provides an objective comparison of this compound with alternative methods for investigating ATP signaling, complete with experimental data and detailed protocols.
Core Principle of this compound
This compound is a chemically modified, inactive form of ATP that, upon exposure to UV light, rapidly releases active ATP. This allows for precise control over the timing and location of ATP release, enabling the study of its downstream effects with high resolution.[1][2][3]
Comparative Analysis of Validation Methods
To corroborate findings from this compound experiments, several alternative methods can be employed. Each technique offers unique advantages and disadvantages, and the choice of method will depend on the specific experimental question.
Mechanical Stimulation
Mechanical stimulation, such as fluid shear stress or direct cell poking, can induce the release of endogenous ATP from cells.[4][5] This method provides a more physiologically relevant stimulus in contexts like blood flow or tissue injury.
Comparison with this compound:
-
Physiological Relevance: Mechanical stimulation mimics physiological cues more closely than the artificial uncaging of ATP.
-
Control: this compound offers superior spatial and temporal control over ATP release.[6] Mechanical stimulation is less precise, often affecting a broader area and with a less defined onset.
-
Quantification: Quantifying the exact amount of ATP released per cell can be challenging with mechanical stimulation, though estimates can be made.[4][5]
Quantitative Data Summary
| Method | Stimulus | Cell Type | ATP Released (amol/cell) | Peak Pericellular [ATP]e | Reference |
| Mechanical Stimulation | Single osteoblast poking | Murine Osteoblast | 70 ± 24 | 0.05–80.5 µM | [4] |
| Mechanical Stimulation | Turbulent Fluid Shear Stress | Murine Osteoblast | 21 ± 11 to 422 ± 97 | Not Reported | [4] |
| Meta-Analysis | Various Mechanical Stimuli | Mammalian Cells | 38.6 (95% CI: 18.2–81.8) | Not Applicable | [5][7] |
| This compound Photolysis | 30-nsec laser pulse (347 nm) | N/A (in solution) | Generated 500 µM ATP from 2.5 mM this compound | Not Applicable | [2] |
ATP Biosensors
Genetically encoded or luciferase-based biosensors allow for the direct and real-time measurement of extracellular or intracellular ATP concentrations.[8][9][10][11][12] These sensors can be targeted to specific cellular compartments, providing high spatial resolution.
Comparison with this compound:
-
Direct Measurement: Biosensors directly quantify ATP levels, providing a dynamic readout of ATP concentration changes. This compound initiates a response, but does not directly measure ATP levels.
-
Kinetics: Biosensors can reveal the kinetics of endogenous ATP release and clearance, which is not possible with this compound alone.
-
Versatility: A variety of ATP biosensors with different affinities and reporting mechanisms (FRET, BRET, fluorescence intensity) are available to suit different experimental needs.[8]
Quantitative Data Summary
| Biosensor Type | Technique | Advantage | Disadvantage | Reference |
| ATEAM | FRET | Qualitative/quantitative; spatiotemporal resolution | Sensitive to acidic pH | [8] |
| GO-ATEAM | FRET | Similar to ATEAM with different fluorescent proteins | - | [8] |
| BTEAM | BRET | - | - | [8] |
| Perceval | Ratiometric Fluorescence | Measures ADP/ATP ratio, a reliable indicator of metabolic activity | High pH sensitivity | [8][13] |
| Luciferase-based | Bioluminescence | High sensitivity | Requires oxygen and luciferin (B1168401) substrate | [8][13] |
Electrophysiology (Patch Clamp)
Electrophysiological techniques, particularly patch-clamp, can directly measure the activity of ATP-gated ion channels (P2X receptors) in response to ATP.[14][15][16][17] This provides a direct functional readout of the effect of ATP on specific ion channels.
Comparison with this compound:
-
Functional Readout: Electrophysiology provides a direct measure of the functional consequence of ATP binding to ionotropic receptors.
-
Specificity: This method can isolate the activity of specific ion channels, helping to identify the receptors involved in the response to unthis compound.
-
Temporal Resolution: Patch-clamp offers millisecond temporal resolution, allowing for the study of the fast kinetics of ATP-gated channels.[14]
Calcium Imaging
Many P2Y receptors are G-protein coupled and their activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[18][19] Calcium imaging uses fluorescent dyes or genetically encoded indicators to visualize these changes in [Ca2+]i.[20][21]
Comparison with this compound:
-
Downstream Signaling: Calcium imaging measures a key downstream signaling event following the activation of metabotropic P2Y receptors.
-
Population Analysis: This technique allows for the simultaneous monitoring of calcium responses in a large population of cells.
-
Indirect Measure: An increase in intracellular calcium is not exclusive to ATP signaling and can be triggered by other pathways. Therefore, it is an indirect measure of ATP receptor activation.
P2 Receptor Agonists and Antagonists
Applying known P2 receptor agonists can mimic the effects of unthis compound, while antagonists can block these effects, thus helping to identify the specific receptor subtypes involved.[22][23][24][25][26]
Comparison with this compound:
-
Pharmacological Validation: This approach provides pharmacological evidence for the involvement of specific P2 receptors in the observed response.
-
Specificity: The use of selective agonists and antagonists can help to dissect the roles of different P2 receptor subtypes.
-
Lack of Spatial/Temporal Control: Unlike this compound, bath application of agonists or antagonists affects all cells in the preparation and lacks precise temporal control.
Quantitative Data Summary
| Compound Type | Compound Name | Receptor Target | Effect | Reference |
| Agonist | N6-cyclopentyladenosine (CPA) | A1 adenosine (B11128) receptor | Increased EEG power at low frequencies | [22] |
| Agonist | 2-MeSADP | P2Y1 and P2Y12 | Induces platelet aggregation | [1] |
| Antagonist | 8-cyclopentyl-1,3-dipropylxanthine (CPX) | A1 adenosine receptor | Modest elevation of EEG wave power | [22] |
| Antagonist | MRS 2179 | P2Y1 receptor | Inhibited ATP-stimulated network activity | [27] |
| Antagonist | PPADS, Suramin, RB-2 | P2 receptors | Inhibit ATP-induced cyclic AMP formation | [25] |
Visualizing the Workflow and Pathways
Signaling Pathways of ATP
Caption: ATP signaling pathways via P2X and P2Y receptors.
Experimental Workflow for Validation
Caption: Workflow for validating this compound results.
Logical Relationships of Validation Methods
Caption: Logical links between this compound and validation methods.
Experimental Protocols
This compound Photolysis
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for microscopy.
-
Loading: Incubate cells with a solution containing this compound (e.g., 100 µM) in a physiologically appropriate buffer.[27] The loading time and concentration may need optimization.
-
Photolysis: Using a UV light source (e.g., 360 nm laser) coupled to a microscope, deliver a brief pulse of light to the desired area of interest to uncage the ATP.[2]
-
Data Acquisition: Simultaneously record the cellular response of interest (e.g., changes in membrane current, intracellular calcium, or cell morphology).
Mechanical Stimulation (Turbulent Fluid Shear Stress)
-
Cell Culture: Plate cells in a multi-well plate.
-
Stimulation: Vigorously displace a portion of the culture medium by repeated pipetting to create turbulent fluid shear stress.[4] The number and speed of displacements can be varied to alter the stimulus intensity.
-
ATP Measurement: Immediately after stimulation, collect the supernatant and measure the ATP concentration using a luciferase-based ATP assay kit.
-
Data Normalization: Lyse the cells and measure the total intracellular ATP to normalize the released ATP to the cell number.
Genetically Encoded ATP Biosensors
-
Transfection/Transduction: Introduce the plasmid DNA encoding the ATP biosensor into the target cells using a suitable method (e.g., chemical transfection, electroporation, or viral transduction).[28]
-
Expression: Allow sufficient time for the cells to express the biosensor.
-
Imaging: Using a fluorescence microscope with appropriate filter sets for the specific biosensor, acquire baseline fluorescence.
-
Stimulation: Apply a stimulus known to induce ATP release or alter ATP metabolism.
-
Data Analysis: Record the change in fluorescence intensity or FRET ratio over time. The change in signal corresponds to the change in ATP concentration.
Electrophysiology (Whole-Cell Patch Clamp)
-
Cell Preparation: Prepare cells for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.[15]
-
ATP Application: Apply ATP to the cell via bath application or a puffer pipette. Alternatively, use this compound and photolysis for precise application.
-
Data Acquisition: Record the resulting changes in membrane current or voltage.[29]
Calcium Imaging
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or transfect them with a genetically encoded calcium indicator (e.g., GCaMP).[20]
-
Imaging: Using a fluorescence microscope, acquire a baseline fluorescence image.
-
Stimulation: Apply ATP or another stimulus.
-
Data Acquisition: Record the time-lapse series of fluorescence images.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or regions of interest. An increase in fluorescence indicates an increase in intracellular calcium.[20]
Luciferase Assay for Extracellular ATP
-
Sample Collection: Collect the extracellular medium from the cell culture.
-
Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions.[30][31][32] This typically involves combining luciferase and its substrate, D-luciferin.
-
Measurement: Add the sample to the luciferase reagent.
-
Luminometry: Immediately measure the light output using a luminometer. The amount of light produced is proportional to the ATP concentration in the sample.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the amount of ATP in the samples.[30]
References
- 1. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 3. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 4. Mechanically stimulated ATP release from murine bone cells is regulated by a balance of injury and repair | eLife [elifesciences.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Mechanically stimulated ATP release from mammalian cells: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetically Encoded ATP Biosensors for Direct Monitoring of Cellular ATP Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Genetically encoded biosensors of metabolic function for the study of neurodegeneration, a review and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Genetically Encoded Atp Biosensors For Direct Monitoring Of Cellular A" by Donnell White and Qinglin Yang [digitalscholar.lsuhsc.edu]
- 13. sm.unife.it [sm.unife.it]
- 14. Single-channel recording of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 16. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drexel.edu [drexel.edu]
- 18. ATP-induced Ca2+ response mediated by P2U and P2Y purinoceptors in human macrophages: signalling from dying cells to macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 22. Comparison of an adenosine A1 receptor agonist and antagonist on the rat EEG [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Agonist Versus Antagonist Action of ATP at the P2Y4 Receptor Is Determined by the Second Extracellular Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of P1 and P2 receptor antagonists on β,γ-methyleneATP- and CGS21680-induced cyclic AMP formation in NG108-15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. frontiersin.org [frontiersin.org]
- 27. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design and application of genetically encoded biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide: Caged ADP as a Critical Control for Caged ATP Experiments
In the study of dynamic cellular processes, "caged" compounds offer unparalleled spatiotemporal control, allowing researchers to initiate biological reactions with a pulse of light.[1][2] Caged ATP, in particular, has become an indispensable tool for investigating ATP-dependent processes like muscle contraction, ion transport, and signal transduction.[3][4] However, the validity of such experiments hinges on the use of appropriate controls to distinguish the specific effects of ATP from experimental artifacts. This guide provides a detailed comparison of caged ADP and this compound, establishing the critical role of caged ADP as a negative control and offering experimental protocols for its application.
The core principle of using caged compounds is the photoremoval of a "caging" group, which renders a bioactive molecule inert until it is liberated by light.[5][6] This process, however, is not without its own potential biological effects. The flash of UV light itself, the chemical byproducts of the caging group's photolysis (such as a proton and a nitroso-ketone), and the sudden increase in nucleotide concentration can all influence experimental outcomes.[1] Therefore, a robust control is needed that replicates these potential artifacts without releasing the specific molecule of interest, ATP. Caged ADP, particularly P²-(1-(2-nitrophenyl)ethyl) ester of ADP (NPE-caged ADP), serves as an excellent control in many this compound experiments.[3][7] It shares a similar structure and undergoes the same photochemical reaction, releasing identical byproducts, but provides ADP instead of ATP.[1][7]
Comparative Physicochemical Properties
The effectiveness of a caged compound is determined by its photochemical properties, including its extinction coefficient (ε), which measures light absorption, and its quantum yield (Φ), which represents the efficiency of photorelease. While NPE (1-(2-nitrophenyl)ethyl) is a common caging group for both ATP and ADP, variations in these properties can exist.
| Property | NPE-caged ATP | NPE-caged ADP | DMNPE-caged ATP |
| Caging Group | 1-(2-nitrophenyl)ethyl | 1-(2-nitrophenyl)ethyl | 1-(4,5-dimethoxy-2-nitrophenyl)ethyl |
| Quantum Yield (Φ) | 0.63[8] | Not Determined | 0.07[8] |
| Extinction Coefficient (ε) at λmax | 430 M⁻¹cm⁻¹[8] | Not Determined | 5,000 M⁻¹cm⁻¹[8] |
| Photolysis Wavelength | ~347-360 nm[7] | <360 nm[7] | ~350-360 nm[8] |
| Photolysis Rate | ~220 s⁻¹ at pH 7[9] | Not Determined | 18 s⁻¹[8] |
| Biological Activity | Inert until photolysis[1][7] | Inert until photolysis[7] | Inert until photolysis[8] |
Note: Comprehensive photochemical data for NPE-caged ADP is not as widely published as for its ATP counterpart. However, its structural similarity to NPE-caged ATP allows it to serve as an effective photochemical control.
Mechanism of Photolysis and Cellular Signaling
The uncaging process for NPE-caged nucleotides is a well-characterized photochemical reaction initiated by UV light. This process cleaves the bond between the caging group and the terminal phosphate (B84403) of the nucleotide, releasing the active molecule, a proton, and 2-nitrosoacetophenone.[9]
Once released, ATP and ADP interact with distinct sets of purinergic receptors to initiate downstream signaling cascades. This differential receptor activation is the biological basis for using caged ADP as a control for this compound.
-
ATP Signaling: Extracellular ATP is a primary ligand for P2X receptors, which are ligand-gated ion channels that permit the influx of Na⁺ and Ca²⁺.[10][11] It also activates certain P2Y G-protein coupled receptors (GPCRs), such as P2Y2 and P2Y11.[12][13]
-
ADP Signaling: ADP is the principal agonist for the P2Y1 and P2Y12 receptors, both of which are crucial in processes like platelet activation.[14][15] P2Y1 is coupled to Gq, leading to an increase in intracellular Ca²⁺, while P2Y12 is coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.[13][16]
Experimental Design: The Logic of Control
The primary goal of using caged ADP is to isolate the biological effects specifically caused by the photoreleased ATP. The underlying assumption is that any effects observed upon photolysis of caged ADP are due to the light flash, byproducts, or non-specific nucleotide effects.
Experimental Protocols and Applications
Application 1: Muscle Fiber Contraction
This compound is famously used to study the kinetics of muscle contraction by initiating the cross-bridge cycle.[17][18] Caged ADP can be used as a control to study the effects of ADP accumulation on cross-bridge mechanics and to ensure that observed tension is due to ATP hydrolysis and not photolysis artifacts.[19]
Protocol: Tension Measurement in Skinned Muscle Fibers
-
Fiber Preparation:
-
Isolate single muscle fibers from rabbit psoas muscle and chemically "skin" them with a detergent (e.g., Triton X-100) to permeabilize the cell membrane. This allows direct access to the contractile machinery.
-
Mount the skinned fiber between a force transducer and a motor.
-
-
Solution Incubation:
-
Initially, place the fiber in a "rigor" solution containing no ATP to ensure all cross-bridges are strongly bound.
-
Transfer the fiber to a pre-activating solution containing 1-5 mM NPE-caged ATP (for the experiment) or NPE-caged ADP (for the control), along with a calcium buffer (e.g., EGTA) to control Ca²⁺ levels. Allow 5-10 minutes for the caged compound to diffuse into the fiber.
-
-
Photolysis and Data Acquisition:
-
Position the fiber in the light path of a UV flash lamp or a frequency-doubled laser (e.g., Nd:YAG at 355 nm or a ruby laser at 347 nm).[7][9]
-
Deliver a single, intense light pulse (e.g., 5-10 ns duration) to photorelease ATP or ADP.
-
Simultaneously record the tension (force) generated by the fiber at a high sampling rate (e.g., >10 kHz).
-
-
Analysis:
-
Experimental (this compound): Expect a rapid increase in tension as photoreleased ATP binds to myosin, driving the cross-bridge cycle and force production.[20]
-
Control (Caged ADP): Expect minimal to no tension development. Any small, transient change in force can be attributed to photolysis byproducts or other artifacts and should be subtracted from the experimental trace.[19]
-
Application 2: Platelet Activation
ADP is a key agonist in platelet aggregation, acting via P2Y1 and P2Y12 receptors.[14][21] Caged ADP is the ideal tool to study these specific pathways, while this compound can be used to investigate the role of P2X1 receptors or as a comparative control.
Protocol: Platelet Aggregation Assay
-
Sample Preparation:
-
Prepare platelet-rich plasma (PRP) from citrated whole blood by centrifugation.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ cells/mL).
-
-
Incubation and Measurement:
-
Place a sample of PRP in a cuvette with a stir bar in a light transmission aggregometer.
-
Add NPE-caged ADP (e.g., 10-100 µM final concentration) to the PRP and incubate for 5 minutes in the dark.
-
For the control experiment, use a separate PRP sample incubated with NPE-caged ATP.
-
-
Photolysis and Data Acquisition:
-
Initiate recording of light transmission through the PRP sample.
-
Deliver a controlled UV light flash through the cuvette to uncage the nucleotide.
-
Continue recording until the aggregation response reaches a plateau or for a set period (e.g., 10 minutes).
-
-
Analysis:
-
Experimental (Caged ADP): Photorelease of ADP should induce a characteristic biphasic aggregation response, seen as an increase in light transmission. This confirms the activation of P2Y1 and P2Y12 pathways.[14][15]
-
Control (this compound): Photoreleased ATP typically causes a small, transient shape change but minimal aggregation, mediated by P2X1 receptors.[14] This allows researchers to distinguish the robust aggregation signal mediated by ADP receptors from other purinergic responses.
-
Conclusion
For researchers leveraging the power of this compound, the use of caged ADP as a control is not merely a suggestion but a requirement for rigorous, interpretable science. By mimicking the photochemical event and the presence of a nucleotide without providing the specific substrate for ATP-dependent machinery, caged ADP allows for the precise dissection of biological mechanisms. It enables the confident attribution of an observed physiological response to the action of ATP, thereby eliminating ambiguity from photolysis byproducts and other potential artifacts. Incorporating this crucial control will significantly enhance the reliability and impact of findings in cellular physiology and drug development.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. journals.physiology.org [journals.physiology.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Conditionally Activated (“Caged”) Oligonucleotides | MDPI [mdpi.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 8. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ATP and Muscle Contraction | Biology for Majors II [courses.lumenlearning.com]
- 19. Regulation of force development studied by photolysis of caged ADP in rabbit skinned psoas fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NPE-caged ATP and DMNPE-caged ATP for Cellular Signaling Studies
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of ATP release is crucial for elucidating its role in cellular signaling pathways. Caged ATP compounds, which release ATP upon photolysis, are invaluable tools for such investigations. This guide provides a detailed comparison of two commonly used this compound analogues: P³-(1-(2-nitrophenyl)ethyl)ester of ATP (NPE-caged ATP) and P³-(1-(4,5-dimethoxy-2-nitrophenyl)ethyl) ester of ATP (DMNPE-caged ATP).
This comparison focuses on their photochemical properties, experimental considerations, and provides illustrative experimental protocols to aid in the selection of the appropriate compound for specific research needs.
Key Performance Characteristics
The choice between NPE-caged ATP and DMNPE-caged ATP often depends on the specific requirements of the experiment, such as the desired quantum yield and the wavelength of the available light source. The key quantitative properties of these two compounds are summarized below.
| Property | NPE-caged ATP | DMNPE-caged ATP |
| Quantum Yield (Φ) | 0.63[1] | 0.07[2] |
| Absorption Maximum (λmax) | 260 nm[3][4] | Photolysis effective at 350-365 nm[2][5] |
| Extinction Coefficient (ε) | 18.0 L mmol⁻¹ cm⁻¹ at 260 nm[3][4] | 5,000 M⁻¹ cm⁻¹ at 350 nm[2] |
| Molecular Weight (free acid) | 656.33 g/mol [3][4] | 750.44 g/mol (diammonium salt) |
| Purity | ≥ 95% (HPLC)[3][4] | ≥ 98% (HPLC) |
Photochemical Properties and Experimental Considerations
NPE-caged ATP exhibits a significantly higher quantum yield compared to DMNPE-caged ATP, meaning that more ATP is released per photon of light absorbed.[1] This high efficiency can be advantageous in experiments where a rapid and substantial increase in ATP concentration is required. Its primary absorption maximum is at 260 nm.[3][4]
DMNPE-caged ATP , on the other hand, has a lower quantum yield but is efficiently photolyzed by near-UV light in the 350-365 nm range.[2][5] This longer wavelength for uncaging can be less damaging to biological specimens compared to the shorter wavelengths required for efficient photolysis of some other caged compounds. The dimethoxy substitution on the nitrophenyl ring shifts the absorption to this longer wavelength.
Before photolysis, both caged compounds are biologically inert, preventing enzymatic hydrolysis of the terminal phosphate (B84403) group.[2] Upon illumination with an appropriate light source, the photolabile protecting group is cleaved, releasing free ATP, a proton, and a nitroso ketone byproduct. It is important to consider the potential biological effects of these byproducts in experimental design.
Experimental Protocols
The following are generalized protocols for the use of this compound. Specific parameters may need to be optimized for different experimental systems.
General Workflow for this compound Experiments
Caption: A generalized experimental workflow for utilizing this compound.
Protocol 1: Photolysis of this compound in Solution
Objective: To characterize the release of ATP from a caged precursor in a cell-free system.
Materials:
-
NPE-caged ATP or DMNPE-caged ATP
-
Aqueous buffer (e.g., Tris-HCl, pH 7.5)
-
UV light source (e.g., flash lamp or laser with appropriate wavelength)
-
Spectrophotometer or HPLC system
-
Luciferin-luciferase assay kit for ATP quantification
Methodology:
-
Prepare a stock solution of the this compound (e.g., 10 mM) in the desired buffer.[3][4] Store frozen and protected from light.[3][4]
-
Dilute the stock solution to the desired experimental concentration (e.g., 100 µM) in a quartz cuvette.
-
Measure the pre-photolysis absorbance spectrum of the solution. For DMNPE-caged ATP, an initial scan from 200 to 450 nm can be performed.[5]
-
Expose the sample to a controlled pulse of UV light. For DMNPE-caged ATP, a light source with a peak output at 365 nm can be used.[5] The duration and intensity of the light exposure should be optimized to achieve the desired level of uncaging.
-
Immediately after photolysis, measure the post-photolysis absorbance spectrum to confirm the photochemical reaction.[5]
-
Quantify the released ATP using a luciferin-luciferase assay according to the manufacturer's instructions.
-
Alternatively, the concentration of released ATP and remaining this compound can be determined by HPLC analysis.
Protocol 2: Localized ATP Release in a Cellular Context
Objective: To investigate the effect of localized ATP release on intracellular calcium signaling.
Materials:
-
NPE-caged ATP or DMNPE-caged ATP
-
Cultured cells (e.g., astrocytes) loaded with a calcium indicator dye (e.g., Fura-2 AM)
-
Microscope equipped for fluorescence imaging and photolysis (e.g., with a UV laser)
-
Microinjection setup or patch-clamp rig for introducing the caged compound into cells
Methodology:
-
Load the cultured cells with the calcium indicator dye as per the manufacturer's protocol.
-
Introduce the this compound into a target cell via microinjection or through a patch pipette. The intracellular concentration should be carefully controlled.
-
Mount the cells on the microscope stage and identify a target cell for photolysis.
-
Acquire a baseline fluorescence signal from the calcium indicator.
-
Deliver a focused pulse of UV light to a specific region of the cell to uncage the ATP. The wavelength should be chosen based on the caged compound being used (e.g., 365 nm for DMNPE-caged ATP).
-
Record the changes in intracellular calcium concentration by monitoring the fluorescence of the indicator dye.
-
Perform control experiments, such as exposing unloaded cells to the same light pulse, to rule out artifacts caused by the photolysis light itself.
ATP Signaling Pathway Overview
The released ATP can activate purinergic receptors (P2X and P2Y) on the cell surface, initiating a variety of downstream signaling cascades.[3][4] A simplified representation of this is shown below.
Caption: Simplified ATP signaling pathway initiated by photolysis of this compound.
Conclusion
Both NPE-caged ATP and DMNPE-caged ATP are powerful tools for studying ATP-dependent cellular processes. The choice between them should be guided by the specific experimental needs. NPE-caged ATP offers a higher quantum yield, making it suitable for applications requiring rapid and efficient ATP release. DMNPE-caged ATP provides the advantage of being excitable at a longer, potentially less phototoxic wavelength. Careful consideration of the photochemical properties, potential side effects of byproducts, and optimization of experimental protocols are essential for obtaining reliable and reproducible results.
References
- 1. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. NPE-caged-ATP, Adenosines labeled with Photo-labile groups ("Caged") - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
Illuminating Cellular Communication: A Comparative Guide to Validating ATP Release with the Luciferase Assay
For researchers, scientists, and drug development professionals, the precise measurement of adenosine (B11128) triphosphate (ATP) release is crucial for understanding a vast array of physiological and pathological processes. This guide provides an objective comparison of the widely used luciferase assay with other common methods for ATP detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The firefly luciferase assay stands out as a highly sensitive and reliable method for quantifying ATP.[1] Its principle lies in the enzymatic reaction where luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal directly proportional to the amount of ATP present.[2][3][4] This method is renowned for its broad dynamic range and high sensitivity, capable of detecting ATP levels as low as 1 x 10⁻¹⁶ moles.[5]
Comparing the Tools: A Head-to-Head Analysis of ATP Detection Methods
While the luciferase assay is a cornerstone in ATP measurement, other techniques offer distinct advantages and disadvantages. The following table provides a quantitative comparison of the key performance metrics of the luciferase assay against High-Performance Liquid Chromatography (HPLC) and fluorescent biosensors.
| Feature | Luciferase Assay | High-Performance Liquid Chromatography (HPLC) | Fluorescent Biosensors |
| Principle | Enzymatic reaction producing light proportional to ATP concentration.[2][3][4] | Separation and quantification of ATP, ADP, and AMP based on their physicochemical properties.[6] | Genetically encoded or synthetic sensors that exhibit a change in fluorescence upon binding to ATP. |
| Limit of Detection | As low as 1 x 10⁻¹⁶ moles.[5] | Typically in the low micromolar (µM) range. | Can be as low as 33.85 nanomolar (nM).[7] |
| Dynamic Range | Linear over 6 orders of magnitude.[5] | Linear from 0.2 to 10 µM for ATP, ADP, and AMP.[6] | Varies depending on the specific sensor. |
| Throughput | High-throughput compatible, suitable for multi-well plate formats.[8] | Lower throughput due to serial sample processing. | Can be adapted for high-throughput screening. |
| Measures | Primarily ATP. | Simultaneously measures ATP, ADP, and AMP.[6] | Can be designed to measure ATP or the ATP/ADP ratio. |
| Advantages | High sensitivity, wide dynamic range, simple protocol.[1][9] | Provides simultaneous quantification of multiple nucleotides, offering a snapshot of the cell's energetic state.[6] | Enables real-time imaging of ATP dynamics in living cells. |
| Disadvantages | Requires cell lysis for intracellular measurements, potential for interference from colored or quenching compounds. | Requires cell lysis, more complex sample preparation, and specialized equipment.[6] | May require genetic modification of cells, potential for phototoxicity. |
| Cost | Luminometers can range from ~$1,500 to $3,500, with ongoing costs for reagents.[10] | Higher initial equipment cost. | Varies depending on the sensor and imaging equipment. |
Visualizing the Process: From Cellular Release to Signal Detection
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of ATP release and the workflow of a typical luciferase assay.
Detailed Experimental Protocols
For researchers looking to implement these assays, detailed protocols are essential for reproducibility and accuracy.
Luciferase-Based ATP Assay Protocol
This protocol provides a general guideline for measuring ATP in cell cultures using a commercial luciferase assay kit.
Materials:
-
Cells in culture (adherent or suspension)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay kit (containing cell lysis buffer, luciferase, and luciferin substrate)
-
Luminometer-compatible multi-well plates (white or black with clear bottoms are recommended)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your experiment and allow them to adhere or stabilize.
-
Cell Lysis (for intracellular ATP):
-
For adherent cells, remove the culture medium and wash the cells once with PBS. Add the cell lysis buffer provided in the kit to each well.
-
For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and resuspend the cells in the lysis buffer.
-
Incubate the plate at room temperature for the time specified in the kit's protocol to ensure complete cell lysis.
-
-
Reagent Preparation: Prepare the luciferase-luciferin working solution according to the manufacturer's instructions. Protect the solution from light.
-
Assay: Add the prepared luciferase-luciferin working solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the enzymatic reaction to stabilize.
-
Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the signal intensity and the instrument's sensitivity.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
High-Performance Liquid Chromatography (HPLC) for ATP, ADP, and AMP
This protocol outlines the general steps for the simultaneous measurement of ATP, ADP, and AMP using reverse-phase HPLC.
Materials:
-
Cell culture samples
-
Perchloric acid (PCA) or other suitable extraction buffer
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., potassium phosphate (B84403) buffer with an ion-pairing agent)
-
ATP, ADP, and AMP standards
Procedure:
-
Sample Extraction:
-
Harvest cells and rapidly quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Extract nucleotides by adding a cold extraction buffer like PCA.
-
Centrifuge the samples to pellet the protein precipitate.
-
-
Neutralization: Neutralize the supernatant containing the nucleotides with KOH.
-
Filtration: Filter the neutralized supernatant to remove any remaining particulates before injection into the HPLC system.
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the nucleotides using a C18 column and an appropriate mobile phase.
-
Detect the nucleotides using a UV detector at a wavelength of 254 nm or 259 nm.
-
-
Quantification: Identify and quantify the ATP, ADP, and AMP peaks by comparing their retention times and peak areas to those of the known standards.
By carefully considering the specific requirements of their research, including sensitivity, throughput, and the need to measure multiple nucleotides, researchers can select the most suitable method for validating ATP release and furthering our understanding of cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. ATP test - Wikipedia [en.wikipedia.org]
- 3. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An enhanced chimeric firefly luciferase-inspired enzyme for ATP detection and bioluminescence reporter and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Aptasensor for Highly Specific Detection of ATP Using a Newly Screened Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cals.cornell.edu [cals.cornell.edu]
comparative studies of different caged nucleotides
A Comprehensive Guide to Caged Nucleotides: A Comparative Analysis
For researchers, scientists, and drug development professionals, caged nucleotides offer an unparalleled ability to control biological processes with high spatial and temporal precision. By masking the biological activity of a nucleotide with a photolabile protecting group, its function can be triggered on demand by a flash of light. This guide provides a comparative overview of different caged nucleotides, summarizing key performance data, outlining experimental methodologies, and visualizing relevant biological and experimental workflows.
Caged compounds are invaluable tools in cellular physiology and neuroscience, allowing for the rapid and localized release of bioactive molecules.[1] The fundamental principle involves attaching a "caging" group to a biologically active molecule, rendering it inert.[2] Upon irradiation with light of a specific wavelength, this caging group is cleaved, releasing the active molecule and initiating a biological response.[1] This technology has been successfully applied to a wide range of molecules, including nucleotides, neurotransmitters, and even larger entities like peptides and mRNA.[1][3]
Comparative Analysis of Caged Nucleotides
The ideal caged nucleotide should exhibit high stability in the absence of light, be biologically inert before photolysis, and release the active nucleotide rapidly and efficiently upon illumination.[1] The choice of the caging chromophore is critical and influences key properties such as the wavelength of activation, quantum yield of photorelease, and potential side effects.[1]
Caged ATP Analogs
This compound was one of the first caged compounds to be synthesized and utilized in living cells.[1] It has been instrumental in studying processes that are dependent on ATP, such as muscle contraction and ion transport.[1][4] A common caging group for ATP is the 1-(2-nitrophenyl)ethyl (NPE) group.[1] While widely used, NPE-caged ATP has some limitations, including a relatively slow rate of uncaging for certain applications.[1] This has spurred the development of alternative caging groups to achieve faster release kinetics.
| This compound Analog | Caging Group | Uncaging Rate (s⁻¹) | Quantum Yield (Φ) | Activation Wavelength (nm) | Key Characteristics |
| NPE-caged ATP | 1-(2-nitrophenyl)ethyl | ~83 | ~0.5-0.6 | ~350 | Well-established, but can be rate-limiting in fast kinetic studies.[1][4] |
| DMNPE-caged ATP | 4,5-dimethoxy-2-nitro-phenylethyl | >10,000 | ~0.05 | ~350 | Faster release than NPE, but with lower quantum yield.[5] |
| CDNI-caged ATP | 7-carboxy-6,7-dinitroindolinyl | - | High | - | Designed for two-photon excitation with high efficiency.[6] |
Note: Quantitative data for direct comparison is often context-dependent and may vary based on experimental conditions. The values presented are indicative and drawn from various sources.
Caged Neurotransmitters: Glutamate (B1630785) and GABA
Caged versions of the primary excitatory and inhibitory neurotransmitters, glutamate and GABA respectively, have revolutionized the study of synaptic transmission and neural circuits.[1][6][7] The ability to release these neurotransmitters at specific synapses with precise timing allows for the detailed mapping of neural connections and the investigation of synaptic plasticity.[1]
Glutamate is the main excitatory neurotransmitter, while GABA is the primary inhibitory neurotransmitter in the central nervous system.[7][8] The balance between their signaling is crucial for normal brain function.[7]
| Caged Neurotransmitter | Caging Group | Key Characteristics |
| MNI-caged-glutamate | 4-methoxy-7-nitroindolinyl | Widely used for two-photon uncaging experiments in neuroscience.[1] |
| CDNI-caged-glutamate | 7-carboxy-6,7-dinitroindolinyl | High quantum efficiency for photorelease.[6] |
| DEAC450-caged GABA | 7-(diethylamino)coumarin-4-yl)methyl | Can be less biologically inert, showing some antagonism at GABA-A receptors.[4] |
| "Cloaked" caged GABA | Dendrimer-modified DEAC450 | Designed to be more biologically inert by preventing interaction with receptors.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of caged nucleotides. Below are generalized protocols for key experiments.
Measuring Photorelease Efficiency (Quantum Yield)
-
Sample Preparation: Prepare a solution of the caged nucleotide of known concentration in a suitable buffer.
-
Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the light intensity of the photorelease setup at the desired wavelength.
-
Photolysis: Irradiate the caged nucleotide solution for a defined period.
-
Quantification: Measure the amount of released nucleotide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated as the number of released molecules divided by the number of photons absorbed by the sample.
Cellular Application and Electrophysiological Recording
-
Cell Loading: Introduce the caged nucleotide into the cells. This can be achieved through various methods, including microinjection, patch pipette loading, or using cell-permeant ester analogs.[1]
-
Photorelease: Use a focused light source (e.g., a UV laser or a flash lamp coupled to a microscope) to irradiate a specific region of the cell or tissue.
-
Data Acquisition: Record the biological response using techniques like patch-clamp electrophysiology to measure changes in membrane potential or ion channel activity.
-
Control Experiments: Perform control experiments to ensure that the observed effects are due to the photoreleased nucleotide and not to the caging group, the light itself, or other experimental artifacts.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of caged nucleotides.
Caption: Experimental workflow for using caged nucleotides in cellular studies.
Caption: Simplified signaling pathways of glutamate and GABA.
Caption: Logical relationships between caged nucleotide properties and caging groups.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Caged or Light-activated Nucleotides? [biosyn.com]
- 3. Caged oligonucleotides for studying biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. troscriptions.com [troscriptions.com]
- 8. GABA and glutamate in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Caged ATP and Electrophysiology for P2X Receptor Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two powerful techniques for studying ATP-gated ion channels, particularly P2X receptors: photolysis of caged ATP and conventional electrophysiology using rapid solution exchange. Understanding the nuances of these methods is critical for generating reliable and reproducible data in drug discovery and basic research. This document outlines the experimental protocols, presents a quantitative comparison of results, and visualizes the underlying principles and workflows.
Quantitative Data Comparison: this compound vs. Whole-Cell Electrophysiology
The following table summarizes key quantitative parameters for the activation of P2X2 receptors by ATP, as determined by conventional whole-cell patch-clamp recording and a FRET-based optical reporter system which, like this compound, relies on photostimulation. This comparison highlights the close correlation between the two methodologies in determining agonist potency.
| Parameter | Whole-Cell Patch-Clamp Recording | FRET-Based Optical Reporting |
| EC50 (Effective Concentration, 50%) | 12 ± 2 µM | 14 ± 2 µM |
| Hill Slope | 1.9 ± 0.2 | 2.0 ± 0.2 |
| Data Source | [Tracking transmitter-gated P2X cation channel activation in vitro and in vivo] | [Tracking transmitter-gated P2X cation channel activation in vitro and in vivo] |
Experimental Protocols
This compound Photolysis Combined with Patch-Clamp Electrophysiology
This method allows for the precise temporal and spatial control of ATP application, making it ideal for studying the kinetics of P2X receptor activation and desensitization.
Methodology:
-
Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips suitable for microscopy and electrophysiology.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from the prepared cells.
-
Use a patch pipette filled with an appropriate internal solution and establish a stable whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV to record ATP-evoked currents.
-
-
Application of this compound:
-
Bath-apply a biologically inactive, photolabile derivative of ATP (e.g., NPE-caged ATP) at a concentration that, upon photolysis, will yield the desired final concentration of active ATP.
-
Allow the this compound to equilibrate in the recording chamber.
-
-
Photolysis (Uncaging):
-
Use a high-intensity UV light source (e.g., a flash lamp or a focused laser) to illuminate the cell or a specific region of interest.
-
The UV light cleaves the caging group from the ATP molecule, rapidly increasing the local concentration of active ATP.
-
-
Data Acquisition: Record the resulting ion channel currents using the patch-clamp amplifier and acquisition software. Analyze the rise time, decay kinetics, and amplitude of the ATP-evoked currents.
Fast-Perfusion Electrophysiology for P2X Receptor Characterization
This is a standard and widely used technique for studying ligand-gated ion channels, providing reliable dose-response data and kinetic information.
Methodology:
-
Cell Preparation: Prepare cells expressing the P2X receptor of interest as described for the this compound protocol.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording from a target cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Rapid Solution Exchange:
-
Use a multi-barrel perfusion system positioned close to the recorded cell.
-
Fill the barrels with control solution and solutions containing varying concentrations of ATP.
-
Rapidly switch between the control and ATP-containing solutions to apply and remove the agonist with millisecond time resolution.
-
-
Data Acquisition and Analysis:
-
Record the currents evoked by the application of different ATP concentrations.
-
Measure the peak amplitude of the current at each concentration to construct a dose-response curve.
-
Analyze the activation and deactivation kinetics of the currents.
-
Visualizing the Methodologies and Underlying Biology
To further clarify the concepts discussed, the following diagrams, created using the DOT language, illustrate the ATP signaling pathway through P2X receptors and the workflows for the two experimental approaches.
A Researcher's Guide: Photolysis of Caged ATP vs. Microinjection of ATP for Intracellular Delivery
In the study of cellular signaling, metabolism, and motility, the precise introduction of adenosine (B11128) triphosphate (ATP) into living cells is a critical experimental technique. ATP, the primary energy currency of the cell, initiates a vast array of biological processes upon changes in its intracellular concentration. Researchers have two primary methods at their disposal for achieving rapid, controlled increases in intracellular ATP: photolysis of caged ATP and direct microinjection.
This guide provides an objective comparison of these two powerful techniques, offering researchers the detailed information necessary to select the most appropriate method for their experimental goals. We will delve into the principles of each technique, present a quantitative comparison of their performance, and provide detailed experimental protocols.
Principles of the Techniques
Photolysis of this compound: This elegant biochemical technique involves introducing a chemically modified, inactive form of ATP, known as "this compound," into a cell.[1][2] The ATP molecule is rendered inert by a photolabile protecting group, or "caging group," which is covalently attached to the terminal phosphate.[1][2][3] This caged compound can be loaded into cells non-invasively, often via a patch pipette or by using membrane-permeant versions. Once loaded, a focused pulse of light, typically in the UV range, is used to cleave the bond holding the caging group.[1][3] This "uncaging" process rapidly releases biologically active ATP at a precise time and location within the cell.[1]
Microinjection of ATP: This is a physical method involving the direct delivery of a known concentration of ATP solution into the cytoplasm or nucleus of a single cell.[4][5] The technique utilizes a fine glass micropipette, with a tip diameter typically between 0.5 and 10 microns, which is used to physically penetrate the cell membrane.[4][6] The micropipette is controlled by a micromanipulator for precise positioning, and the ATP solution is expelled using controlled pressure.[4][6] This method allows for the delivery of a precise quantity of ATP to a specific target cell.[5]
Quantitative Performance Comparison
To facilitate an objective assessment, the following table summarizes the key performance metrics of each technique, compiled from various experimental studies.
| Feature | Photolysis of this compound | Microinjection of ATP |
| Spatial Resolution | High (diffraction-limited, ~1 µm); Sub-cellular targeting possible with two-photon excitation.[1] | Moderate; Limited by pipette tip size (~0.5-10 µm) and cell mechanics.[4][6] |
| Temporal Resolution | Very High (microseconds to milliseconds); Rate of release can be very fast (e.g., 220 s⁻¹ at pH 7).[7][8] | Low (seconds to minutes); Limited by pressure application and diffusion from the pipette tip.[5] |
| Concentration Control | Qualitative; Intracellular concentration is difficult to determine precisely.[1] | Quantitative; Precise control over the volume and concentration of injected solution.[5] |
| Cell Invasiveness | Minimally invasive (if using membrane-permeant cages); UV light can cause photodamage. | Highly invasive; Physical penetration of the cell membrane can cause significant stress and damage.[6][9] |
| Throughput | Moderate; Can be applied to multiple cells simultaneously in a field of view. | Low; Labor-intensive, cell-by-cell process.[5][6] |
| Cell Viability | Generally high, but can be compromised by UV toxicity or byproducts of photolysis. | Variable; Highly dependent on operator skill, cell type, and pipette quality.[6] |
| Equipment Complexity | Requires a light source (laser or flash lamp) and specialized optics coupled to a microscope. | Requires a micromanipulator, microinjector, and pipette puller.[4][6] |
Visualizing the Workflows and Pathways
To better understand the practical application and underlying biology, the following diagrams illustrate the experimental workflows and a common ATP-mediated signaling pathway.
Detailed Experimental Protocols
Protocol 1: Photolysis of this compound
This protocol provides a general framework. Specific parameters like this compound concentration and light exposure must be optimized for the specific cell type and experimental question.
Materials:
-
P³-1-(2-Nitrophenyl)ethyladenosine 5'-triphosphate (NPE-caged ATP) or other suitable this compound compound.
-
Cell culture medium appropriate for the cells under study.
-
Microscope equipped with a UV light source (e.g., mercury arc lamp with shutter or a pulsed UV laser) and appropriate filters.
-
Imaging system to record the cellular response.
Methodology:
-
Loading Cells: Incubate cells with a solution containing membrane-permeant this compound (typically 10-100 µM) for 30-60 minutes at 37°C.[10] For non-permeant versions, load the caged compound via a patch pipette during whole-cell recording.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed culture medium or extracellular buffer to remove any this compound that has not entered the cells.
-
Targeting: Place the culture dish on the microscope stage. Identify the target cell or subcellular region of interest.
-
Photolysis (Uncaging): Deliver a brief, focused pulse of UV light (e.g., 350-365 nm) to the targeted area.[3][7] The duration and intensity of the pulse should be minimized to achieve sufficient uncaging while avoiding phototoxicity. A single flash of 1 ms (B15284909) can be sufficient.
-
Data Acquisition: Immediately begin recording the cellular response using the imaging system. This could involve measuring changes in fluorescence from a calcium indicator, recording membrane currents via patch-clamp, or observing morphological changes.
-
Controls: It is crucial to perform control experiments. These include exposing cells without this compound to the same UV light pulse to check for light-induced artifacts and monitoring loaded cells that do not receive a UV pulse to ensure the caged compound itself is inert.
Protocol 2: Microinjection of ATP
This protocol requires significant technical skill to minimize cell damage and ensure successful injection.
Materials:
-
ATP solution (e.g., 1-100 mM Mg-ATP in sterile injection buffer, pH 7.2-7.4).
-
Glass capillaries (borosilicate).
-
Pipette puller.
-
Microinjector (provides regulated pressure).
-
Micromanipulator (for fine positional control).
-
Inverted microscope.
Methodology:
-
Pipette Preparation: Pull a glass capillary using a pipette puller to create a micropipette with a fine tip (target diameter ~0.5 µm).[6]
-
Loading the Pipette: Back-load the micropipette with the prepared ATP solution using a microloader tip, ensuring no air bubbles are trapped in the tip.
-
Setup: Mount the loaded pipette onto the micromanipulator connected to the microinjector. Place the dish of cells on the microscope stage and focus on the target cell.
-
Injection:
-
Carefully lower the micropipette and bring the tip into the same focal plane as the target cell.
-
Gently advance the pipette to contact and penetrate the cell membrane. A slight dimpling of the membrane is often observed just before penetration.
-
Once inside the cell, apply a brief, controlled pressure pulse from the microinjector to deliver a small volume of the ATP solution. The injection volume is often estimated by observing a slight, transient swelling of the cell.
-
-
Post-Injection: Carefully withdraw the pipette from the cell.
-
Data Acquisition: Monitor the injected cell for the desired biological response. Co-injection with an inert fluorescent dye can be used to confirm successful injection and assess cell viability.[6]
-
Controls: Perform control injections with the vehicle buffer (lacking ATP) to ensure that the mechanical process of injection itself does not trigger the response of interest. Assess cell viability post-injection.[6]
Conclusion: Making the Right Choice
The choice between photolysis of this compound and microinjection depends critically on the specific experimental requirements.
Choose Photolysis of this compound when:
-
High temporal resolution is paramount: Studying rapid kinetic processes like ion channel gating or synaptic transmission requires the microsecond-to-millisecond release times that photolysis provides.
-
Subcellular targeting is needed: The ability to focus light allows for the release of ATP in specific locations like a single dendrite or near a specific organelle.[1]
-
Minimal physical disruption is required: When cell mechanics or membrane integrity are critical variables, the non-invasive loading of caged compounds is a significant advantage.[11]
Choose Microinjection of ATP when:
-
A precise, known quantity of ATP must be delivered: Experiments requiring quantitative dose-response analysis benefit from the precise control over concentration and volume afforded by microinjection.[5]
-
The experimental endpoint is less sensitive to timing: If the process under investigation occurs on a timescale of seconds to minutes, the slower delivery of microinjection is acceptable.
-
Only a small number of cells need to be targeted: While labor-intensive, the technique is highly effective for single-cell studies.[5]
Ultimately, both techniques are powerful tools in the hands of a cell biologist. By understanding their respective strengths and limitations, researchers can design more precise, controlled experiments to unravel the complex roles of ATP in cellular life.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolysis of this compound and caged oligonucleotides [biosyn.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Overview of Microinjection-based Gene Delivery - Creative Biolabs [creative-biolabs.com]
- 5. Microinjection as a tool of mechanical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
Uncaging the Power of ATP: A Researcher's Guide to Specificity in Photorelease Experiments
For researchers, scientists, and drug development professionals, the precise spatial and temporal release of ATP is crucial for dissecting its multifaceted roles in cellular signaling. Caged ATP compounds, which liberate ATP upon photolysis, offer unparalleled control over this process. This guide provides a comprehensive comparison of commonly used this compound analogs, detailing their performance, specificity, and the experimental protocols necessary for their effective and accurate use.
Demystifying this compound: A Comparative Analysis
The efficacy and specificity of a this compound experiment hinge on the choice of the caging group. Different caging moieties offer distinct photochemical properties, influencing the efficiency of ATP release and the potential for off-target effects. Here, we compare three prevalent this compound analogs: NPE-caged ATP, DMNPE-caged ATP, and DMACM-caged ATP.
| This compound Analog | Caging Group | Quantum Yield (Φ) | Photolysis Rate (k) | Optimal Wavelength (λmax) | Key Characteristics |
| NPE-caged ATP | 1-(2-Nitrophenyl)ethyl | ~0.54-0.65[1] | ~83-220 s⁻¹[2][3] | ~347 nm[3] | The most widely used and well-characterized this compound. Offers a high quantum yield but a relatively slower release rate compared to newer analogs.[1][2] |
| DMNPE-caged ATP | 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | ~0.07[2] | Generally lower than NPE[4][5] | ~355-360 nm[4] | Features a longer absorption wavelength, making it suitable for use with more common UV light sources. However, it has a significantly lower quantum yield and slower photolysis rate.[4][5] |
| DMACM-caged ATP | [7-(Dimethylamino)coumarin-4-yl]methyl | High | >1.6 x 10⁹ s⁻¹[6] | ~334-405 nm[6] | An ultrafast phototrigger with a high release rate, orders of magnitude faster than nitrobenzyl-based cages.[6] It can be activated by longer wavelength irradiation, potentially reducing phototoxicity.[6] |
Experimental Protocols: Ensuring Rigor and Reproducibility
To obtain reliable and specific results, meticulous experimental design is paramount. Below are detailed protocols for quantifying ATP release and assessing purinergic receptor activation, including essential control experiments.
Protocol 1: Quantification of ATP Release using a Luciferase-Based Assay
This protocol allows for the precise measurement of ATP concentration following photolysis of a this compound compound.
Materials:
-
This compound analog of choice
-
Luciferin-luciferase assay kit
-
Luminometer
-
UV light source with controlled intensity and duration
-
Physiological buffer (e.g., HBSS)
-
ATP standards of known concentrations
Procedure:
-
Prepare ATP Standards: Create a standard curve by preparing serial dilutions of ATP in the physiological buffer.
-
Sample Preparation: Prepare solutions of the this compound in the same physiological buffer at the desired experimental concentration.
-
Photolysis: Expose a defined volume of the this compound solution to a calibrated UV light source for a precise duration. The light intensity and duration should be optimized to achieve the desired level of uncaging without causing significant solvent heating or phototoxicity.
-
Luciferase Reaction: Immediately after photolysis, add the luciferin-luciferase reagent to the unthis compound solution, as well as to the ATP standards and a non-illuminated this compound control.[7][8]
-
Luminescence Measurement: Promptly measure the luminescence of all samples using a luminometer. The signal from the uncaged sample should be measured within one minute as the light output is transient.[9][10]
-
Data Analysis: Subtract the background luminescence (from the non-illuminated this compound control) from all readings. Use the standard curve to determine the concentration of ATP released in the photolyzed sample.
Control Experiments:
-
No Caged Compound Control: Expose the physiological buffer alone to the UV light to ensure the light itself does not generate a signal in the luciferase assay.
-
No Light Control: Measure the luminescence of the this compound solution without photolysis to determine any basal ATP contamination or spontaneous hydrolysis.
-
Photolysis Byproduct Control: If possible, obtain the photolysis byproducts (e.g., nitrosoacetophenone for NPE-caged ATP) and test their effect on the luciferase assay to rule out any interference.[11]
Protocol 2: Assessing P2 Receptor Activation using Whole-Cell Patch-Clamp Electrophysiology
This protocol details how to measure the physiological response of cells to photoreleased ATP by monitoring changes in membrane currents.
Materials:
-
Cultured cells expressing the P2 receptor of interest
-
Patch-clamp setup with amplifier and data acquisition system
-
UV flash lamp or laser coupled to the microscope
-
Pipette solution (intracellular) and external solution (extracellular)
-
This compound analog
-
P2 receptor antagonists (e.g., suramin, PPADS)
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a target cell.
-
Application of this compound: Perfuse the external solution containing the this compound over the cell. Allow for equilibration.
-
Photolysis: Deliver a brief flash of UV light to a defined area, including the recorded cell, to photorelease ATP.[12]
-
Data Acquisition: Record the resulting changes in membrane current. Activation of P2X receptors will typically elicit a rapid inward current, while P2Y receptor activation may lead to more complex and delayed current changes.
-
Pharmacological Blockade: To confirm the specificity of the response, pre-incubate the cells with a P2 receptor antagonist before applying the this compound and repeating the photolysis. A significant reduction or abolition of the current response confirms the involvement of the targeted P2 receptor.
Control Experiments:
-
Light-Only Control: Deliver a UV flash in the absence of this compound to ensure the light stimulus itself does not evoke a current.
-
Pre-Photolysis Control: Record the baseline current in the presence of this compound before photolysis to confirm the caged compound is biologically inert.[7]
-
Byproduct Control: If available, apply the photolysis byproducts to the cell to check for any direct effects on membrane currents.[11]
Visualizing the Pathways and Processes
To better understand the experimental logic and the underlying biological mechanisms, the following diagrams, generated using the DOT language for Graphviz, illustrate a key ATP signaling pathway and a typical experimental workflow.
References
- 1. This compound [almerja.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new approach to time-resolved studies of ATP-requiring biological systems; laser flash photolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Invitrogen DMNPE-caged ATP (Adenosine 5'-Triphosphate, P3-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester, Disodium Salt) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 5. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. nathan.instras.com [nathan.instras.com]
- 7. nathan.instras.com [nathan.instras.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. P2Y1 receptor activation by photolysis of this compound enhances neuronal network activity in the developing olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Caged Inorganic Phosphate as a Photolysis Control
In the dynamic fields of cell biology and drug development, the ability to precisely control the concentration of bioactive molecules in time and space is paramount. "Caged" compounds, which are rendered biologically inert by a photoremovable protecting group, offer an elegant solution. Upon illumination with a specific wavelength of light, the "cage" is removed, releasing the active molecule. This technique, known as photolysis or uncaging, allows for the acute and localized activation of signaling pathways.
However, the photolysis process itself, including the light pulse and the release of by-products, can introduce experimental artifacts. To distinguish the specific effects of the released bioactive molecule from these non-specific effects, a robust control is essential. Caged inorganic phosphate (B84403) (caged Pi) serves as an excellent photolysis control, particularly in studies involving other caged phosphate-containing molecules like ATP, GTP, or inositol (B14025) phosphates. This guide provides a comprehensive comparison of caged inorganic phosphate with other control strategies, supported by experimental data and detailed protocols.
Comparison of Caged Inorganic Phosphate and Alternatives
The ideal photolysis control should mimic the photochemical properties of the experimental caged compound without eliciting a biological response. Caged inorganic phosphate is often the control of choice because it releases the same caging group and by-products as its bioactive counterparts upon photolysis, but the released inorganic phosphate is generally considered biologically inert in many cellular contexts.
Here is a comparison of different photolysis control strategies:
| Control Strategy | Principle | Advantages | Disadvantages |
| Caged Inorganic Phosphate | Photolysis releases inorganic phosphate, the caging group, and by-products. | - Closely mimics the photolysis of caged phosphate-containing molecules (e.g., caged ATP). - Allows for direct assessment of the effects of the caging group and by-products. | - Assumes inorganic phosphate itself does not elicit a response in the system under study. - Availability of caged Pi with the exact same caging group as the experimental compound may be limited. |
| "Empty" Cage Photolysis | Photolysis of a molecule that releases only the caging group and its by-products, but no effector molecule. An example is diazo-3 for controlling Ca2+ uncaging experiments. | - Isolates the effects of the photolysis by-products. | - May not be commercially available for all caging groups. - The photochemical properties might not perfectly match the experimental caged compound. |
| Pre-activation with Active Molecule | The biological pathway of interest is pre-activated by adding an excess of the non-caged, active molecule before photolysis of the caged compound. | - Can help to saturate the receptors or enzymes, minimizing the effect of the photoreleased molecule. - Useful for confirming that the observed response is not due to by-products. | - Alters the baseline physiological state of the system. - May not be feasible for all signaling pathways, especially those with complex feedback mechanisms. |
| Light-Only Control | The sample is illuminated with the same light pulse used for photolysis but in the absence of any caged compound. | - Simple and essential for ruling out direct effects of the light on the biological preparation. | - Does not account for the effects of the caged compound itself or its photolysis by-products. |
Quantitative Data on Caged Compounds
The choice of a caged compound is dictated by its photophysical properties. Key parameters include the absorption maximum (λmax), which determines the optimal wavelength for photolysis, and the quantum yield (Φ), which is a measure of the efficiency of the uncaging reaction.
| Caging Group | Common Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Key Features |
| 1-(2-Nitrophenyl)ethyl | NPE | ~260 (shoulder to 360) | ~0.25[1] | The "classical" caging group; widely used for ATP and phosphates. |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | Varies with substrate | Longer wavelength absorption, reducing potential for UV damage. |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethyl | DMNPE | ~355 | Varies with substrate | Similar to DMNB with potentially different release kinetics. |
| 7-(Diethylamino)coumarin-4-yl]methyl | DEACM | ~400 | Low (<0.01) | Photolyzable with visible light, good for two-photon excitation. |
| 2-(4'-{bis[2-(2-methoxyethoxy)ethyl]amino}-4-nitro-[1,1'-biphenyl]-3-yl)propan-1-ol | EANBP | 405 | 0.28 | High photolysis efficiency with visible light and suitable for two-photon excitation. |
Experimental Protocols
General Protocol for Using Caged Inorganic Phosphate as a Photolysis Control
This protocol provides a general framework for using caged inorganic phosphate to control for non-specific effects in a photolysis experiment.
1. Reagent Preparation:
-
Prepare stock solutions of your experimental caged compound (e.g., this compound) and caged inorganic phosphate in a suitable buffer (e.g., HEPES-buffered saline). The concentration of the stock solutions should be determined based on the desired final concentration and the solubility of the compounds.
-
Protect the stock solutions from light by wrapping the vials in aluminum foil and store them at -20°C or as recommended by the manufacturer.
2. Sample Preparation and Loading:
-
For cell-based assays, load the cells with the caged compounds. This can be achieved through various methods, including microinjection, electroporation, or by using cell-permeant versions of the caged compounds (e.g., acetoxymethyl esters).
-
Prepare three sets of samples:
-
Experimental Group: Cells loaded with the caged bioactive molecule (e.g., this compound).
-
Control Group: Cells loaded with caged inorganic phosphate at the same concentration as the experimental group.
-
Light-Only Control: Cells without any caged compound.
-
3. Photolysis Setup:
-
Use a light source capable of delivering light at the optimal wavelength for your chosen caging group (e.g., a UV flash lamp or a laser).
-
The duration and intensity of the light pulse should be optimized to achieve a sufficient concentration jump of the released molecule while minimizing phototoxicity. This can be calibrated by measuring the amount of released molecule under different photolysis conditions.
4. Photolysis and Data Acquisition:
-
Equilibrate the samples on the microscope stage or in the measurement apparatus.
-
Record the baseline biological response of interest (e.g., fluorescence, membrane current, or cellular morphology).
-
Deliver the light pulse to the experimental, control, and light-only groups.
-
Continue to record the biological response for a sufficient period to capture the full effect of the photolysis.
5. Data Analysis:
-
Subtract the response observed in the light-only control from the responses of the experimental and caged phosphate control groups to correct for any direct effects of the light.
-
Compare the response in the caged phosphate control group to the experimental group. Any response observed in the control group can be attributed to the non-specific effects of photolysis (e.g., by-products). The specific effect of the bioactive molecule is the difference between the experimental and control responses.
Signaling Pathway and Experimental Workflow Diagrams
ATP-P2Y Receptor Signaling Pathway with Caged Compound Controls
The following diagram illustrates a typical ATP-mediated signaling pathway through P2Y receptors and how this compound and caged inorganic phosphate are used to dissect the specific signaling events.
Caption: ATP signaling pathway and controls.
Experimental Workflow for Comparing this compound and Caged Pi
This diagram outlines a logical workflow for a typical experiment using caged inorganic phosphate as a control.
Caption: Caged compound experimental workflow.
By carefully selecting the appropriate caged inorganic phosphate control and following a rigorous experimental design, researchers can confidently dissect the specific roles of phosphate-containing signaling molecules in complex biological processes, paving the way for new discoveries and therapeutic interventions.
References
Evaluating the Inertness of Caged ATP Before Photolysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the utility of caged compounds hinges on a critical prerequisite: their biological inertness prior to photoactivation. This guide provides a comparative analysis of the pre-photolysis activity of commonly used caged ATP analogs, supported by experimental data and detailed protocols to aid in the rigorous evaluation of these essential research tools.
The ideal this compound molecule should be completely biologically silent before a pulse of light liberates the active ATP. Any pre-photolysis interaction with ATP-binding proteins, such as enzymes or receptors, can confound experimental results, leading to misinterpretation of the biological process under investigation. This guide examines the extent to which popular this compound derivatives meet this standard of inertness.
Comparative Analysis of Pre-Photolysis Activity
While this compound compounds are designed for minimal biological activity, several studies have quantified their low-level interactions with various protein systems before photolysis. The following table summarizes key findings on the inertness of two widely used this compound analogs: P³-(1-(2-nitrophenyl)ethyl) ester of ATP (NPE-caged ATP) and P³-3',5'-dimethoxybenzoin ester of ATP (DMB-caged ATP).
| This compound Derivative | Biological System | Concentration Tested | Observed Pre-Photolysis Effect | Reference |
| NPE-caged ATP | Rabbit Psoas Muscle Fibers (Actomyosin ATPase) | 2 mM | Competitive inhibition of unloaded shortening velocity (Ki ≈ 1-2 mM).[1] | [1] |
| Na+/K+ ATPase | Not specified | Binds to the same site as ATP, but with lower affinity.[2] | [2] | |
| Bovine Intestinal Alkaline Phosphatase (BIAP) | Not specified | Evidence of binding to BIAP prior to photolysis.[3] | [3] | |
| Mitral Cells (Olfactory Bulb Slices) | 100 µM | No induction of inward currents or increase in synaptic events in the absence of UV light.[4] | [4] | |
| DMB-caged ATP | Rabbit Psoas Muscle Fibers (Actomyosin ATPase) | 2 mM | Competitive inhibition of unloaded shortening velocity (Ki ≈ 1-2 mM).[1] | [1] |
| Generic this compound | Rabbit Psoas Muscle Fibers (Actomyosin) | 3 mM | Did not interfere with the kinetics of ATP-induced actomyosin (B1167339) dissociation in stopped-flow experiments.[5] | [5] |
| Spin-labeled Myosin Heads Bound to Actin | 5 mM | No effect on the saturation-transfer EPR signal, implying a rigid, inactive complex.[6] | [6] |
These data indicate that while this compound compounds exhibit a high degree of inertness, they are not entirely devoid of biological interaction at high concentrations. Both NPE- and DMB-caged ATP show competitive inhibition of actomyosin ATPase in the low millimolar range.[1] Similarly, NPE-caged ATP has been shown to bind to Na+/K+ ATPase, albeit with a lower affinity than ATP itself.[2] However, in neuronal preparations, 100 µM NPE-caged ATP showed no discernible effect on membrane currents or synaptic activity before photolysis, highlighting its effective inertness at typical experimental concentrations.[4]
Experimental Protocols for Evaluating Inertness
To ensure the validity of experiments utilizing this compound, it is crucial to perform control experiments to confirm its inertness in the specific biological context of study. Below are detailed protocols for key experiments.
Protocol 1: Testing for Agonist/Antagonist Activity at P2X/P2Y Receptors
This protocol uses whole-cell patch-clamp electrophysiology to detect any activation or inhibition of ATP-gated P2X or G-protein coupled P2Y receptors by this compound before photolysis.
1. Cell Preparation:
- Culture cells endogenously expressing or transfected with the P2X or P2Y receptor subtype of interest (e.g., HEK293 cells).
- Plate cells on glass coverslips suitable for electrophysiological recording.
2. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration on a selected cell.
- Voltage-clamp the cell at a holding potential of -60 mV.
- Record baseline membrane current in standard extracellular solution.
3. Application of this compound:
- Prepare a solution of the this compound compound (e.g., 100 µM to 1 mM NPE-caged ATP) in the extracellular solution. Protect this solution from light.
- Perfuse the cell with the this compound solution for a sufficient duration to allow for equilibration (e.g., 2-5 minutes), ensuring no UV light exposure.
- Continuously record the membrane current during this application period. An inert compound will not induce any change in the holding current.
4. Positive Control:
- After the inertness test, apply a known concentration of ATP (e.g., 100 µM) to the same cell to confirm receptor expression and responsiveness. A robust inward current (for P2X receptors) or modulation of other channels (for P2Y receptors) should be observed.
5. Data Analysis:
- Compare the holding current before and during the application of this compound. Any significant deviation would indicate pre-photolysis activity.
Protocol 2: Assessing Pre-Photolysis Effects on ATPase Activity
This protocol measures the effect of this compound on the activity of an ATPase, such as actomyosin or Na+/K+ ATPase, before photolysis. This can reveal if the caged compound acts as a competitive or non-competitive inhibitor.
1. Enzyme and Substrate Preparation:
- Purify the ATPase of interest (e.g., myosin subfragment-1 and actin).
- Prepare a reaction buffer appropriate for the enzyme (e.g., for actomyosin: 80 mM KCl, 2 mM MgCl₂, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT).
- Prepare stock solutions of ATP and the this compound compound, keeping the latter in the dark.
2. ATPase Activity Assay (e.g., Malachite Green Assay):
- Set up a series of reactions containing the enzyme in the reaction buffer.
- To different reaction tubes, add varying concentrations of ATP.
- To a parallel set of tubes, add the same varying concentrations of ATP plus a fixed concentration of the this compound compound (e.g., 2 mM).
- Incubate all reactions at the optimal temperature for the enzyme for a fixed period (e.g., 30 minutes), ensuring no light exposure for the this compound samples.
- Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method like the malachite green assay.
3. Data Analysis:
- Plot the rate of ATP hydrolysis (proportional to Pi released) as a function of ATP concentration for both conditions (with and without this compound).
- Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for ATP in both conditions.
- A change in Km with no change in Vmax is indicative of competitive inhibition by the this compound.[1]
Visualizing ATP Signaling and Experimental Design
To better understand the biological pathways involved and the logic of inertness testing, the following diagrams are provided.
References
- 1. Inhibition of unloaded shortening velocity in permeabilized muscle fibres by this compound compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. Interactions of caged-ATP and photoreleased ATP with alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Photolysis of a photolabile precursor of ATP (this compound) induces microsecond rotational motions of myosin heads bound to actin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Caged ATP
Researchers and scientists handling caged Adenosine Triphosphate (ATP) must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of caged ATP and associated materials, ensuring operational integrity and building trust in your laboratory's safety and chemical handling practices.
This compound, a photolabile nucleotide analog, is designed to be biologically inactive until a pulse of light releases the active ATP. This process, known as photolysis, also generates byproducts that require careful consideration during disposal. For the commonly used NPE-caged ATP (P³-1-(2-nitrophenyl)ethyl ester of ATP), photolysis yields ATP, a proton (H+), and a nitroso ketone byproduct. While ATP itself is not considered hazardous, the caging group and its byproducts may have different properties that necessitate their disposal as chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular this compound compound in use. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Unused this compound: Any unused or expired this compound, whether in solid form or in solution, should be treated as chemical waste. It should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Labware: All disposable labware that has come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, must be disposed of as solid chemical waste. Collect these items in a designated and clearly labeled waste bag or container.
-
Aqueous Waste: Solutions containing this compound, including experimental buffers and rinsing solutions from non-disposable labware, should be collected as aqueous chemical waste. Do not pour these solutions down the drain.
2. Decontamination of Reusable Equipment:
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure a safe working environment.
-
Glassware and Non-porous Surfaces: Reusable glassware and equipment with non-porous surfaces should be thoroughly rinsed with an appropriate solvent (as recommended by the manufacturer or your safety officer) to remove any residual this compound. The initial rinsate must be collected as hazardous waste. Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is essential to check local regulations.
-
Sensitive Equipment: For sensitive equipment, consult the manufacturer's guidelines for appropriate cleaning and decontamination procedures.
3. Disposal of Photolysis Byproducts:
After an experiment involving the photolysis of this compound, the resulting solution will contain ATP, the released caging group byproduct (e.g., a nitroso ketone for NPE-caged ATP), and other buffer components. This entire solution should be collected as chemical waste.
Quantitative Data Summary
While specific disposal limits can vary based on local regulations, the following table summarizes key quantitative aspects to consider.
| Parameter | Guideline | Citation |
| Waste Accumulation Limit (Acutely Toxic) | Maximum of one quart of liquid or one kilogram of solid for P-list chemicals may be accumulated at a time in a satellite accumulation area. | |
| General Hazardous Waste Accumulation | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. | |
| Neutralization pH Range | For corrosive wastes that can be neutralized on-site, the final pH should be between 5.5 and 9.5 before drain disposal (if permitted). | [1] |
Below is a diagram illustrating the proper disposal workflow for this compound.
Caption: this compound Disposal Workflow.
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound and its byproducts, fostering a culture of safety and environmental stewardship. Always prioritize consulting your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and compliant disposal information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Caged ATP
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Caged ATP. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
This compound, a photolabile derivative of adenosine (B11128) triphosphate, is an invaluable tool for precise spatial and temporal control over ATP-dependent processes in cellular and physiological research. Its unique properties, however, necessitate specific handling, storage, and disposal protocols to mitigate potential risks and ensure experimental success. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, establishing a foundation of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE) and Essential Safety
Core PPE Requirements:
| Equipment | Specification | Purpose |
| Eye Protection | UV-blocking safety glasses or goggles | Protects eyes from splashes of this compound solution and from scattered UV light during photolysis. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the compound. |
| Body Protection | Standard laboratory coat | Protects against accidental spills. |
Operational Safety:
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any potential aerosols.
-
Light Sensitivity: this compound is light-sensitive. All handling and preparation steps should be performed in a darkened room or with the use of amber-colored tubes and containers to prevent premature uncaging.[1] Covering solutions and samples with aluminum foil is also a recommended practice.[1]
-
UV Light Source: The UV light source used for photolysis should be properly shielded to prevent accidental exposure to the operator and other personnel.
Operational Plan: From Storage to Use
Proper handling from the moment of receipt to the point of experimental use is paramount for maintaining the integrity of this compound.
Storage and Preparation of Stock Solutions:
| Parameter | Guideline | Rationale |
| Storage Temperature | Store at -20°C in a freezer. | Ensures long-term stability and prevents degradation. |
| Storage Conditions | Store in a desiccated, light-proof container. | Protects the compound from moisture and premature photolysis. |
| Stock Solution Solvent | Typically prepared in aqueous buffers or DMSO. | Refer to the manufacturer's instructions for the specific product. |
| Stock Solution Storage | Aliquot and store at -20°C in light-proof tubes. | Avoids repeated freeze-thaw cycles and minimizes light exposure. |
Disposal Plan: Managing this compound Waste
As a precautionary measure, all waste containing this compound, its photolysis byproducts, and contaminated materials should be treated as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste management program. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, clearly labeled chemical waste container. |
| Aqueous Waste | Collect in a labeled chemical waste container. Do not pour down the drain. |
Always adhere to your local and institutional regulations for chemical waste disposal.
Experimental Protocol: Photolysis of this compound in Muscle Fibers
This generalized protocol outlines the key steps for utilizing this compound to study muscle physiology. It is essential to adapt concentrations, timings, and specific parameters to your experimental model and objectives.
1. Preparation of Skinned Muscle Fibers:
- Isolate single muscle fibers from the tissue of interest (e.g., rabbit psoas muscle).
- Chemically "skin" the fibers using a solution containing a mild detergent (e.g., Triton X-100) to permeabilize the cell membrane, allowing for the diffusion of experimental solutions into the fiber.
2. Mounting and Equilibration:
- Mount the skinned fiber between a force transducer and a length controller.
- Equilibrate the fiber in a relaxing solution that mimics the intracellular environment but lacks ATP.
3. Incubation with this compound:
- Transfer the fiber to a rigor-inducing solution (no ATP) to ensure all myosin heads are strongly bound to actin.
- Introduce the this compound solution to the fiber, allowing it to diffuse into the myofilament lattice. The concentration of this compound typically ranges from 1 to 10 mM. This step should be performed in the dark.
4. Photolysis and Data Acquisition:
- Position the UV light source (e.g., a frequency-doubled ruby laser or a high-intensity flash lamp) to illuminate the muscle fiber.
- Deliver a brief pulse of UV light (typically in the range of 347-360 nm) to photolyze the this compound, rapidly releasing ATP within the fiber.
- Simultaneously record the physiological response, such as changes in muscle tension or stiffness.
5. Post-Photolysis Analysis:
- Analyze the recorded data to determine the kinetics of ATP-induced processes, such as cross-bridge detachment and force generation.
Visualizing Key Processes
To further clarify the operational and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for this compound in muscle fibers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
